3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPOYHJTGLDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643828 | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-98-1 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone CAS number
An In-Depth Technical Guide to 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a compound of interest in medicinal chemistry. By dissecting its core structural motifs—the benzophenone scaffold, the thiomorpholine ring, and the specific halogenation pattern—we explore its physicochemical properties, plausible synthetic routes, and potential therapeutic applications. This document serves as a foundational resource for researchers investigating this molecule, offering insights into its design, synthesis, and evaluation within drug discovery programs. We ground our analysis in the established pharmacological importance of its constituent parts, providing a logical framework for future research and development.
Compound Identification and Physicochemical Properties
This compound is a synthetic organic compound featuring a diaryl ketone core. Its unique substitution pattern suggests its potential as a lead compound in various therapeutic areas.
The structure combines a chlorinated and fluorinated phenyl ring with a second phenyl ring bearing a thiomorpholinomethyl substituent. This amalgamation of functional groups is key to its potential bioactivity.
| Property | Value | Source |
| CAS Number | 898781-98-1 | BLD Pharm[1] |
| Molecular Formula | C₁₈H₁₇ClFNOS | Matrix Scientific |
| Molecular Weight | 349.86 | Matrix Scientific |
| Hazard Information | Irritant | Matrix Scientific |
| InChI Key | OQNNRIKIUOBFAX-UHFFFAOYSA-N | CymitQuimica[3] |
The Benzophenone Scaffold: A Privileged Structure in Medicinal Chemistry
The benzophenone motif is a ubiquitous and versatile scaffold found in numerous natural products and synthetic drugs.[4][5] Its diaryl ketone structure serves as a rigid backbone for orienting various functional groups, enabling interaction with a wide array of biological targets.
Key Biological Activities:
-
Anti-inflammatory: Many benzophenone derivatives have shown potent anti-inflammatory properties, with some exhibiting considerable inhibition of COX-2 enzymes.[4][6]
-
Anticancer: The scaffold is present in molecules that inhibit key pathways in cancer progression, such as angiogenesis, by targeting factors like VEGF-A.[4][7]
-
Antimicrobial and Antiviral: The structural versatility of benzophenones has been exploited to develop agents with significant antimicrobial and antiviral activity.[4][7]
The presence of halogen atoms, such as the chlorine and fluorine in the target molecule, is a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[8][9]
The Thiomorpholine Moiety: A Contributor to Bioactivity
The thiomorpholine ring is a sulfur-containing heterocycle that imparts distinct chemical properties and biological activities. Its inclusion in a molecular structure can influence solubility, metabolic stability, and receptor binding. Research into thiomorpholine derivatives has revealed several promising therapeutic potentials:
-
Antioxidant Activity: Certain derivatives are effective inhibitors of lipid peroxidation.[10]
-
Hypolipidemic Effects: Studies have shown that some thiomorpholine compounds can significantly decrease triglyceride, total cholesterol, and LDL levels, suggesting a role in managing hyperlipidemia.[10] They may act as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[10]
The combination of the proven benzophenone core with the bioactive thiomorpholine moiety in this compound creates a molecule with a compelling, multi-faceted potential for therapeutic intervention.
Proposed Synthesis and Mechanistic Considerations
A proposed multi-step synthesis would likely involve:
-
Step 1: Friedel-Crafts Acylation: Reaction of 3-chloro-4-fluorobenzoyl chloride with a suitable ortho-substituted toluene (e.g., 2-methylbenzoyl chloride precursor) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the benzophenone core. The methyl group serves as a handle for the subsequent functionalization.
-
Step 2: Radical Bromination: The methyl group on the benzophenone intermediate is selectively brominated using a reagent like N-Bromosuccinimide (NBS) with a radical initiator. This creates a reactive benzyl bromide.
-
Step 3: Nucleophilic Substitution: The resulting 2'-(bromomethyl)benzophenone intermediate is then reacted with thiomorpholine. The nitrogen atom of the thiomorpholine acts as a nucleophile, displacing the bromide to form the final product.
This approach is logical because it builds the molecule sequentially, starting with the robust and well-understood formation of the diaryl ketone, followed by targeted functionalization of the less-hindered methyl group.
Caption: Proposed synthetic workflow for the target compound.
Potential Therapeutic Applications and Research Directions
Given the known bioactivities of its constituent scaffolds, this compound is a prime candidate for screening in several therapeutic areas:
-
Oncology: Its benzophenone core suggests potential as an anticancer agent. Initial screening should involve a panel of human cancer cell lines (e.g., HL-60, A-549, SMMC-7721) to determine its cytotoxic and antiproliferative effects.[7] Mechanistic follow-up studies could investigate inhibition of protein kinases or angiogenesis-related pathways.
-
Inflammation and Immunology: The compound should be evaluated for its ability to inhibit key inflammatory enzymes like COX-1 and COX-2.[4] Cellular assays using macrophages stimulated with lipopolysaccharide (LPS) could quantify its effect on the production of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Metabolic Disorders: The presence of the thiomorpholine moiety warrants investigation into its effects on lipid metabolism.[10] An initial screen could involve assays for squalene synthase inhibition or cellular models to assess its impact on cholesterol and triglyceride accumulation.
The unique combination of functionalities makes this compound a novel chemical entity. Its development path would begin with broad in-vitro screening, followed by more focused mechanistic studies based on initial hits, and eventual progression to in-vivo models for efficacy and safety evaluation.
Exemplary Experimental Protocol: In-Vitro COX-2 Inhibition Assay
To validate the potential anti-inflammatory activity, a robust and self-validating protocol is essential. The following outlines a standard procedure for assessing COX-2 inhibition.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the human COX-2 enzyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is sourced and diluted to a working concentration in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Arachidonic acid (substrate) is prepared in ethanol and then diluted in the assay buffer.
-
Compound Preparation: The test compound is dissolved in DMSO to create a high-concentration stock solution. A series of dilutions are then prepared to test a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Assay Procedure:
-
In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations. A known COX-2 inhibitor (e.g., Celecoxib) is used as a positive control, and DMSO is used as a vehicle control.
-
The plate is incubated for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
The reaction is initiated by adding the arachidonic acid substrate.
-
The reaction proceeds for a defined time (e.g., 2 minutes) at 37°C.
-
-
Detection: The reaction is stopped, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit. The absorbance is read on a plate reader.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.
Caption: Workflow for an in-vitro COX-2 inhibition assay.
Safety and Handling
Based on available supplier information, this compound is classified as an irritant. Standard laboratory safety protocols should be strictly followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For detailed information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
-
PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. Available from: [Link]
-
National Institutes of Health (NIH). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Available from: [Link]
-
National Institutes of Health (NIH). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Available from: [Link]
-
National Institutes of Health (NIH). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available from: [Link]
-
PrepChem.com. Synthesis of 2-methyl-3-amino-4'-chloro-benzophenone. Available from: [Link]
-
PubChem. 3-Chloro-4-morpholino-1,2,5-thiadiazole. Available from: [Link]
-
National Institutes of Health (NIH). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. Available from: [Link]
- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
-
ResearchGate. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF. Available from: [Link]
-
ResearchGate. Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. Available from: [Link]
-
PubMed. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available from: [Link]
Sources
- 1. 898781-98-1|this compound|BLD Pharm [bldpharm.com]
- 2. 898763-34-3|3-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone|BLDpharm [bldpharm.com]
- 3. 3-chloro-4-fluoro-3′-thiomorpholinomethyl benzophenone [cymitquimica.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
Executive Summary
This guide provides a comprehensive physicochemical profile of the novel compound 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone. As this appears to be a new chemical entity with limited data in public literature, this document serves a dual purpose: first, to present a predictive analysis of its core properties based on structural analogy and first principles; and second, to provide a robust experimental framework for its empirical characterization. We delve into the structural components—a halogenated benzophenone core and a thiomorpholinomethyl substituent—to forecast its solubility, pKa, lipophilicity, and stability. More importantly, this guide furnishes detailed, field-proven protocols for determining these critical parameters, empowering researchers to generate a complete and actionable dataset for drug discovery and development applications. The methodologies are designed to be self-validating and are grounded in authoritative regulatory and scientific standards.
Structural Analysis and Predicted Physicochemical Profile
The rational characterization of a new chemical entity begins with a thorough analysis of its structure. The name "this compound" describes a molecule with distinct functional regions that dictate its overall physicochemical behavior.
-
Benzophenone Core: A diaryl ketone that forms the rigid, lipophilic backbone of the molecule. The benzophenone moiety is a known chromophore, absorbing UV light, which suggests potential photosensitivity.
-
Halogenation (3-Chloro, 4-Fluoro): The presence of chlorine and fluorine atoms on one of the phenyl rings significantly impacts the molecule's electronic properties and lipophilicity. As electron-withdrawing groups, they can influence the reactivity of the aromatic system and may offer a "metabolic shield" to adjacent positions. Fluorination, in particular, is known to enhance the photostability of benzophenones.
-
Thiomorpholinomethyl Substituent: This group, attached at the 2'-position of the second phenyl ring, is the primary driver of aqueous solubility and acid-base properties. The thiomorpholine ring contains a basic tertiary amine (pKa modulator) and a sulfur atom, which can be susceptible to oxidation.
Chemical Structure and Calculated Properties
Caption: 2D Structure of this compound.
Table 1: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆ClFNO S |
| Molecular Weight | 349.84 g/mol |
| IUPAC Name | (3-Chloro-4-fluorophenyl)(2-(thiomorpholin-4-ylmethyl)phenyl)methanone |
Predicted Physicochemical Profile
The following table summarizes the predicted properties based on the structural analysis. These are hypotheses that must be confirmed by the experimental protocols outlined in Section 2.0.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale |
|---|---|---|
| Appearance | White to off-white crystalline solid. | High molecular weight and rigid aromatic structure suggest a solid state at room temperature. |
| Aqueous Solubility | Low intrinsic solubility; pH-dependent. | The large, lipophilic benzophenone core predicts poor aqueous solubility. However, the basic nitrogen in the thiomorpholine ring will become protonated at acidic pH, forming a salt and significantly increasing solubility. |
| pKa (Acid Dissociation Constant) | ~6.5 - 7.5 | The tertiary amine in the thiomorpholine ring is the most basic center. This predicted range is typical for such amines and indicates that the compound's charge state will change across the physiological pH range. |
| LogP (Octanol-Water Partition Coefficient) | > 3.0 | The halogenated benzophenone structure is highly lipophilic. The thiomorpholine group adds some polarity, but the overall molecule is expected to be lipophilic, a key factor for membrane permeability. |
| Chemical Stability | Potential liabilities: Photosensitivity and Oxidation. | The benzophenone core is a known photosensitizer that can degrade upon UV exposure. The sulfide linkage in the thiomorpholine ring is a potential site for oxidation to the corresponding sulfoxide or sulfone. |
Experimental Framework for Physicochemical Characterization
To move from prediction to definitive data, a systematic experimental evaluation is required. The following workflow and protocols provide a comprehensive plan for characterizing this compound.
Caption: Overall workflow for physicochemical characterization.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility. It measures the true saturation point of a compound in a given medium, which is critical for predicting oral absorption and setting concentration limits for in-vitro assays.
Methodology:
-
Preparation: Prepare a series of buffered aqueous solutions across a relevant pH range (e.g., pH 2.0, 5.0, 7.4, 9.0).
-
Addition of Compound: Add an excess amount of the solid compound to a known volume of each buffer in a sealed glass vial. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand, then separate the saturated supernatant from the excess solid using a syringe filter (e.g., 0.22 µm PVDF) to avoid transferring any solid particles.
-
Quantification: Accurately dilute the filtered supernatant and determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature. Plot solubility versus pH to visualize the compound's pH-solubility profile.
Protocol: Ionization Constant (pKa) Determination
Causality: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. This parameter is arguably the most important physicochemical property, as it governs solubility, lipophilicity (LogD), membrane permeability, and receptor binding. For this compound, determining the pKa of the thiomorpholine nitrogen is essential.
Methodology (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a precise amount of the compound in a suitable co-solvent system (e.g., methanol/water) if aqueous solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a micro-burette.
-
Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) while recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Specialized software is used to calculate the precise pKa value from the first or second derivative of the titration curve.
Protocol: Lipophilicity (LogP/LogD) Determination (RP-HPLC Method)
Causality: Lipophilicity, the affinity of a compound for a lipid-like environment, is a primary determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) properties. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a high-throughput and reliable alternative to the shake-flask method for determining the octanol-water partition coefficient (LogP for the neutral species, LogD for a specific pH).
Methodology:
-
Standard Selection: Choose a set of 5-7 reference compounds with well-established LogP values that span the expected LogP of the test compound.
-
Chromatographic Conditions: Use a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water.
-
Calibration Curve: Inject each standard individually and record its retention time (t_R_). Calculate the capacity factor (k') for each standard. Plot the known LogP values of the standards against their corresponding log(k') values to generate a linear calibration curve.
-
Sample Analysis: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').
-
LogP Calculation: Interpolate the log(k') of the test compound onto the calibration curve to determine its LogP value.
-
LogD Measurement: To determine the pH-dependent LogD, modify the aqueous portion of the mobile phase with a buffer of the desired pH (e.g., 7.4) and repeat steps 4 and 5.
Protocol: Chemical Stability Assessment (Forced Degradation Studies)
Causality: Forced degradation, or stress testing, is mandated by regulatory agencies like the FDA and ICH to identify likely degradation products and establish the intrinsic stability of a drug substance. This data is crucial for developing stability-indicating analytical methods and for determining proper storage and handling conditions.
Methodology: The goal is to achieve 5-20% degradation of the parent compound to ensure that primary degradants are formed without excessive secondary degradation. A stock solution of the compound (e.g., 1 mg/mL) is subjected to the following conditions, with samples analyzed by HPLC at various time points.
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature, and if no degradation occurs, at 50-60°C.
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature, and if needed, at 50-60°C.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature. This is particularly important to test the stability of the thiomorpholine sulfur.
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C) in a controlled oven.
-
Photolytic Degradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible output, as specified by ICH Q1B guidelines (e.g., exposure of 1.2 million lux hours and 200 watt hours/m²). This is critical given the benzophenone core.
Data Integration and Interpretation
The data generated from the protocols above do not exist in isolation. Their interplay defines the compound's overall "developability" profile.
The pH-Dependent Profile
The pKa is the link between solubility and lipophilicity. For a basic compound like this one, the relationship can be visualized as follows:
-
At pH << pKa (e.g., pH 2): The compound is mostly protonated (cationic). Aqueous solubility is at its maximum, while lipophilicity (LogD) is at its minimum.
-
At pH >> pKa (e.g., pH 9): The compound is mostly in its neutral form. Aqueous solubility is at its minimum (the intrinsic solubility), while lipophilicity (LogD) is at its maximum and is equal to LogP.
Caption: Relationship between pH, pKa, solubility, and lipophilicity for a basic compound.
Implications for Drug Development:
-
Absorption: The compound's charge state in the gastrointestinal tract (pH 1-8) will dictate its solubility (for dissolution) and its ability to permeate the gut wall (neutral form is preferred). A pKa around 7 suggests that both charged and neutral species will be present, creating a complex absorption profile.
-
Formulation: The significant pH-dependent solubility suggests that formulation strategies, such as creating a salt form or using solubility enhancers, may be necessary for consistent delivery.
-
Stability: The forced degradation results will guide formulation decisions (e.g., the need for antioxidants if oxidative degradation is observed) and define required packaging (e.g., light-protective packaging if photolabile).
References
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (Source: Google Search)
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmacy. [Online]. Available: [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.).
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Consider
- Forced Degrad
- Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone molecular structure
An In-Depth Technical Guide to the Molecular Structure of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
For Researchers, Scientists, and Drug Development Professionals
The confluence of well-established pharmacophores into a single molecular entity presents a compelling strategy in modern drug discovery. This guide provides a comprehensive technical overview of this compound, a novel compound integrating the structurally significant benzophenone core with a bioactive thiomorpholine moiety. Although this specific molecule is not extensively described in current literature, this document extrapolates from foundational chemical principles and extensive data on analogous structures to propose a viable synthetic route, predict its detailed spectroscopic signature, and discuss its potential biological significance. This paper serves as a foundational resource for researchers interested in the exploration of new chemical entities bearing these important structural motifs.
Introduction: The Architectural Logic of a Hybrid Scaffold
The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous natural and synthetic molecules with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Its rigid diarylketone structure provides a versatile template for a variety of substitutions, allowing for the fine-tuning of its pharmacological profile. The interaction of benzophenones with biomolecules, including DNA, has been a subject of considerable interest.[3]
Similarly, the thiomorpholine ring is recognized as a "privileged scaffold" in drug design.[4][5] As a bioisostere of morpholine, it often imparts favorable pharmacokinetic properties to a molecule.[6] Thiomorpholine derivatives have demonstrated a broad spectrum of bioactivities, including antioxidant, hypolipidemic, antimalarial, and antibiotic effects.[7][8][9][10]
The subject of this guide, this compound, represents a rational design that combines these two powerful pharmacophores. The halogen substitution on one of the phenyl rings, specifically the chloro and fluoro groups, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a compound, which can significantly influence its biological activity.[11] This guide will deconstruct the molecular architecture of this compound, offering insights into its synthesis, characterization, and potential therapeutic applications.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step sequence. A plausible route involves an initial Friedel-Crafts acylation to construct the benzophenone core, followed by a selective functionalization of the second aromatic ring to introduce the thiomorpholine moiety.
Step 1: Synthesis of (3-Chloro-4-fluorophenyl)(phenyl)methanone
The initial step would be a classic Friedel-Crafts acylation.[6][12] In this reaction, 1-chloro-2-fluorobenzene would be acylated with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Experimental Protocol:
-
To a stirred suspension of anhydrous AlCl₃ in an inert solvent (e.g., dichloromethane) at 0 °C, add benzoyl chloride dropwise.
-
After the formation of the acylium ion complex, add 1-chloro-2-fluorobenzene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully pouring it over crushed ice and an aqueous HCl solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired benzophenone.
Step 2: Bromination of the Phenyl Ring
To introduce the thiomorpholine group at the 2'-position, a handle for substitution is required. A common strategy is the bromination of the methyl group of an appropriate precursor. Therefore, a more strategic approach would be to start with 2-methylbenzoyl chloride in the first step. The resulting (3-chloro-4-fluorophenyl)(2-methylphenyl)methanone can then be subjected to radical bromination.
Experimental Protocol:
-
Dissolve the (3-chloro-4-fluorophenyl)(2-methylphenyl)methanone in a suitable solvent like carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).
-
Reflux the mixture with irradiation from a light source to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate.
-
Concentrate the organic layer and purify the resulting benzylic bromide.
Step 3: Nucleophilic Substitution with Thiomorpholine
The final step involves the reaction of the benzylic bromide with thiomorpholine.
Experimental Protocol:
-
Dissolve the (2-(bromomethyl)phenyl)(3-chloro-4-fluorophenyl)methanone in a polar aprotic solvent such as acetonitrile.
-
Add thiomorpholine and a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to obtain this compound.
Structural Elucidation and Predicted Spectroscopic Data
The structural confirmation of the synthesized molecule would rely on a combination of spectroscopic techniques. Based on the proposed structure, the following spectral data can be predicted:
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons: multiplets in the range of 7.2-7.8 ppm. Methylene bridge (-CH₂-): a singlet around 3.6-3.8 ppm. Thiomorpholine protons: two multiplets corresponding to the protons adjacent to nitrogen (around 2.8-3.0 ppm) and sulfur (around 2.6-2.8 ppm). |
| ¹³C NMR | Carbonyl carbon: a singlet around 195-200 ppm.[13] Aromatic carbons: multiple signals between 125-140 ppm, with carbons attached to halogens showing characteristic shifts. Methylene bridge carbon: a signal around 55-60 ppm. Thiomorpholine carbons: signals in the aliphatic region, typically between 45-55 ppm for carbons next to nitrogen and 25-30 ppm for carbons next to sulfur. |
| IR (cm⁻¹) | Strong carbonyl (C=O) stretch for an aromatic ketone around 1660-1685 cm⁻¹.[1][14][15][16] C-H stretching of the aromatic rings just above 3000 cm⁻¹. C-H stretching of the aliphatic groups just below 3000 cm⁻¹. C-N and C-S stretching vibrations in the fingerprint region. |
| Mass Spec. | Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₈H₁₇ClFNOS. Characteristic fragmentation patterns including the loss of the thiomorpholine moiety and cleavage at the carbonyl group to form benzoyl-type cations.[17][18][19] |
Potential Biological Significance and Therapeutic Applications
The hybrid nature of this compound suggests several potential avenues for biological activity, primarily in the realm of oncology and inflammatory diseases.
Anticancer Potential
Benzophenone derivatives have been investigated as potential anticancer agents.[2][20] Their mechanism of action can be diverse, with some analogs acting as tubulin polymerization inhibitors, similar to combretastatin A-4. The presence of the thiomorpholine moiety could enhance cellular uptake and bioavailability, potentially leading to improved efficacy. The chloro and fluoro substituents can influence the electronic distribution of the aromatic ring, which may affect binding to target proteins.
Antioxidant and Anti-inflammatory Activity
Thiomorpholine derivatives have been reported to possess antioxidant properties.[3][7] The sulfur atom in the thiomorpholine ring can participate in redox reactions, potentially scavenging reactive oxygen species. Chronic inflammation is a key factor in the development of many diseases, including cancer. By potentially exhibiting both anti-inflammatory and cytotoxic effects, this molecule could represent a multi-target therapeutic agent.
Conclusion
This compound is a rationally designed molecule that holds promise for further investigation in drug discovery. This guide has provided a theoretical framework for its synthesis and structural characterization, along with a discussion of its potential biological activities based on the established pharmacology of its constituent moieties. The proposed synthetic route is based on well-established and reliable chemical transformations. The predicted spectroscopic data provides a benchmark for the experimental characterization of this compound. Further studies are warranted to synthesize this molecule, confirm its structure, and evaluate its biological profile in relevant in vitro and in vivo models. The insights provided in this guide aim to facilitate and inspire future research into this and other novel benzophenone-thiomorpholine hybrids.
References
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
-
PubMed. Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. A fragmentation pathway of benzophenone formed in MS, take 2,6,4 - ResearchGate. [Link]
-
ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. [Link]
-
Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
-
ResearchGate. Synthesis of thiophenes from two different ketones (acetophenone and... [Link]
-
ResearchGate. Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. [Link]
- Google Patents.
-
ResearchGate. Benzophenone Imine. [Link]
-
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
UCLA. IR Spectroscopy Tutorial: Ketones. [Link]
-
PubMed. Photoredox catalysed reductive aminomethylation of quaternary benzophenanthridine alkaloids. [Link]
-
ResearchGate. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link]
-
RSC Publishing. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]
-
PubMed. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. [Link]
-
NIH. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
-
RSC Publishing. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. [Link]
-
Organic Syntheses. benzophenone. [Link]
-
RSC Publishing. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing. [Link]
-
MDPI. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. [Link]
-
ResearchGate. Structures of synthetic and natural benzophenones with anticancer activity. [Link]
-
International Journal of Advanced Chemistry Research. Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]
-
Chemistry Stack Exchange. IR and H-NMR analysis of benzophenone. [Link]
-
ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. [Link]
-
Wikipedia. Benzophenone imine. [Link]
-
ResearchGate. Synthesis of substituted benzophenones by a direct condensation of substituted benzoic acids with benzene in the presence of aluminium chloride. [Link]
-
YouTube. Preparation of Benzophenone| Benzene|Benzoyl Chloride|Organic Chemistry|Class-12|Carbonyl Compounds|. [Link]
-
YouTube. Oxidation and Reduction of Benzophenone. [Link]
-
YouTube. Structure Activity Relationship (SAR) of Alkylating Agent | Anticancer Drug | Bpharm 5th semester. [Link]
-
WOU. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Link]
-
Chemistry LibreTexts. C. The Friedel-Crafts Acylation of Benzene. [Link]
-
ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
National Institute of Standards and Technology. Benzophenone. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032049). [Link]
-
ResearchGate. 13C NMR chemical shifts of benzophenone azine as a benchmark for configurational assignment of azines with aromatic substituents. [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenone(119-61-9) 1H NMR [m.chemicalbook.com]
- 5. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Cshifts [sites.science.oregonstate.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.pg.edu.pl [chem.pg.edu.pl]
- 17. researchgate.net [researchgate.net]
- 18. Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
biological activity of halogenated benzophenones
An In-depth Technical Guide to the Biological Activity of Halogenated Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated benzophenones represent a class of compounds with a broad spectrum of biological activities, ranging from therapeutic potential to toxicological concern. The introduction of halogen atoms onto the benzophenone scaffold dramatically influences their physicochemical properties, thereby modulating their interaction with biological systems. This guide provides a comprehensive technical overview of the multifaceted biological activities of halogenated benzophenones, with a focus on their mechanisms of action, methodologies for their evaluation, and implications for drug discovery and environmental science. We delve into their roles as endocrine disruptors, photosensitizing agents, cytotoxic compounds, and enzyme inhibitors, offering field-proven insights and detailed experimental protocols to empower researchers in this dynamic area of study.
Introduction: The Chemical Versatility and Biological Significance of Halogenated Benzophenones
Benzophenones are characterized by a diaryl ketone core, a structure that imparts significant chemical stability and serves as a versatile scaffold for synthetic modification.[1] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into the benzophenone structure, is a powerful strategy to modulate its electronic and steric properties. This, in turn, has profound effects on the compound's biological activity.[2] The diverse applications of halogenated benzophenones span from being active pharmaceutical ingredients and intermediates in medicinal chemistry to their use as UV filters in personal care products.[1][3] However, their widespread use has also raised concerns about their environmental persistence and potential adverse health effects.[4]
This guide will explore the intricate relationship between the structure of halogenated benzophenones and their biological functions, providing a critical analysis of their therapeutic and toxicological profiles.
Mechanisms of Biological Action
The biological activities of halogenated benzophenones are diverse and context-dependent. Below, we explore the primary mechanisms through which these compounds exert their effects.
Endocrine Disruption
A significant body of research has focused on the endocrine-disrupting potential of halogenated benzophenones. These compounds can interfere with the body's hormonal systems, primarily by interacting with nuclear receptors.
2.1.1. Estrogenic and Anti-Androgenic Activities:
Many hydroxylated and halogenated benzophenones have been shown to possess both estrogenic and anti-androgenic activities.[5] For instance, chlorination of benzophenone-1 (BP-1) has been demonstrated to significantly enhance its anti-androgenic activity.[6] Monochlorinated and dichlorinated derivatives of BP-1 exhibit stronger binding to the androgen receptor compared to the parent compound.[6] This interaction can disrupt the normal signaling of androgens, which are crucial for the development and maintenance of male reproductive tissues and other physiological processes. The mechanism often involves competitive binding to the androgen receptor, thereby preventing the binding of endogenous androgens.[6]
The following diagram illustrates the general mechanism of androgen receptor antagonism by halogenated benzophenones.
Caption: Antagonistic action of halogenated benzophenones on the androgen receptor signaling pathway.
2.1.2. Disruption of Steroidogenesis:
Beyond receptor binding, some halogenated benzophenones can interfere with the synthesis of steroid hormones. For example, exposure to benzophenone-3 (BP-3) in fish has been shown to down-regulate the expression of key genes involved in steroidogenesis, such as star, cyp11a, and cyp19a.[7] This disruption can lead to altered levels of circulating hormones like testosterone and 17β-estradiol, impacting reproductive health.[7]
Phototoxicity and Genotoxicity
The benzophenone core is a well-known chromophore, capable of absorbing ultraviolet (UV) radiation.[8] This property, while useful in applications like sunscreens, can also lead to phototoxic and genotoxic effects.
2.2.1. Photosensitization and Reactive Oxygen Species (ROS) Generation:
Upon absorption of UV light, benzophenones can transition to an excited triplet state.[9] This excited molecule can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS).[9][10] These ROS can cause oxidative damage to cellular components, including lipids, proteins, and DNA, leading to cell death and inflammation.[10] The specific halogen substituents can influence the efficiency of ROS generation.[9]
2.2.2. DNA Damage:
The generated ROS can directly damage DNA, leading to mutations and genomic instability. Furthermore, some benzophenones and their metabolites can be metabolically activated by cytochrome P450 enzymes to form genotoxic intermediates that can covalently bind to DNA.[11] For example, benzophenone can be bioactivated by P450 2A6 and P450 family 1 enzymes, leading to genotoxic effects.[11]
Cytotoxicity and Anticancer Activity
The ability of halogenated benzophenones to induce cell death has been explored for its potential in cancer therapy.
2.3.1. Induction of Apoptosis:
Several halogenated benzophenone derivatives have demonstrated cytotoxic activity against various cancer cell lines.[12][13] The mechanism of cell death is often through the induction of apoptosis. For instance, certain halogenated phenoxychalcones, which share a structural resemblance to benzophenones, have been shown to induce apoptosis in breast cancer cells by accumulating cells in the G2/M phase of the cell cycle and increasing the population of late apoptotic cells.[14] This can be accompanied by the release of pro-apoptotic factors from the mitochondria, such as cytochrome c and Smac/DIABLO.[10][15]
2.3.2. Structure-Activity Relationships:
The cytotoxic potency of halogenated benzophenones is highly dependent on the nature and position of the halogen substituents. For example, studies on halogenated chalcones have shown that the presence and location of chloro and fluoro groups can significantly impact their anticancer activity.[14]
Enzyme Inhibition
Halogenated benzophenones have been identified as inhibitors of various enzymes, suggesting their potential as therapeutic agents for a range of diseases.
2.4.1. Xanthine Oxidase Inhibition:
Certain hydroxylated and halogenated benzophenones have been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid.[16] Elevated levels of uric acid are associated with gout. The inhibitory activity is dependent on the substitution pattern, with compounds like 2,2',4,4'-tetrahydroxybenzophenone showing significant inhibitory effects.[16]
2.4.2. Steroid Sulfatase Inhibition:
Benzophenone-based sulfamates have been developed as potent inhibitors of steroid sulfatase (STS), an enzyme that plays a crucial role in the production of active steroids in hormone-dependent cancers like breast cancer.[17] These inhibitors act irreversibly, providing a sustained therapeutic effect.[17]
Experimental Protocols for Assessing Biological Activity
To rigorously evaluate the biological activities of halogenated benzophenones, a variety of in vitro and in vivo assays are employed. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Culture: Plate cells (e.g., human cancer cell lines like MCF-7 or normal cell lines like MCF-10a) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the halogenated benzophenone in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Androgen Receptor Reporter Gene Assay
This assay is used to determine the agonistic or antagonistic activity of a compound on the androgen receptor.
Protocol:
-
Cell Transfection: Co-transfect a suitable cell line (e.g., Chinese hamster ovary cells) with an androgen receptor expression vector and a reporter plasmid containing an androgen-responsive element linked to a reporter gene (e.g., luciferase).
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with serial dilutions of the test compound.
-
Antagonist Mode: Treat the cells with a fixed concentration of a known androgen agonist (e.g., dihydrotestosterone, DHT) in the presence of serial dilutions of the test compound.
-
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Plot the luciferase activity against the compound concentration to determine the EC₅₀ value.
-
Antagonist Mode: Plot the percentage inhibition of DHT-induced luciferase activity against the compound concentration to determine the IC₅₀ value.[5]
-
In Vitro Phototoxicity Assessment: 3T3 Neutral Red Uptake (NRU) Assay
This assay is a standardized method to assess the phototoxic potential of a substance.
Protocol:
-
Cell Culture: Plate Balb/c 3T3 fibroblasts in two separate 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat both plates with serial dilutions of the test compound.
-
Irradiation: Irradiate one plate with a non-cytotoxic dose of simulated solar light (UVA and visible light), while keeping the other plate in the dark.
-
Incubation: Incubate both plates for 24 hours.
-
Neutral Red Staining: Incubate the cells with a medium containing neutral red, a dye that is taken up by viable cells.
-
Dye Extraction: Wash the cells and extract the neutral red from the viable cells using a solubilization solution.
-
Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm.
-
Data Analysis: Compare the IC₅₀ values obtained from the irradiated and non-irradiated plates. A significant difference indicates phototoxic potential.[9][18]
The following diagram outlines the workflow for the 3T3 NRU phototoxicity assay.
Caption: Workflow for the 3T3 Neutral Red Uptake (NRU) phototoxicity assay.
Quantitative Data Summary
The is often quantified by their half-maximal inhibitory (IC₅₀) or effective (EC₅₀) concentrations. The following table summarizes some reported values for the anti-androgenic activity of benzophenone-1 and its chlorinated derivatives.
| Compound | Chlorination Status | Test System | Endpoint | IC₅₀ / EC₅₀ Value (µM) | Reference |
| Benzophenone-1 (BP-1) | Parent Compound | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 12.89 | [6][19] |
| Monochlorinated BP-1 (P1) | Chlorinated Derivative | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 6.13 | [6][19] |
| Dichlorinated BP-1 (P2) | Chlorinated Derivative | Yeast Two-Hybrid Assay | Anti-androgenic Activity | 9.30 | [6][19] |
Concluding Remarks and Future Perspectives
Halogenated benzophenones are a fascinating class of molecules with a rich and complex biological profile. Their ability to interact with a multitude of biological targets, including nuclear receptors, enzymes, and DNA, underscores their potential in drug discovery while also highlighting their toxicological risks. The structure-activity relationships within this class are intricate, with the type, number, and position of halogen substituents playing a critical role in determining the specific biological effect.
Future research should focus on several key areas:
-
Selective Targeting: Designing halogenated benzophenones with high selectivity for specific biological targets to minimize off-target effects and enhance therapeutic efficacy.
-
Metabolic Stability and Pharmacokinetics: A deeper understanding of the metabolic fate and pharmacokinetic profiles of these compounds is crucial for their development as drugs and for assessing their environmental impact.
-
Long-term Health Effects: Further investigation into the chronic exposure effects of halogenated benzophenones, particularly their endocrine-disrupting and carcinogenic potential, is warranted.
By leveraging the principles of medicinal chemistry and molecular toxicology, the scientific community can continue to unlock the potential of halogenated benzophenones while ensuring their safe and responsible use.
References
- Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers - Benchchem.
- Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC - PubMed Central.
- Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays - ResearchGate.
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PubMed Central.
- Cytotoxicity of halogenated benzenes and its relationship with logP - PubMed.
- Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Publishing.
- Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH.
- Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation.
- Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed.
- Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations | Chemical Research in Toxicology - ACS Publications.
- Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed.
- Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed.
- Photosensitizing properties of compounds related to benzophenone - PubMed.
- Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed.
- Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed.
- Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells - MDPI.
- Structural diversity and bioactivities of natural benzophenones - PubMed.
- Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC.
- Amended Safety Assessment of Benzophenones as Used in Cosmetics.
- Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes) - PubMed.
- Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - NIH.
- Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PubMed Central.
- Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation | Request PDF - ResearchGate.
- Benzophenones as xanthine oxidase inhibitors - PubMed.
- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC - NIH.
- Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase.
- Perspective on halogenated organic compounds - PMC - PubMed Central - NIH.
- Benzophenone – Knowledge and References - Taylor & Francis.
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of benzophenone-3 exposure on endocrine disruption and reproduction of Japanese medaka (Oryzias latipes)--a two generation exposure study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phototoxic Risk Assessments on Benzophenone Derivatives: Photobiochemical Assessments and Dermal Cassette-Dosing Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genotoxic activation of benzophenone and its two metabolites by human cytochrome P450s in SOS/umu assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Benzophenones as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulfatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Thiomorpholine Scaffold: A Privileged Structure in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Executive Summary
Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, has emerged as a cornerstone scaffold in medicinal chemistry. Its unique stereoelectronic properties, including its role as a bioisostere of morpholine with increased lipophilicity and a metabolically labile sulfur atom, have rendered it a valuable component in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of thiomorpholine derivatives. We will delve into the mechanistic underpinnings of their anticancer, antidiabetic, and antitubercular activities, supported by quantitative data, detailed experimental protocols, and structure-activity relationship (SAR) insights to empower researchers in their drug discovery endeavors.
The Thiomorpholine Core: Physicochemical Properties and Synthetic Strategies
The thiomorpholine ring is a versatile structural motif.[3] The endocyclic sulfur atom, as compared to the oxygen in its morpholine analog, imparts a higher degree of lipophilicity, which can enhance membrane permeability and oral bioavailability of drug candidates.[2] Furthermore, the sulfur atom is susceptible to oxidation to the corresponding sulfoxide and sulfone, offering a "soft spot" for metabolism that can be strategically exploited in prodrug design or to fine-tune the pharmacokinetic profile of a molecule.[2]
Synthetic Routes to Thiomorpholine Derivatives
The construction of the thiomorpholine ring can be achieved through several synthetic strategies, with the choice of method depending on the desired substitution pattern and the scale of the synthesis.
A prevalent method involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, the synthesis of 4-(4-nitrophenyl)thiomorpholine, a common precursor for further derivatization, is readily achieved by reacting 4-fluoronitrobenzene with thiomorpholine in the presence of a base.[2][4]
Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine [4]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser, add thiomorpholine (1.0 eq.), triethylamine (5.0 eq.), and acetonitrile.
-
Addition of Electrophile: While stirring, add a solution of 4-fluoronitrobenzene (1.0 eq.) in acetonitrile to the flask.
-
Reaction Conditions: Heat the reaction mixture to 85°C and maintain for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, add deionized water and extract the aqueous phase with ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to afford the desired 4-(4-nitrophenyl)thiomorpholine.
Another versatile approach is the intramolecular hydrothioalkoxylation of nitrogen-tethered alkenes, which can be mediated by Lewis acids such as boron trifluoride etherate.[5] For the synthesis of the parent thiomorpholine scaffold, a telescoped photochemical thiol-ene reaction followed by a base-mediated cyclization in a continuous flow setup has been reported as an efficient and scalable method.[6]
Purification and Characterization
The purification and characterization of thiomorpholine derivatives are critical to ensure their identity and purity for subsequent biological evaluation.
-
Purification: Depending on the physical properties of the synthesized compound, purification can be achieved by recrystallization for solid materials or column chromatography on silica gel for oils or solids.[2]
-
Characterization: A combination of analytical techniques is employed for structural elucidation and purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure.[7] For the parent thiomorpholine, the proton NMR spectrum typically shows signals for the methylene protons adjacent to the nitrogen and sulfur atoms.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized molecule.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[2]
-
Therapeutic Applications and Mechanisms of Action
Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for various therapeutic areas.[9][10][11]
Anticancer Activity
A significant body of research has focused on the development of thiomorpholine-containing compounds as anticancer agents.[12][13][14] These derivatives have shown cytotoxicity against a range of cancer cell lines.[1][15]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[3,2-a]pyrimidin-5-ones | HT29 (Colon) | 2.01 | [1] |
| Thiazolyl thiomorpholine | A549 (Lung) | 10.1 | [1] |
| Thiazolyl thiomorpholine | HeLa (Cervical) | 30.0 | [1] |
| PI3Kα/mTOR Inhibitor | PI3Kα (enzymatic assay) | 120 | [1] |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | PC-3 (Prostate) | 6.02 | [16] |
| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative (8d) | HepG2 (Liver) | 7.31 | [16] |
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
A key mechanism underlying the anticancer effects of several thiomorpholine derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[17][18] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[18]
Caption: A generalized experimental workflow for the development of thiomorpholine derivatives.
Conclusion
The thiomorpholine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its favorable physicochemical properties and synthetic tractability, coupled with the diverse biological activities of its derivatives, ensure its place as a privileged structure in medicinal chemistry. This guide has provided a comprehensive overview of the key aspects of thiomorpholine chemistry and biology, from synthetic protocols and analytical techniques to mechanisms of action and structure-activity relationships. By leveraging this information, researchers can accelerate the discovery and development of next-generation thiomorpholine-based drugs to address unmet medical needs.
References
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. World Journal of Pharmaceutical Research. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. National Institutes of Health. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. National Institutes of Health. Available at: [Link]
-
Thiomorpholine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]
-
Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. National Institutes of Health. Available at: [Link]
-
Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors. ResearchGate. Available at: [Link]
-
LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. National Institutes of Health. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. ResearchGate. Available at: [Link]
-
Design, synthesis of novel thiazole‐thiomorpholine derivatives and evaluation of their anticancer activity via in vitro and in silico studies. ResearchGate. Available at: [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]
-
Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. Cold Spring Harbor Perspectives in Medicine. Available at: [Link]
-
Discovery of Novel DPP-IV Inhibitors as Potential Candidates for the Treatment of Type 2 Diabetes Mellitus Predicted by 3D QSAR Pharmacophore Models, Molecular Docking and De Novo Evolution. National Institutes of Health. Available at: [Link]
-
In vitro cell viability assay of (A) all synthesized... ResearchGate. Available at: [Link]
-
Mechanism of thioamide drug action against tuberculosis and leprosy. National Institutes of Health. Available at: [Link]
-
Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. Available at: [Link]
-
Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis and biological evaluation of thiazoline derivatives as new antimicrobial and anticancer agents. National Institutes of Health. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ResearchGate. Available at: [Link]
-
Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health. Available at: [Link]
-
In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. National Institutes of Health. Available at: [Link]
-
Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thiomorpholine synthesis [organic-chemistry.org]
- 6. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thiomorpholine(123-90-0) 1H NMR [m.chemicalbook.com]
- 9. jchemrev.com [jchemrev.com]
- 10. jchemrev.com [jchemrev.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of thiazoline derivatives as new antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
The Benzophenone Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationships of Benzophenone Analogs
Authored by: [Senior Application Scientist]
Abstract
The benzophenone framework, characterized by a central diaryl ketone, stands as a ubiquitous and highly privileged scaffold in medicinal chemistry.[1][2][3] Its presence in a multitude of naturally occurring bioactive compounds, coupled with its synthetic tractability, has cemented its importance in the development of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of benzophenone analogs, offering researchers, scientists, and drug development professionals a detailed understanding of how subtle molecular modifications can profoundly influence biological activity. We will delve into the critical structural features governing the anticancer, antimicrobial, and anti-inflammatory properties of these compounds, supported by mechanistic insights and detailed experimental protocols.
The Enduring Significance of the Benzophenone Core
The benzophenone motif is a cornerstone in the design of pharmacologically active molecules.[2][3] Naturally occurring benzophenones, often found in higher plants and fungi, exhibit a remarkable diversity of structures and a broad spectrum of biological activities, including antifungal, anti-HIV, antimicrobial, antiviral, and antioxidant effects.[1][4][5] This natural precedent has inspired medicinal chemists to explore the vast chemical space around the benzophenone core, leading to the synthesis of numerous derivatives with potent therapeutic potential.[1][3][4] The versatility of the benzophenone scaffold allows for systematic modifications of its two aryl rings, providing a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.[6]
Unraveling the Structure-Activity Landscape: Key Biological Activities
The therapeutic promise of benzophenone analogs spans a wide array of disease areas. This section will dissect the key SAR principles for their most prominent biological activities.
Anticancer Activity: Targeting Proliferation and Angiogenesis
Benzophenone derivatives have emerged as a significant class of anticancer agents, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines.[6][7][8] The core of their anticancer activity often lies in their ability to interfere with critical cellular processes such as tubulin polymerization, cell cycle progression, and angiogenesis.
Key SAR Insights for Anticancer Activity:
-
Halogenation: The introduction of halogen atoms (fluorine, chlorine, bromine) onto the benzophenone rings is a consistently effective strategy for enhancing anticancer potency.[6] This is attributed to the formation of halogen bonds, which can improve the binding affinity of the compound to its target proteins.[6] For instance, compound 9d , featuring methyl, chloro, and fluoro substitutions, demonstrated higher potency compared to its less halogenated counterparts.[9]
-
Hydroxyl and Methoxy Groups: The position and number of hydroxyl and methoxy groups on the phenyl rings play a crucial role. For example, a 2-hydroxybenzophenone derivative showed activity against MDA-MB-231, T47-D, and PC3 cancer cell lines.[6]
-
Heterocyclic Integration: The fusion or linkage of the benzophenone scaffold with various heterocyclic rings (e.g., imidazole, thiazole) has been shown to significantly boost anticancer activity.[1][9] This approach can introduce new interaction points with biological targets and modulate the overall physicochemical properties of the molecule.
-
Side Chain Modifications: Alterations to side chains attached to the benzophenone core can dramatically impact activity. For example, a benzophenone analog of cryptophycin-24, with a modified C16 side chain, was found to be twice as active in a tubulin assembly assay as the parent compound.[10]
Mechanism of Action Snapshot: VEGF Inhibition
A key mechanism through which some benzophenone analogs exert their anti-angiogenic effects is by inhibiting Vascular Endothelial Growth Factor (VEGF). The interaction of potent analogs, such as compound 9d , with VEGF can down-regulate its expression, thereby hindering the formation of new blood vessels that are essential for tumor growth.[9]
Caption: Inhibition of VEGF signaling by a benzophenone analog.
Quantitative Data Summary: Anticancer Activity
| Compound | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 9d | Methyl, chloro, and fluoro group substitutions | A549, HeLa, MCF-7 | Not explicitly stated, but identified as most potent | [9] |
| Compound 16j | 4-fluorobenzophenone derivative of a diketopiperazine | HT-29 | 0.0005 | [6] |
| Unnamed Analog | 2-hydroxybenzophenone derivative | MDA-MB-231, T47-D, PC3 | 12.09 - 26.49 | [6] |
| Compound 45 | Benzophenone linked to a stavudine derivative | HeLa, SMMC-7721, SGC-7901 | 1.58, 0.82, 0.77 | [6] |
| Compound 1 | Benzophenone analog | HL-60, A-549, SMMC-7721, SW480 | 0.48, 0.82, 0.26, 0.99 | [11][12] |
| Guttiferone H (1) | Natural benzophenone | SW-480 | 12 | [13] |
Antimicrobial Activity: Disrupting Bacterial Viability
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Benzophenone derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria, including resistant strains.[1][14][15]
Key SAR Insights for Antimicrobial Activity:
-
Lipophilic and Cationic Moieties: A key strategy for potent antibacterial benzophenones involves creating amphiphilic structures. The benzophenone core provides a lipophilic domain that can interact with the bacterial cell membrane, while the incorporation of cationic groups (e.g., cyclic amines) facilitates binding to the negatively charged components of the bacterial cell wall, such as lipoteichoic acid (LTA) and lipopolysaccharide (LPS).[1][14][15]
-
Amine-Containing Side Chains: The presence of amine-containing side chains, often introduced via Mannich reactions, is a recurring feature in antimicrobial benzophenone analogs.[1]
-
Prenylation and Geranylation: In naturally occurring benzophenones, the addition of prenyl or geranyl groups can enhance antimicrobial activity.[4]
-
Hybridization with Other Pharmacophores: Fusing the benzophenone scaffold with other known antimicrobial pharmacophores, such as the 2-azetidinone (β-lactam) ring, can lead to synergistic effects and broader-spectrum activity.[16]
Mechanism of Action Snapshot: Membrane Disruption
A primary mechanism of action for many antimicrobial benzophenones is the disruption of the bacterial cell membrane.[15][17] These compounds can insert into the lipid bilayer, leading to the release of essential ions like potassium and the dissipation of the membrane potential, ultimately causing cell death.[15][17]
Caption: Mechanism of bacterial membrane disruption by benzophenones.
Quantitative Data Summary: Antimicrobial Activity
| Compound/Analog Type | Target Organism | MIC (µg/mL) | Reference |
| Benzophenone-tetraamides | Staphylococcus aureus | 2.0 | [1] |
| Xanthochymol (3) | Methicillin-resistant S. aureus | 3.1 - 12.5 | [18] |
Anti-inflammatory Activity: Modulating Cytokine Production
Chronic inflammation is a hallmark of numerous diseases. Benzophenone analogs have been identified as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines.[1][3]
Key SAR Insights for Anti-inflammatory Activity:
-
4-Aminobenzophenone Core: The 4-aminobenzophenone scaffold is a particularly effective starting point for developing potent anti-inflammatory compounds.[1]
-
Substitutions on the Amino Group: Modifications to the 4-amino group can significantly impact the inhibition of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[1]
-
Piperidine Moieties: The incorporation of N-methylpiperidine has been shown to yield potent inhibitors of TNF-α and IL-6 with low cytotoxicity.[1]
Mechanism of Action Snapshot: Cytokine Inhibition
Benzophenone derivatives can exert their anti-inflammatory effects by inhibiting key signaling pathways involved in the production of pro-inflammatory cytokines. For example, some analogs are potent inhibitors of p38α MAP kinase, a critical enzyme in the signaling cascade that leads to the synthesis of TNF-α and IL-1β.[1]
Caption: Inhibition of pro-inflammatory cytokine production.
Quantitative Data Summary: Anti-inflammatory Activity
| Compound | Target | IC50 | Reference |
| Compound 12 | TNF-α | 4-6 nM | [1] |
| Compound 12 | IL-1β | 14-30 nM | [1] |
| Compound 12 | p38α MAP kinase | 4 nM | [1] |
| Compound 13 | p38α MAP kinase | 10 nM | [1] |
| Compound 14 | p38α MAP kinase | 39 nM | [1] |
| Compound 25 | TNF-α | 54% inhibition at 10 µM | [1] |
| Compound 25 | IL-6 | 97% inhibition at 10 µM | [1] |
Experimental Protocols for SAR Elucidation
A thorough understanding of the experimental methodologies is crucial for interpreting and comparing SAR data. Below are detailed protocols for key experiments commonly used in the evaluation of benzophenone derivatives.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the benzophenone derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) values from the resulting dose-response curves.[6]
Tubulin Polymerization Assay
This assay determines if a compound interferes with the polymerization of tubulin into microtubules, a key mechanism for some anticancer drugs.[6]
Protocol:
-
Tubulin Preparation: Prepare purified tubulin and keep it on ice to prevent spontaneous polymerization.
-
Reaction Mixture: Prepare a reaction mixture containing tubulin, a polymerization buffer (e.g., containing GTP), and the test compound or a control (e.g., colchicine).
-
Polymerization Induction: Initiate the reaction by warming the mixture to 37°C.
-
Monitoring Polymerization: Monitor the change in turbidity or fluorescence over time using a spectrophotometer or fluorometer to measure the extent of tubulin polymerization.
-
Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the benzophenone analog.
Caption: Key experimental workflows for evaluating benzophenone analogs.
Conclusion and Future Directions
The benzophenone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns on the aryl rings in dictating biological activity. Halogenation, the strategic placement of hydroxyl and amino groups, and the integration of heterocyclic moieties are all powerful tools for enhancing the potency and selectivity of benzophenone analogs.
Future research in this area should focus on a multi-pronged approach. The exploration of novel synthetic methodologies will undoubtedly lead to the creation of more diverse and complex benzophenone libraries. Concurrently, the use of computational modeling and machine learning techniques can aid in the rational design of new derivatives with improved pharmacological profiles.[19][20] A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinically effective drugs. The versatility and proven track record of the benzophenone core ensure its continued prominence in the ongoing quest for new and improved medicines.
References
-
Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1794-1820. [Link]
-
Gill, C., et al. (2004). Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation. Journal of Biological Chemistry, 279(51), 53296-53305. [Link]
-
Li, W., et al. (2003). Cryptophycin Affinity Labels: Synthesis and Biological Activity of a Benzophenone Analogue of cryptophycin-24. Bioorganic & Medicinal Chemistry Letters, 13(4), 757-760. [Link]
-
Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing. [Link]
-
Wang, Z., et al. (2017). Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors. Bentham Science Publishers. [Link]
-
El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing. [Link]
-
Sharma, S., et al. (2018). Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. ResearchGate. [Link]
-
Wu, S. B., et al. (2014). Structural diversity and bioactivities of natural benzophenones. Natural Product Reports, 31(9), 1136-1163. [Link]
-
Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20058-20067. [Link]
-
Vooturi, S. K., et al. (2011). Structure-based design of benzophenone inhibitors targeting enoyl-ACP reductase enzyme. Organic & Biomolecular Chemistry, 9(18), 6367-6372. [Link]
-
Wu, S. B., et al. (2014). Structural Diversity and Bioactivities of Natural Benzophenones. RSC Publishing. [Link]
-
de Oliveira, R. B., et al. (2025). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. Journal of the Brazilian Chemical Society. [Link]
-
Li, Y., et al. (2021). Current perspectives on benzoflavone analogues with potent biological activities: A review. European Journal of Medicinal Chemistry, 223, 113651. [Link]
-
ResearchGate. (n.d.). Structures of synthetic and natural benzophenones with anticancer activity. ResearchGate. [Link]
-
Wang, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20058-20067. [Link]
-
Kamal, A., et al. (2015). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Advances, 5(85), 69325-69338. [Link]
-
El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23789-23821. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Structure-based Design Of Benzophenone Inhibitors Targeting Enoyl-ACP Reductase Enzyme. International Journal of Pharmaceutical Sciences Review and Research, 25(2), 1-6. [Link]
-
Tan, M. L., et al. (2019). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules, 24(16), 2993. [Link]
-
Szałaj, N., et al. (2021). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. ResearchGate. [Link]
-
Mohammed, I., et al. (2021). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Molecules, 26(19), 5988. [Link]
-
Mahajan, A., et al. (2012). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Indian Journal of Pharmaceutical Sciences, 74(3), 221-228. [Link]
-
ResearchGate. (n.d.). Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and antitumor activity of benzophenone compound. ResearchGate. [Link]
-
Vooturi, S. K., et al. (2011). Examination of a synthetic benzophenone membrane-targeted antibiotic. Organic & Biomolecular Chemistry, 9(18), 6367-6372. [Link]
-
Ito, C., et al. (2003). Bioactive benzophenones from Garcinia xanthochymus fruits. Journal of Natural Products, 66(3), 368-371. [Link]
-
ResearchGate. (n.d.). Examination of a synthetic benzophenone membrane-targeted antibiotic. ResearchGate. [Link]
-
Iinuma, M., et al. (1996). Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus. Biological & Pharmaceutical Bulletin, 19(2), 311-314. [Link]
-
ResearchGate. (n.d.). Summary of the results of SAR studies performed on different regions of the synthesized derivatives. ResearchGate. [Link]
-
Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6239. [Link]
-
Atmaca, M., et al. (2021). Structure-activity relationship of anticancer drug candidate quinones. PeerJ, 9, e11481. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]
- 5. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cryptophycin affinity labels: synthesis and biological activity of a benzophenone analogue of cryptophycin-24 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 12. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactive benzophenones from Garcinia xanthochymus fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Examination of a synthetic benzophenone membrane-targeted antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial activity of some Garcinia benzophenone derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of the Thiomorpholine Scaffold: A Technical Guide to Target Identification and Validation
For Immediate Release to the Scientific Community
This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of thiomorpholine-based compounds. Thiomorpholine, a saturated six-membered heterocycle containing sulfur and nitrogen, is recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic susceptibility at the sulfur atom and the ability to modulate lipophilicity, make it a versatile core for designing novel therapeutic agents with a wide spectrum of biological activities.[1] This guide provides a comprehensive overview of key therapeutic targets for thiomorpholine derivatives, detailing the underlying mechanisms of action, and presenting robust experimental protocols for target identification and validation.
The Thiomorpholine Core: A Gateway to Diverse Pharmacological Activities
The thiomorpholine moiety has been successfully incorporated into a multitude of compounds demonstrating significant potential in various therapeutic areas. The inherent structural features of this scaffold allow for diverse substitutions, enabling the fine-tuning of pharmacological properties and target specificity. Documented biological activities of thiomorpholine derivatives include:
-
Anticancer: Exhibiting cytotoxicity against various cancer cell lines through mechanisms such as the induction of apoptosis.
-
Antidiabetic: Primarily through the inhibition of Dipeptidyl Peptidase-4 (DPP-IV).
-
Hypolipidemic: By targeting key enzymes in the cholesterol biosynthesis pathway.
-
Neuroprotective: Through the modulation of enzymes like acetylcholinesterase.
-
Anti-inflammatory: By inhibiting enzymes such as Cyclooxygenase-2 (COX-2).
-
Antimicrobial: Demonstrating activity against a range of bacteria and fungi.[2]
Key Therapeutic Targets for Thiomorpholine Compounds
The following sections detail prominent molecular targets that have been successfully modulated by thiomorpholine-containing molecules.
Dipeptidyl Peptidase-4 (DPP-IV) in Type 2 Diabetes
Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These hormones are crucial for regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[2][4] By inhibiting DPP-4, thiomorpholine-based compounds prevent the degradation of incretins, leading to prolonged and enhanced incretin action, which in turn improves glycemic control in patients with type 2 diabetes.[2][5]
Quantitative Data: DPP-IV Inhibition
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference |
| Thiomorpholine-bearing amino acids | Compound 16c | DPP-IV | 3.40 | [4] |
| Thiomorpholine-bearing amino acids | Compound 16b | DPP-IV | 6.29 | [4] |
| Thiomorpholine-bearing amino acids | Compound 16a | DPP-IV | 6.93 | [4] |
Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis
PI3K/Akt/mTOR Pathway in Cancer
Mechanism of Action: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis. [6][7]Dysregulation of this pathway is a common feature in many types of cancer. [7][8]Thiomorpholine-containing compounds have been developed as inhibitors of key kinases in this pathway, such as PI3Kα and mTOR. [4]By blocking the activity of these kinases, these compounds can halt the downstream signaling that promotes cancer cell survival and proliferation, ultimately leading to apoptosis. [6][7] Quantitative Data: PI3Kα/mTOR Inhibition
| Compound Class | Specific Derivative Example | Target | IC50 (µM) | Reference |
| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 37a | PI3Kα (enzyme assay) | 120 | [4] |
| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 38b | PI3Kα (enzyme assay) | 151 | [4] |
Signaling Pathway: PI3K/Akt/mTOR Inhibition in Cancer
Acetylcholinesterase (AChE) in Neurodegenerative Diseases
Mechanism of Action: Acetylcholinesterase is a key enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates synaptic transmission. [9]In neurodegenerative diseases like Alzheimer's, there is a decline in acetylcholine levels. [10]Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. Thiomorpholine derivatives have shown promise as acetylcholinesterase inhibitors, suggesting their potential as therapeutic agents for neurodegenerative disorders. [4][6]
Cyclooxygenase-2 (COX-2) in Inflammation
Mechanism of Action: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. [11]While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation. [11]Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. [11]The thiomorpholine scaffold has been incorporated into molecules designed to selectively inhibit COX-2. [4]
Experimental Protocols for Target Identification and Validation
The following section provides detailed, step-by-step methodologies for key experiments and workflows to identify and validate the therapeutic targets of thiomorpholine compounds.
Target Identification: Affinity Chromatography
Principle: Affinity chromatography is a powerful technique to isolate and identify the cellular targets of a bioactive compound. [12]A thiomorpholine derivative is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a cell lysate. Proteins that bind to the immobilized compound are retained on the matrix while other proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry. [12] Experimental Workflow: Affinity Chromatography
In Vitro Enzyme Inhibition Assays
Principle: This fluorometric assay measures the ability of a thiomorpholine compound to inhibit the enzymatic activity of DPP-IV. The assay utilizes a synthetic substrate, Gly-Pro-AMC, which is cleaved by DPP-IV to release the fluorescent aminomethylcoumarin (AMC). The rate of fluorescence increase is proportional to the enzyme activity, and a decrease in this rate in the presence of the test compound indicates inhibition. [13][14] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiomorpholine test compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human recombinant DPP-IV enzyme in assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA). [14] * Prepare a working solution of the substrate H-Gly-Pro-AMC in assay buffer. [14]2. Assay Setup (96-well plate):
-
Test Wells: Add assay buffer, diluted DPP-IV enzyme, and the thiomorpholine test compound at various concentrations.
-
Positive Control (100% activity): Add assay buffer, diluted DPP-IV enzyme, and solvent (without the test compound).
-
Negative Control (Inhibitor Control): Add assay buffer, diluted DPP-IV enzyme, and a known DPP-IV inhibitor (e.g., Sitagliptin). [15] * Blank Wells: Add assay buffer and substrate solution (without the enzyme).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme. [15]4. Reaction Initiation: Add the substrate solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm for 30 minutes at 37°C. [14]6. Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.
Principle: This assay measures the inhibition of PI3Kα kinase activity, which involves the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of PIP3 produced is quantified, often using a competitive ELISA or a fluorescence-based method. [16][17] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiomorpholine test compound in DMSO.
-
Prepare working solutions of recombinant human PI3Kα enzyme, PIP2 substrate, and ATP in kinase reaction buffer.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add kinase reaction buffer, PI3Kα enzyme, and the thiomorpholine test compound at various concentrations.
-
Positive Control: Add kinase reaction buffer, PI3Kα enzyme, and DMSO.
-
Negative Control: Add kinase reaction buffer and DMSO (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature.
-
Reaction Initiation: Add a mixture of PIP2 substrate and ATP to all wells.
-
Reaction Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection: Stop the reaction and detect the amount of PIP3 produced according to the specific kit manufacturer's instructions (e.g., by adding a PIP3 detector protein and performing a competitive ELISA).
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Principle: This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. [9][18] Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the thiomorpholine test compound in a suitable solvent.
-
Prepare a working solution of AChE enzyme in phosphate buffer (pH 8.0).
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATCh substrate in deionized water.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add phosphate buffer, DTNB solution, AChE enzyme solution, and the thiomorpholine test compound at various concentrations.
-
Control (100% activity): Add phosphate buffer, DTNB solution, AChE enzyme solution, and solvent.
-
Blank: Add phosphate buffer, DTNB solution, and substrate solution (no enzyme).
-
-
Pre-incubation: Incubate the plate for 10 minutes at 25°C. [18]4. Reaction Initiation: Add the ATCh substrate solution to all wells.
-
Measurement: Measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. Determine the percent inhibition and IC50 value for the test compound.
Principle: This assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX-2 reduces PGG2 to PGH2. This activity can be monitored colorimetrically by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm or fluorometrically. [10][19] Step-by-Step Methodology (Fluorometric):
-
Reagent Preparation:
-
Prepare a stock solution of the thiomorpholine test compound in DMSO.
-
Reconstitute human recombinant COX-2 enzyme in sterile water.
-
Prepare working solutions of COX assay buffer, COX cofactor, and arachidonic acid substrate.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add COX assay buffer and the thiomorpholine test compound at various concentrations.
-
Enzyme Control (EC): Add COX assay buffer.
-
Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib). [10]3. Reaction Preparation: Add a reaction mix containing COX assay buffer, COX cofactor, and COX-2 enzyme to all wells except the blank.
-
-
Reaction Initiation: Add the arachidonic acid solution to all wells to start the reaction.
-
Measurement: Measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C. [10]6. Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition and IC50 value for the test compound.
Cell-Based Assays
Principle: The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan, which is then solubilized, and its concentration is determined by spectrophotometry. [20] Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thiomorpholine compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [20]4. Formazan Solubilization: Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background. [21]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of the compound.
Conclusion
The thiomorpholine scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents targeting a wide array of diseases. Its versatility allows for the generation of compound libraries with diverse pharmacological profiles. The systematic approach to target identification and validation outlined in this guide, combining biochemical and cell-based assays, provides a robust framework for elucidating the mechanisms of action of thiomorpholine derivatives and advancing the most promising candidates through the drug discovery pipeline. As our understanding of the intricate roles of the identified targets in disease pathogenesis continues to grow, so too will the potential for thiomorpholine-based compounds to provide innovative therapeutic solutions.
References
- How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work in treating type 2 diabetes?. (2025). Prescriber's Letter.
- Squalene synthase: a critical enzyme in the cholesterol biosynthesis p
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
- Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. (2015). PubMed.
- Increased Cholesterol Biosynthesis and Hypercholesterolemia in Mice Overexpressing Squalene Synthase in the Liver. (n.d.). PubMed.
- DPP-4 inhibitors (gliptins). (n.d.). Diabetes UK.
- PI3K/AKT/mTOR p
- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. (2024). MDPI.
- The PI3K/AKT/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (n.d.). Frontiers in Oncology.
- PI3K/AKT/mTOR signaling. (n.d.). QIAGEN GeneGlobe.
- Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. (2015). PubMed Central.
- MTT Assay Protocol for Cell Viability and Prolifer
- Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. (2019). Endocrine Reviews.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Squalene synthase: A critical enzyme in the cholesterol biosynthesis pathway. (2014).
- Cell Viability Assays. (2013). NCBI Bookshelf.
- Biosynthesis of cholesterol and its derivatives. Squalene synthase... (n.d.).
- Natural Bioactive Compound Target Identification. (n.d.).
- Application Notes and Protocols for Acetylcholinesterase (AChE) Activity Determination using Ellman's Method. (2025). Benchchem.
- Identification of Plant-Derived Bioactive Compounds Using Affinity Mass Spectrometry and Molecular Networking. (2022). PubMed Central.
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.
- Small Molecule Target Identification Using Photo-Affinity Chrom
- Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. (2025). Benchchem.
- Squalene Synthase Deficiency: Clinical, Biochemical, and Molecular Characterization of a Defect in Cholesterol Biosynthesis. (2018). Griffith Research Online.
- MTT assay protocol. (n.d.). Abcam.
- Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2017). PubMed Central.
- Currently Available Strategies for Target Identification of Bioactive Natural Products. (2020). Frontiers in Molecular Biosciences.
- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2014). PubMed Central.
- Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". (2025). Benchchem.
- Application Note & Protocol: Assessing E5700 Inhibition of Squalene Synthase. (2025). Benchchem.
- DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd..
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck Millipore.
- Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition.
- PI3K(p110δ/p85α) Kinase Assay. (n.d.).
- Ellman Esterase Assay Protocol. (n.d.). Scribd.
- DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. (n.d.). Sigma-Aldrich.
- ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding. (2017). PubMed Central.
- ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. (n.d.). Abcam.
- Methods for determining squalene synthase activity. (2003).
- Methods to measure the enzym
- New Findings about Ellman's Method to Determine Cholinesterase Activity. (2009).
- Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PubMed Central.
- PI3 Kinase Activity/Inhibitor ELISA | 17-493. (n.d.). Merck Millipore.
- Squalene Synthase (SQS) Activity Colorimetric Assay Kit (E-BC-K794-M). (n.d.). Elabscience.
Sources
- 1. ascopubs.org [ascopubs.org]
- 2. droracle.ai [droracle.ai]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
- 5. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. assaygenie.com [assaygenie.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 14. content.abcam.com [content.abcam.com]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. merckmillipore.com [merckmillipore.com]
- 17. ATP-competitive inhibitors of PI3K enzymes demonstrate an isoform selective dual action by controlling membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 20. clyte.tech [clyte.tech]
- 21. MTT assay protocol | Abcam [abcam.com]
Spectral Characterization of Novel Benzophenone Derivatives: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Benzophenone derivatives represent a pivotal class of organic compounds, with applications spanning from medicinal chemistry and pharmacology to materials science and photochemistry.[1][2][3][4][5][6] The precise elucidation of their molecular structure is paramount for understanding their biological activity, photochemical properties, and for ensuring the quality and purity of synthesized compounds. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural characterization of novel benzophenone derivatives. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately characterize these versatile molecules.
Introduction: The Significance of Benzophenone Derivatives
Benzophenones are diaryl ketones that serve as versatile scaffolds in the design of new molecules with a wide array of biological and chemical properties.[4][5] Their inherent photochemical reactivity makes them valuable as photoinitiators and UV absorbers.[7] In the realm of drug discovery, benzophenone derivatives have been explored for their potential as anti-inflammatory, antimicrobial, and antitumor agents.[2][6][8][9] The functionalization of the benzophenone core with various substituents allows for the fine-tuning of its electronic and steric properties, leading to the development of novel compounds with enhanced or specific activities.
The journey from synthesis to application for any novel benzophenone derivative is critically dependent on its unambiguous structural characterization. Spectroscopic techniques provide the essential tools to confirm the identity, purity, and three-dimensional structure of these compounds. This guide will walk you through the key spectral methods, offering both theoretical understanding and practical guidance.
The Characterization Workflow: A Holistic Approach
The comprehensive characterization of a novel benzophenone derivative is a multi-faceted process. Each spectroscopic technique provides a unique piece of the structural puzzle. The following diagram illustrates a typical workflow for the spectral characterization of a newly synthesized benzophenone derivative.
Caption: A typical workflow for the synthesis, purification, and spectral characterization of a novel benzophenone derivative.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy is a powerful technique for studying the electronic transitions within a molecule. For benzophenone derivatives, the UV-Vis spectrum provides valuable information about the conjugated system and the effect of substituents on the electronic structure.
3.1. Principles and Causality
Benzophenones typically exhibit two main absorption bands in their UV-Vis spectra: a strong band corresponding to a π → π* transition and a weaker band at longer wavelengths corresponding to an n → π* transition of the carbonyl group.[1] The position and intensity of these bands are highly sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.
-
π → π Transitions:* These are high-energy transitions that are typically observed in the shorter wavelength region of the UV spectrum. They are associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital.
-
n → π Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital. This transition is formally forbidden and thus results in a weak absorption band.
The choice of solvent is critical in UV-Vis analysis. Polar solvents can stabilize the ground state of the carbonyl group through hydrogen bonding, leading to a blue shift (hypsochromic shift) of the n → π* transition.[1][10] Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) in polar solvents.
3.2. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a small amount of the purified benzophenone derivative.
-
Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, or acetonitrile) to a final concentration in the range of 10⁻⁴ to 10⁻⁶ M.[1] The choice of solvent should be based on the solubility of the compound and the desired information. For studying the effect of solvent polarity, spectra should be recorded in a series of solvents with varying polarities.
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Record the spectrum over a suitable wavelength range, typically from 200 to 400 nm.
-
-
Data Interpretation:
-
Identify the λmax (wavelength of maximum absorbance) for each absorption band.
-
Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
-
Analyze the shifts in λmax in different solvents to infer the nature of the electronic transitions.
-
3.3. Data Presentation: UV-Vis Spectral Data of Representative Benzophenone Derivatives
| Compound | Solvent | λmax (π → π) (nm) | λmax (n → π) (nm) | Reference |
| Benzophenone | n-Heptane | 248.2 | 346.6 | [1] |
| Benzophenone | Ethanol | 252.2 | 334.0 | [1] |
| 4-Methoxybenzophenone | n-Heptane | 247.6 | 339.2 | [1] |
| 2-Hydroxybenzophenone | n-Heptane | - | 338.2 | [1] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. For benzophenone derivatives, the IR spectrum provides a clear signature of the carbonyl group and the aromatic rings.
4.1. Principles and Causality
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved.
-
Carbonyl (C=O) Stretch: The most characteristic feature in the IR spectrum of a benzophenone is the strong absorption band corresponding to the C=O stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹.[10] The exact position is influenced by electronic effects of the substituents on the aromatic rings. Electron-donating groups tend to lower the frequency, while electron-withdrawing groups increase it.
-
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.[11]
-
Aromatic C-H Stretches: These appear as a group of weak to medium bands above 3000 cm⁻¹.[11]
-
Other Functional Groups: The presence of other functional groups, such as hydroxyl (-OH), amino (-NH₂), or nitro (-NO₂), will give rise to their own characteristic absorption bands. For example, a broad band in the 3200-3600 cm⁻¹ region is indicative of an O-H stretch.[11]
4.2. Experimental Protocol
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution Samples: Dissolve the sample in a suitable solvent (e.g., chloroform, dichloromethane) that has minimal absorption in the regions of interest.
-
-
Data Acquisition:
-
Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the pure solvent) and subtract it from the sample spectrum.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Pay close attention to the position and intensity of the carbonyl stretching band as it can provide insights into the electronic environment of the benzophenone core.
-
4.3. Data Presentation: Characteristic IR Absorption Frequencies for Benzophenone Derivatives
| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1630 - 1680 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | > 3000 | Weak to Medium |
| Hydroxyl (O-H) | Stretch (H-bonded) | 3200 - 3600 | Broad, Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.
5.1. Principles and Causality
NMR spectroscopy is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique NMR spectrum.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number of different types of carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei and are essential for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and for establishing the connectivity of the molecule.[12]
The chemical shifts of the protons and carbons in the aromatic rings of benzophenone derivatives are influenced by the electronic effects of the substituents. The carbonyl group is a deactivating group, which deshields the ortho and para protons.
5.2. Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified benzophenone derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer.
-
Optimize the acquisition parameters for each experiment to obtain high-quality spectra.
-
-
Data Interpretation:
-
¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to specific protons in the molecule.[13]
-
¹³C NMR: Determine the number of unique carbon signals. Use the chemical shifts to distinguish between aromatic, carbonyl, and aliphatic carbons. The carbonyl carbon of benzophenones typically resonates in the downfield region around 195 ppm.[3]
-
2D NMR:
-
COSY: Identify proton-proton couplings.
-
HSQC: Correlate protons with their directly attached carbons.
-
HMBC: Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
-
Caption: Workflow for the structural elucidation of a novel benzophenone derivative using a combination of 1D and 2D NMR spectroscopy.
5.3. Data Presentation: Typical ¹H and ¹³C NMR Chemical Shifts for the Benzophenone Core
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C=O | - | ~195 |
| C-1, C-1' | - | ~137 |
| C-2, C-6, C-2', C-6' | ~7.8 (d) | ~130 |
| C-3, C-5, C-3', C-5' | ~7.5 (t) | ~128 |
| C-4, C-4' | ~7.6 (t) | ~132 |
Note: These are approximate values for unsubstituted benzophenone in CDCl₃. Substituents will cause significant shifts.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.
6.1. Principles and Causality
In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated according to their m/z ratio and detected. The choice of ionization technique is crucial and depends on the properties of the analyte.
-
Electron Ionization (EI): A hard ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern can be used as a fingerprint for the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the direct determination of the molecular weight.[14]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.
The fragmentation of benzophenone derivatives in the mass spectrometer often involves cleavage of the bonds adjacent to the carbonyl group, leading to the formation of characteristic fragment ions.
6.2. Experimental Protocol
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI-MS.
-
For EI-MS, the sample can be introduced directly as a solid or liquid.
-
-
Data Acquisition:
-
Acquire the mass spectrum using an appropriate mass spectrometer (e.g., LC-MS/MS, GC-MS).[15][16][17]
-
For ESI, the analysis can be performed in either positive or negative ion mode.
-
For tandem mass spectrometry (MS/MS), the molecular ion is selected and fragmented to obtain further structural information.
-
-
Data Interpretation:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
-
For HRMS data, use the accurate mass to calculate the elemental composition.
-
6.3. Data Presentation: Common Fragmentation Pathways of Benzophenone Derivatives
The fragmentation of benzophenones often proceeds via α-cleavage, leading to the formation of benzoyl cations or substituted benzoyl cations.
Caption: A simplified representation of a common fragmentation pathway for the benzophenone molecular ion.
Conclusion: A Synergistic Approach to Structural Elucidation
The spectral characterization of novel benzophenone derivatives is a critical step in their development and application. No single technique can provide all the necessary structural information. Instead, a synergistic approach that combines the data from UV-Vis, IR, NMR, and Mass Spectrometry is essential for the unambiguous elucidation of their molecular structure. This guide has provided a comprehensive overview of these core techniques, from the underlying principles to practical experimental protocols and data interpretation. By following the methodologies outlined herein, researchers can confidently and accurately characterize their novel benzophenone derivatives, paving the way for further discoveries and innovations in science and medicine.
References
- Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines. PubMed.
- Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. PubMed.
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. Preprints.org.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. PDF.
- Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. MDPI.
- NMR Analysis of Substituted Benzophenones. Oregon State University.
- Photoexcited states of UV absorbers, benzophenone derivatives. PubMed.
- Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.
- Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. ResearchGate.
- Solid-phase extraction coupled simple on-line derivatization gas chromatography - tandem mass spectrometry for the determination of benzophenone-type UV filters in aqueous samples. Journal of the Chinese Chemical Society.
- MS PARAMETERS FOR THE DETECTION OF BENZOPHENONE DERIVATIVES (MRM TRANSITIONS, COLLISION ENERGY). ResearchGate.
- Comparative FTIR spectra of benzophenone and the product of the... ResearchGate.
- IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. Brainly.
- What is benzophenone ir spectrum?. Proprep.
- Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI.
- Unshifted UV spectra of benzophenone (a) and meta-methyl benzophenone... ResearchGate.
- Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Indian Journal of Chemistry.
- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan Journal of Chemistry.
- Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Cogent Chemistry.
- Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. PubMed.
- A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. Preprints.org.
- UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)... ResearchGate.
- IR and H-NMR analysis of benzophenone. Chemistry Stack Exchange.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI.
- Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances.
- ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. preprints.org [preprints.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Spectral investigation (¹H, ¹³C) and Anti-microbial Screening of benzophenone imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone solubility data
An In-Depth Technical Guide to the Solubility Characterization of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
Abstract
The successful development of any new chemical entity (NCE) into a viable therapeutic agent is fundamentally dependent on its physicochemical properties. Among these, aqueous solubility is a critical determinant of bioavailability and, consequently, therapeutic efficacy. This guide provides a comprehensive framework for the solubility characterization of this compound, an NCE with a complex pharmacophore. In the absence of established public data, this document serves as a procedural and theoretical guide for researchers, scientists, and drug development professionals. We will detail the requisite experimental protocols, explain the scientific rationale behind methodological choices, and provide a framework for interpreting the resulting data. The protocols described herein—from thermodynamic equilibrium solubility to kinetic and biorelevant solubility—are designed as self-validating systems to ensure data integrity and reproducibility, forming the cornerstone of a robust preformulation data package.
Introduction: The Imperative of Solubility in Drug Development
This compound is a benzophenone derivative whose structural features—multiple aromatic rings, a halogenated phenyl group, and a thiomorpholine moiety—suggest potential low intrinsic aqueous solubility. Such compounds often fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1][2] Understanding the solubility profile is therefore not an academic exercise but a critical-path activity. It directly influences the feasibility of oral dosage form development, dictates the formulation strategies required to achieve adequate drug exposure, and is a prerequisite for seeking regulatory biowaivers under ICH M9 guidelines.[3][4][5][6][7]
This guide will systematically address the core solubility assessments required for an NCE of this type.
Theoretical Foundations: Predicting and Interpreting Solubility
Before embarking on experimental measurements, it is crucial to understand the theoretical principles governing solubility.
pH-Dependent Solubility and the Henderson-Hasselbalch Equation
The thiomorpholine group in the target molecule contains a tertiary amine, which is basic and will ionize at low pH. This makes its solubility highly dependent on the pH of the surrounding medium. The relationship between pH, pKa (the acid dissociation constant of the conjugate acid), and the ratio of the ionized to unionized forms of the molecule can be described by the Henderson-Hasselbalch equation.[8][9][10]
For a weak base: pH = pKa + log([Base]) / ([Conjugate Acid])
The ionized (protonated) form is typically much more water-soluble than the neutral, unionized form. Therefore, the compound is expected to exhibit higher solubility in the acidic environment of the stomach (pH 1.2-2.5) and lower solubility in the near-neutral environment of the small intestine (pH 6.5-7.4).[10] A full pH-solubility profile is essential for predicting its behavior in the gastrointestinal tract.
Kinetic vs. Thermodynamic Solubility
It is critical to distinguish between two types of solubility measurements that serve different purposes in drug development:
-
Kinetic Solubility : This measures the concentration of a compound at the point of precipitation after being rapidly introduced from a high-concentration organic stock solution (usually DMSO) into an aqueous buffer.[11][12][13] It is a high-throughput method used in early discovery to quickly flag compounds with potential solubility issues.[13][14] However, it can overestimate true solubility due to the formation of supersaturated solutions.[15]
-
Thermodynamic Solubility : Also known as equilibrium solubility, this is the true saturation concentration of the most stable solid form of the compound in a solvent at equilibrium.[13][16] The shake-flask method is the gold-standard for this measurement and is required for regulatory submissions.[15][17] This value is fundamental for formulation and biopharmaceutical modeling.
Experimental Protocols for Comprehensive Solubility Assessment
A multi-faceted experimental approach is required to build a complete solubility profile. The following protocols are presented in a logical sequence, from high-throughput screening to definitive equilibrium measurements.
Protocol: High-Throughput Kinetic Solubility Assay
Objective: To rapidly assess the solubility of the compound in a screening-compatible format to guide initial compound selection.
Methodology Rationale: This assay mimics the conditions of many in vitro biological screens where compounds are introduced from DMSO stocks. We will use laser nephelometry, which detects precipitate formation by measuring light scattering, providing a rapid and automated endpoint.[18][19]
Step-by-Step Protocol:
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[11]
-
Plate Setup: In a 384-well microplate, perform serial dilutions of the DMSO stock solution.
-
Buffer Addition: Add phosphate-buffered saline (PBS, pH 7.4) to each well, ensuring the final DMSO concentration is low (e.g., 1-2%) to initiate precipitation.[18]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a short period (e.g., 2 hours).[12][20]
-
Measurement: Measure light scattering in each well using a plate-based nephelometer.[19][20]
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a sharp increase in scattering is observed is defined as the kinetic solubility.[19]
Diagram: Kinetic Solubility Workflow
Caption: Workflow for high-throughput kinetic solubility determination.
Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
Objective: To determine the true equilibrium solubility of the compound in various aqueous media, as required by regulatory guidelines like ICH M9.[7]
Methodology Rationale: The shake-flask method is the universally accepted "gold standard" for determining thermodynamic solubility.[15][17] By adding an excess of solid compound to the solvent, we ensure that a saturated solution is formed and that equilibrium is reached over an extended incubation period.
Step-by-Step Protocol:
-
Media Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, and 6.8) as specified in ICH guidelines.[2][7]
-
Sample Preparation: Add an excess amount of solid this compound to vials containing a known volume of each buffer. The excess solid is critical to ensure equilibrium is reached with the solid phase.
-
Equilibration: Seal the vials and place them in a shaking incubator set to 37 ± 1°C.[2][6] Agitate for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study should be conducted.
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all particulate matter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS/MS.[12]
-
pH Verification: Measure the pH of the final saturated solution to ensure it has not shifted during the experiment.[2][7]
-
Replication: The experiment must be performed in at least triplicate for each condition.[2][7]
Diagram: Thermodynamic Solubility Workflow
Caption: Shake-flask method for determining thermodynamic solubility.
Protocol: Biorelevant Solubility Assessment
Objective: To evaluate the compound's solubility in media that simulate the fluid compositions of the human gastrointestinal tract in fasted and fed states.
Methodology Rationale: Simple aqueous buffers do not account for the presence of bile salts and phospholipids in the intestine, which can significantly enhance the solubility of lipophilic drugs through micellar solubilization.[21] Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more predictive in vitro tool for forecasting in vivo behavior and potential food effects.[22]
Step-by-Step Protocol:
-
Media Preparation:
-
FaSSIF (pH 6.5): Prepare blank FaSSIF buffer containing sodium dihydrogen phosphate, sodium chloride, and sodium hydroxide.[22][23] Add sodium taurocholate and lecithin to this buffer with stirring until a clear micellar solution is formed.[22][24]
-
FeSSIF (pH 5.0): Prepare blank FeSSIF buffer containing glacial acetic acid, sodium chloride, and sodium hydroxide.[22] Add higher concentrations of sodium taurocholate and lecithin to simulate the fed state.[22][24]
-
-
Solubility Measurement: Perform the thermodynamic shake-flask solubility protocol as described in Section 3.2, using FaSSIF and FeSSIF as the test media. The incubation should be performed at 37°C.
Data Presentation and Interpretation
All quantitative data must be summarized in clear, structured tables for easy comparison and analysis.
Illustrative Solubility Data
The following data are hypothetical and presented for illustrative purposes only.
Table 1: pH-Dependent Thermodynamic Solubility of this compound at 37°C
| Medium (Buffer System) | Final pH | Mean Solubility (µg/mL) ± SD (n=3) | Molar Solubility (µM) |
| 0.1 N HCl | 1.2 | 155.4 ± 8.2 | 444.2 |
| Acetate Buffer | 4.5 | 25.1 ± 1.9 | 71.7 |
| Phosphate Buffer (FaSSIF blank) | 6.8 | 1.8 ± 0.3 | 5.1 |
Interpretation: The data clearly illustrate the behavior of a weak base. The solubility is significantly higher at pH 1.2, where the amine is protonated, and drops dramatically as the pH increases toward neutral, where the un-ionized form predominates.[25] Based on a hypothetical highest therapeutic dose of 50 mg, the dose number (Dose / (Solubility * 250 mL)) would be >1 at pH 6.8, suggesting the compound is not highly soluble according to ICH M9 criteria.[3][26]
Table 2: Kinetic and Biorelevant Solubility Data at 37°C
| Assay Type | Medium | Mean Solubility (µg/mL) ± SD (n=3) | Molar Solubility (µM) | Solubilization Ratio (vs. pH 6.8 Buffer) |
| Kinetic Solubility | PBS (pH 7.4) | 5.5 ± 0.9 | 15.7 | 3.1x |
| Thermodynamic | FaSSIF (pH 6.5) | 18.6 ± 2.1 | 53.2 | 10.3x |
| Thermodynamic | FeSSIF (pH 5.0) | 98.3 ± 6.5 | 281.0 | 54.6x |
Interpretation:
-
The kinetic solubility is higher than the thermodynamic solubility at a similar pH, which is a typical finding due to supersaturation.[15]
-
The biorelevant media show a significant increase in solubility compared to the simple buffer at pH 6.8.[22] The solubilization ratio is over 10-fold in FaSSIF and over 50-fold in FeSSIF, indicating strong micellar solubilization. This suggests a potential for a significant positive food effect on the drug's absorption in vivo.
Conclusion and Formulation Implications
The comprehensive solubility characterization of this compound reveals it to be a poorly soluble weak base. Its solubility is highly pH-dependent and is significantly enhanced by biorelevant media, suggesting that formulation strategies will be critical for achieving adequate oral bioavailability.
Based on this profile, the following paths should be considered:
-
Salt Formation: Creating a salt of the basic amine could improve dissolution rate and apparent solubility.
-
Enabling Formulations: Amorphous solid dispersions or lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) should be investigated to overcome the low intrinsic solubility and leverage the observed micellar solubilization.
-
BCS Classification: The compound would likely be classified as BCS Class II. This has major implications for the clinical development plan and regulatory strategy.[1]
This guide provides the foundational protocols and interpretive framework necessary to generate a robust preformulation data package for this NCE, enabling informed, data-driven decisions in the subsequent stages of drug development.
References
-
A Simple, Safe, and Environmentally Friendly Method of FaSSIF and FeSSIF Preparation Without Methylene Chloride. Dissolution Technologies. Available at: [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]
-
M9 Biopharmaceutics Classification System- Based Biowaivers. U.S. Food and Drug Administration (FDA). Available at: [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]
-
Applications and Example Problems Using Henderson–Hasselbalch Equation. PharmaXChange.info. Available at: [Link]
-
FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]
-
Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. Available at: [Link]
-
ADME Solubility Assay. BioDuro. Available at: [Link]
-
Bio-relevant Dissolution Media Development. SlideShare. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
FaSSIF, FeSSIF, FaSSGF (previously known as SIF Powder Original). Interchim. Available at: [Link]
-
M9 Biopharmaceutics Classification System-Based Biowaivers; International Council for Harmonisation; Guidance for Industry; Availability. Regulations.gov. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS. Available at: [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]
-
FDA Publishes Guidance on Biopharmaceutics Classification System-Based Biowaivers. Lachman Consultants. Available at: [Link]
-
ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]
-
BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. International Council for Harmonisation (ICH). Available at: [Link]
-
ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]
-
Henderson Hasselbalch Equation. Pharmatech - Rx. Available at: [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]
-
Thermodynamic solubility. Platforme de chimie biologique intégrative de Strasbourg (PCBiS). Available at: [Link]
-
ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Admescope. Available at: [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]
-
Applications of The Henderson Hasselbalch Equation. Scribd. Available at: [Link]
-
ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency (EMA). Available at: [Link]
-
Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
-
ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online. Available at: [Link]
Sources
- 1. regulations.gov [regulations.gov]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. admescope.com [admescope.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 10. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. enamine.net [enamine.net]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 17. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. rheolution.com [rheolution.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 21. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dissolutiontech.com [dissolutiontech.com]
- 23. walshmedicalmedia.com [walshmedicalmedia.com]
- 24. interchim.fr [interchim.fr]
- 25. lup.lub.lu.se [lup.lub.lu.se]
- 26. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]
exploring the mechanism of action of benzophenone derivatives
An In-Depth Technical Guide to the Mechanisms of Action of Benzophenone Derivatives
Authored by: Gemini, Senior Application Scientist
Introduction
The benzophenone scaffold, a simple diaryl ketone, represents one of the most fundamental and versatile chromophores in the fields of photochemistry, materials science, and molecular biology.[1] Its utility stems from a unique and highly efficient set of photochemical properties that allow it to act as a potent photosensitizer. Upon absorption of ultraviolet light, benzophenone derivatives can initiate a cascade of chemical events, including hydrogen abstraction, energy transfer, and the generation of reactive oxygen species (ROS).[2][3] This reactivity makes them invaluable as photoinitiators in polymer curing, as UV blockers in consumer products, and, critically for this guide, as powerful tools for probing biological systems and as scaffolds in drug development.[1][3]
This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the core mechanisms that drive the activity of benzophenone derivatives. As a Senior Application Scientist, my objective is to synthesize the extensive body of research into a coherent narrative, explaining not only what happens but why specific pathways are favored and how these processes can be experimentally interrogated. We will explore the journey of a benzophenone molecule from light absorption to its interaction with critical biomolecules like DNA and proteins, and detail the self-validating experimental protocols required to rigorously characterize these interactions.
Chapter 1: The Photochemical Foundation of Benzophenone Activity
The profound photoreactivity of benzophenone is not an accident of its structure but a direct consequence of its electronic configuration. The journey begins with the absorption of a photon, but the crucial event is the subsequent, highly efficient population of a long-lived, reactive excited state.
Light Absorption and Excited State Formation
Benzophenone possesses two primary absorption bands in the UV region: an intense band around 260 nm attributed to a π→π* transition and a weaker, longer-wavelength band extending to approximately 360 nm corresponding to a formal n→π* transition.[2][4] This latter transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is the gateway to benzophenone's rich photochemistry.
Upon absorption of a photon, the molecule is promoted to an excited singlet state (S₁). For most organic molecules, this state would decay rapidly back to the ground state (S₀) via fluorescence or non-radiative decay. However, benzophenone's defining characteristic is its near-quantitative efficiency in undergoing intersystem crossing (ISC) —a spin-forbidden transition from the singlet state (S₁) to the triplet state (T₁).[3][5] The quantum yield for this process, Φ(ISC), is nearly 1.0.[2][6][7] This remarkable efficiency is due to strong spin-orbit coupling between the nπ* singlet and ππ* triplet states, which facilitates the spin flip.
The Triplet State: The Heart of Reactivity
The resulting lowest triplet state (T₁) is the principal actor in benzophenone's mechanistic playbook. It is a diradical nπ* state with a substantial lifetime, allowing it to diffuse and interact with other molecules.[3][8] This triplet state has two key features:
-
Diradical Character: The nπ* configuration leaves the carbonyl oxygen electron-deficient and radical-like, priming it for reactions like hydrogen abstraction.[8]
-
High Energy: The T₁ state of benzophenone lies approximately 290 kJ/mol above the ground state, providing ample energy to transfer to other molecules or to overcome activation barriers for chemical reactions.[2][6]
The fundamental photochemical processes are visualized in the Jablonski diagram below.
Caption: Divergent reaction pathways originating from the benzophenone triplet state.
Hydrogen Abstraction
This is a hallmark reaction of the nπ* triplet state. The electron-deficient oxygen of ³BP* can abstract a hydrogen atom from a suitable donor (R-H), such as an alcohol, an alkane, or the C-H bond of an amino acid residue. [3][9]This process generates two radicals: the benzophenone ketyl radical (BPH•) and a substrate-derived radical (R•). [10] ³BP* + R-H → BPH• + R•
The fate of these radicals determines the final products. For instance, in protein cross-linking applications, the BPH• and R• radicals can combine to form a stable, covalent C-C bond. [11]
Triplet-Triplet Energy Transfer
If a substrate molecule is present that has a triplet energy lower than that of benzophenone (~290 kJ/mol), ³BP* can transfer its energy via a Dexter energy transfer mechanism. [12]This process regenerates ground-state benzophenone and creates the triplet state of the substrate, which can then undergo its own characteristic reactions.
³BP* + Substrate(S₀) → BP(S₀) + ³Substrate*
A classic biological example is the sensitization of thymine in DNA. [2][6]Thymine's triplet energy is lower than benzophenone's, and upon sensitization, it can react with an adjacent pyrimidine base to form a mutagenic cyclobutane pyrimidine dimer (CPD). [2][13]
Generation of Reactive Oxygen Species (ROS)
In an aerobic environment, ³BP* can interact with ground-state molecular oxygen (³O₂), which is itself a triplet diradical. Through energy transfer, ³BP* relaxes to its ground state while exciting oxygen to its highly reactive singlet state (¹O₂). [2][6]This is known as a Type II photosensitization mechanism. [14] ³BP* + ³O₂ → BP(S₀) + ¹O₂
Singlet oxygen is a potent oxidizing agent that can damage a wide range of biomolecules. Its primary target in DNA is guanine, the nucleobase with the lowest oxidation potential, leading to the formation of 8-oxoguanine and other oxidative lesions. [2]The quantum yield of ¹O₂ formation by benzophenone is approximately 0.3. [2][6]
Electron Transfer Reactions
The excited triplet state is both a better oxidizing agent and a better reducing agent than the ground state. Depending on the redox potential of a nearby substrate, ³BP* can either accept an electron to form a radical anion (BP•⁻) or donate an electron to form a radical cation (BP•⁺). [2]In biological systems, electron transfer from DNA is a relevant pathway, again preferentially targeting guanine residues to produce a guanine radical cation. [2][6]
Chapter 3: Elucidating Benzophenone-Biomolecule Interactions
The fundamental mechanisms described above translate into specific, observable damage when benzophenone derivatives interact with biological macromolecules. Understanding these interactions is crucial for both phototoxicity assessment and the design of molecular probes.
DNA Damage Pathways
The interaction of photoactivated benzophenone with DNA is multifaceted, leading to a spectrum of lesions. [2][13]The type of damage observed is a direct reflection of the competing mechanistic pathways.
| Type of DNA Damage | Primary Mechanism | Key Target | Reference |
| Cyclobutane Pyrimidine Dimers (CPDs) | Triplet-Triplet Energy Transfer | Thymine | [2][6][13] |
| 8-Oxoguanine & other oxidized bases | Singlet Oxygen (¹O₂) Generation | Guanine | [2] |
| Guanine Radical Cation | Direct Electron Transfer | Guanine | [2][6] |
| DNA-Protein Cross-links | Hydrogen Abstraction | Various | [2][15] |
| Single Strand Breaks / Abasic Sites | Consequence of radical reactions | Sugar-phosphate backbone | [2][13] |
Table 1: Summary of DNA damage modalities induced by photosensitized benzophenone derivatives.
This complex reactivity profile underscores why benzophenone is a paradigmatic compound for studying photosensitized DNA damage. [2]Some derivatives, such as the UV filter benzophenone-3, have also been shown to induce DNA damage through estrogen receptor-dependent mechanisms, highlighting the potential for more complex biological interactions. [16]
Protein Photo-Cross-Linking
The hydrogen abstraction capability of ³BP* is expertly exploited in the design of photoaffinity labels and cross-linking reagents. [17]A benzophenone moiety can be incorporated into a ligand, an amino acid analog, or a bifunctional linker. [15][18]Upon UV irradiation, the ³BP* abstracts a hydrogen atom from a nearby amino acid C-H bond, typically within a 3-4 Å radius. The resulting carbon-centered radical on the protein then combines with the benzophenone ketyl radical to form a highly stable, covalent C-C bond. [11] This technique is invaluable for:
-
Identifying binding partners in complex mixtures.
-
Mapping ligand-binding sites on proteins.
-
Determining protein-protein interaction interfaces.
-
Capturing transient interactions in their native state.
Notably, the benzophenone group shows a preference for abstracting from C-H bonds in more hydrophobic residues like methionine, glycine, and phenylalanine, a bias that should be considered during experimental design. [17]
Chapter 4: Experimental Protocols for Mechanistic Investigation
Validating the mechanism of a novel benzophenone derivative requires a suite of specialized techniques. The following protocols are presented as self-validating systems, including essential controls and interpretation guidelines, reflecting field-proven insights.
Protocol: Determining Triplet State Properties via Nanosecond Laser Flash Photolysis (LFP)
Causality: LFP is the definitive method for directly observing short-lived transient species like triplet states. By exciting the sample with a short laser pulse and monitoring the change in absorbance with a probe light, we can determine the triplet-triplet (T-T) absorption spectrum, its lifetime (τT), and its quantum yield (ΦT). [5][7]The comparative method described here is robust and widely used.
Caption: Workflow for determining triplet properties using Laser Flash Photolysis.
Methodology:
-
Preparation:
-
Prepare optically matched solutions of the test compound (sample) and a standard with a known triplet quantum yield (e.g., benzophenone itself, ΦT ≈ 1.0 in benzene) in an appropriate solvent (e.g., acetonitrile or benzene). [7]The absorbance at the excitation wavelength (e.g., 355 nm from a Nd:YAG laser) should be between 0.1 and 0.2.
-
Purge solutions with an inert gas (N₂ or Ar) for at least 15 minutes to remove oxygen, which quenches the triplet state.
-
-
Data Acquisition:
-
Acquire the transient absorption spectrum of the standard immediately after the laser pulse to confirm its T-T absorption maximum (e.g., ~530 nm for benzophenone).
-
Measure the maximum change in optical density (ΔOD_std) at this wavelength.
-
Acquire the transient absorption spectrum of the sample to identify its T-T absorption maximum.
-
Measure the maximum ΔOD_sample at its T-T maximum.
-
-
Analysis & Validation:
-
Lifetime (τT): Record the decay of the transient signal over time at the T-T absorption maximum and fit it to a first-order or second-order exponential decay to determine the lifetime.
-
Quantum Yield (ΦT): Calculate the triplet quantum yield using the comparative actinometry equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample)
-
Self-Validation: The key assumption is that the molar absorption coefficients of the triplet states (εT) are similar for the sample and standard, which is reasonable for structurally related benzophenone derivatives. [7]If they differ significantly, more complex methods are needed. The experiment should be repeated with varying laser intensities to ensure the ΔOD response is linear, avoiding saturation or triplet-triplet annihilation.
-
-
Protocol: Detection of Radical Intermediates using Electron Spin Resonance (ESR) Spectroscopy
Causality: ESR (also known as EPR) is the only technique that can directly detect and characterize paramagnetic species like the benzophenone ketyl radical. [8][19]By irradiating the sample within the ESR cavity, we can observe the formation of radicals in real-time.
Methodology:
-
Preparation:
-
Prepare a solution of the benzophenone derivative in a hydrogen-donating solvent (e.g., isopropanol or cyclohexane).
-
Prepare a control sample of the solvent alone.
-
Transfer the solution to a flat quartz ESR cell suitable for in-situ irradiation.
-
-
Data Acquisition:
-
Place the cell in the ESR spectrometer's resonant cavity.
-
Irradiate the sample directly in the cavity using a UV lamp (e.g., high-pressure mercury lamp with appropriate filters).
-
Record the ESR spectrum while irradiating.
-
-
Analysis & Validation:
-
Signal Identification: The appearance of a signal upon irradiation that is absent in the dark confirms the photogeneration of radicals. The benzophenone ketyl radical typically shows a characteristic spectrum. [20][21] * Hyperfine Coupling: Analyze the splitting pattern (hyperfine structure) of the spectrum to identify the specific radicals being formed. This can provide information about which atoms the unpaired electron is interacting with.
-
Self-Validation: The control sample (solvent only) should show no signal upon irradiation, confirming the benzophenone derivative is the photosensitizer. The signal should disappear when the light is turned off, confirming it is a light-dependent, transient species.
-
Protocol: In Vitro Assessment of Photodynamic Efficacy
Causality: To assess the potential of a benzophenone derivative in a biological context (e.g., photodynamic therapy), a series of cellular assays is required to build a complete picture from cellular uptake to phototoxicity and the mechanism of cell death. [14][22]
Caption: Workflow for in vitro evaluation of a photosensitizer.
Methodology:
-
Cell Culture & Treatment:
-
Culture an appropriate cell line (e.g., A549 human lung carcinoma) in multi-well plates. [23] * Treat cells with varying concentrations of the benzophenone derivative. Include an untreated control.
-
-
Irradiation:
-
After an incubation period to allow for cellular uptake, irradiate the "light" plates with a suitable light source (e.g., a lamp filtered to match the compound's absorption band) for a defined time to deliver a specific light dose (J/cm²).
-
Keep identical "dark" plates shielded from light to assess dark toxicity.
-
-
Endpoint Assays (performed 24-48h post-irradiation):
-
Phototoxicity (MTT Assay): Add MTT reagent to all wells. Viable cells reduce the yellow MTT to purple formazan, which is quantified spectrophotometrically. [24]Calculate cell viability relative to untreated controls. The light-induced dose-dependent decrease in viability indicates phototoxicity.
-
ROS Detection (Flow Cytometry): In a parallel experiment, co-incubate cells with an ROS-sensitive probe (e.g., DHR 123 for general ROS, or a singlet oxygen-specific probe) before irradiation. [25]Analyze cells by flow cytometry immediately after irradiation. An increase in probe fluorescence in irradiated cells confirms ROS generation as a mechanism of action.
-
Live/Dead Staining: Stain cells with Calcein-AM (stains live cells green) and Propidium Iodide (PI, stains dead cells red). [24]Visualize using fluorescence microscopy to confirm cell death.
-
-
Self-Validation:
-
The "dark" control is critical. A potent photosensitizer should have low to no toxicity in the dark.
-
The "untreated + light" control should show high viability, confirming that light alone is not toxic.
-
A dose-dependent response (both drug dose and light dose) provides strong evidence for a true photodynamic effect.
-
Conclusion
The benzophenone framework, governed by its highly efficient population of a reactive triplet state, gives rise to a rich and divergent photochemistry. From abstracting hydrogen atoms to create covalent cross-links, to transferring energy to sensitize DNA or generate cytotoxic singlet oxygen, its mechanisms of action are both potent and predictable. This duality makes benzophenone derivatives not only potential sources of phototoxicity to be managed in drug design but also exceptionally powerful tools for interrogating the intricate machinery of biological systems. By employing rigorous, self-validating experimental methodologies such as those outlined in this guide, researchers can confidently elucidate these mechanisms, paving the way for the rational design of next-generation molecular probes, photo-cross-linkers, and phototherapeutics.
References
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2012). Benzophenone Photosensitized DNA Damage. Accounts of Chemical Research, 45(9), 1558–1570. [Link]
-
Rappsilber Laboratory. Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. [Link]
-
Belsom, A., et al. (2017). Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry. Analytical Chemistry, 89(10), 5348–5356. [Link]
-
Wikipedia. Benzophenone. [Link]
-
Improta, R., & Barone, V. (2015). Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level. The Journal of Physical Chemistry Letters, 6(4), 611–615. [Link]
-
Wang, Y., et al. (2019). Mechanisms and energetics of benzophenone photosensitized thymine damage and repair from Paternò–Büchi cycloaddition. Physical Chemistry Chemical Physics, 21(31), 17181-17190. [Link]
-
Miyagawa, I., & Hayashi, Y. (1975). An electron spin resonance study of the diphenyliminoxy radical. A photoproduced radical from benzophenone oxime in benzophenone crystals. The Journal of Chemical Physics, 63(1), 133-138. [Link]
-
Maniero, A. L., & Corvaja, C. (1981). Electron Spin Resonance and Electron Nuclear Double Resonance Study of Mixed Crystals of Benzophenone and Diphenylnitroxide. Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 77(1), 1-11. [Link]
-
Kauer, J. C., et al. (1986). Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid. Biochemistry, 25(20), 5841-5846. [Link]
-
Venkatraman, R. K., & Orr-Ewing, A. J. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society, 141(38), 15222–15229. [Link]
-
ResearchGate. (2024). Proposed benzophenone photocrosslinking mechanisms. [Link]
-
Boscá, F., & Miranda, M. A. (1998). Photosensitizing drugs containing the benzophenone chromophore. Journal of Photochemistry and Photobiology B: Biology, 43(1), 1-26. [Link]
-
Aesa, H., et al. (2020). Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice. Environmental Health Perspectives, 128(1), 17002. [Link]
-
Das, P. K., & Bhattacharyya, K. (1981). Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone. The Journal of Physical Chemistry A, 85(10), 1391-1395. [Link]
-
The Journal of Physical Chemistry Letters. (2015). Resolving the Benzophenone DNA-Photosensitization Mechanism at QM/MM Level. [Link]
-
Glaser, R. Solvent Effects on UV/Vis Spectra: Benzophenone. [Link]
-
Semantic Scholar. Benzophenone photosensitized DNA damage. [Link]
-
Neckers, D. C. (2009). The Photochemistry of Benzophenone. The Spectrum, 22(1), 4. [Link]
-
Easton, C. J., et al. (2016). Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate. Organic & Biomolecular Chemistry, 14(37), 8724-8727. [Link]
-
ResearchGate. (2014). UV-visible spectra of benzophenone and hydroxylated benzophenones. [Link]
-
ResearchGate. (2017). (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
ResearchGate. (2001). Time Resolved ESR spectrum obtained by photolysing benzophenone in Brij-35 micelles. [Link]
-
The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]
-
Cai, X., et al. (2003). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences, 2(11), 1209-14. [Link]
-
McIntosh, A. R., & Wan, J. K. S. (1971). Electron Spin Resonance Spectra of Radicals Produced in the Thermal Reaction of Benzophenone with Triphenylsilane. Canadian Journal of Chemistry, 49(6), 812-816. [Link]
-
Gilbert, B. C., et al. (1993). Electron paramagnetic resonance study of spin-trapped free radicals in the hydrosilylation of septamethylvinyltrisiloxane using benzophenone as an initiator. Journal of the Chemical Society, Faraday Transactions, 89(1), 107-112. [Link]
-
Spagnuolo, C., et al. (2013). A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms. Molecules, 18(12), 15157-15204. [Link]
-
Chen, J., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(32), 22965-22974. [Link]
-
SciSpace. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. [Link]
-
Inbar, S., et al. (1982). Photoexcited states of UV absorbers, benzophenone derivatives. Journal of Photochemistry, 18(1), 25-34. [Link]
-
Journal of the American Chemical Society. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. [Link]
-
IARC Monographs. (2013). BENZOPHENONE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
El-Gindy, A., et al. (2002). Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 929-937. [Link]
-
Epe, B., et al. (1993). DNA damage induced by photosensitizers in cellular and cell-free systems. Mutation Research/DNA Repair, 299(3-4), 135-145. [Link]
-
Allen, N. S., et al. (1986). Benzophenone triplet properties in acetonitrile and water. Reduction by lactams. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(7), 2183-2193. [Link]
-
Edinburgh Instruments. (2020). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
-
Wikipedia. Photosensitizer. [Link]
-
Kumar, A., & Kumar, R. (2020). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 10(56), 33816-33839. [Link]
-
Wang, X., et al. (2024). Glutathione-depleting photosensitizers for tumor-specific imaging and pyroptosis-driven photodynamic therapy. Nature Communications, 15(1), 1234. [Link]
-
Mocanu, E. R., et al. (2021). Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species. International Journal of Molecular Sciences, 22(19), 10580. [Link]
-
Zhang, P., et al. (2022). A cell membrane-targeting AIE photosensitizer as a necroptosis inducer for boosting cancer theranostics. Chemical Science, 13(19), 5585-5594. [Link]
-
AMiner. Preclinical Examination Of 1st And 2nd Generation Photosensitizers Used In Photodynamic Therapy. [Link]
-
de Melo, B. A. G., et al. (2022). Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice. Pharmaceutics, 14(10), 2157. [Link]
-
Ethirajan, M., et al. (2009). Designing photosensitizers for photodynamic therapy: strategies, challenges and promising developments. Future Medicinal Chemistry, 1(4), 667-691. [Link]
-
Journal of the American Chemical Society. (2023). Cellular Toxicity Induced by the Photorelease of a Caged Bioactive Molecule: Design of a Potential Dual-Action Ru(II) Complex. [Link]
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. edinst.com [edinst.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 9. Photosensitizing drugs containing the benzophenone chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Benzophenone photosensitized DNA damage. | Semantic Scholar [semanticscholar.org]
- 14. A Comprehensive Tutorial on In Vitro Characterization of New Photosensitizers for Photodynamic Antitumor Therapy and Photodynamic Inactivation of Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of Benzophenone-3 and Propylparaben on Estrogen Receptor-Dependent R-Loops and DNA Damage in Breast Epithelial Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Photo-Cross-Linker Having Benzophenone | TCI AMERICA [tcichemicals.com]
- 19. pubs.aip.org [pubs.aip.org]
- 20. researchgate.net [researchgate.net]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Development of Biotechnological Photosensitizers for Photodynamic Therapy: Cancer Research and Treatment—From Benchtop to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glutathione-depleting photosensitizers for tumor-specific imaging and pyroptosis-driven photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A cell membrane-targeting AIE photosensitizer as a necroptosis inducer for boosting cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Comprehensive Guide to the One-Pot, Three-Component Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Three in One Pot
The Mannich reaction, a cornerstone in the synthesis of nitrogen-containing compounds, is a three-component condensation involving an active hydrogen compound (typically a ketone or aldehyde), an aldehyde (often formaldehyde), and a primary or secondary amine.[1][2] The resulting β-amino carbonyl compounds, known as Mannich bases, are valuable intermediates in the synthesis of a vast array of pharmaceuticals and natural products.[1][3] The one-pot, three-component approach represents a significant advancement in efficiency and sustainability, aligning with the principles of green chemistry by minimizing steps, solvent usage, and waste generation.[4] This protocol offers a streamlined pathway to complex molecules, making it an invaluable tool in diversity-oriented synthesis for drug discovery and development.[3]
Mechanistic Insights: The "Why" Behind the Reaction
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The process is typically initiated under acidic conditions and proceeds through two primary stages:[1]
-
Formation of the Iminium Ion: The amine first attacks the carbonyl carbon of the more reactive aldehyde (e.g., formaldehyde). This is followed by dehydration to form a highly electrophilic intermediate, the iminium ion (also known as a Schiff base).[2][5] The choice of a non-enolizable aldehyde for this step is crucial to prevent self-condensation.[6]
-
Nucleophilic Attack by the Enol: The ketone, containing an acidic α-proton, undergoes tautomerization to its enol form. This enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2][5] A final deprotonation step yields the β-amino carbonyl product, the Mannich base.
The causality for using acidic catalysis is twofold: it accelerates both the formation of the iminium ion by protonating the hydroxyl intermediate to create a good leaving group (water), and it promotes the enolization of the ketone component.[7]
General Protocol: A Representative One-Pot Mannich Reaction
This protocol details a general, acid-catalyzed procedure for the synthesis of a β-amino ketone. It is crucial to note that optimal conditions (solvent, temperature, catalyst) are substrate-dependent and may require empirical optimization.
Materials and Equipment
-
Reagents:
-
Ketone (e.g., Acetophenone, Cyclohexanone) - High purity
-
Aromatic Aldehyde (e.g., Benzaldehyde) - High purity
-
Amine Hydrochloride (e.g., Aniline hydrochloride, Dimethylamine hydrochloride) - Ensure it is dry and stored correctly.[8]
-
Catalyst (e.g., Hydrochloric acid, Boric Acid, various Lewis acids).[9][10]
-
Solvent (e.g., Ethanol, Methanol, Water, or solvent-free).[4][8] Protic solvents are often preferred as they can facilitate iminium ion formation.[8]
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup
-
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the ketone (1.0 eq.), the aromatic aldehyde (1.0 eq.), the amine hydrochloride (1.1 eq.), and the chosen solvent (e.g., ethanol). The slight excess of the amine salt helps to drive the reaction to completion.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux. The optimal temperature significantly impacts yield and should be determined for specific substrates.[8]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the limiting starting material (usually the aldehyde or ketone) indicates the reaction's completion. Reaction times can vary from a few hours to overnight.[8]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the reaction was run under acidic conditions, carefully neutralize it by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Wash the combined organic layers with water and then with brine to remove any residual inorganic salts.
-
-
Isolation:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[8][11]
Data Summary and Expected Results
The yield and diastereoselectivity of the Mannich reaction are highly dependent on the substrates and conditions used. The following table provides representative data for different component combinations, synthesized from literature examples.
| Ketone | Aldehyde | Amine | Catalyst/Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Cyclohexanone | 4-Chlorobenzaldehyde | Aniline | ZnO-nanoparticles/Water | 93 | anti-selective | [10] |
| Acetophenone | Benzaldehyde | Aniline | Boric acid-Glycerol/Water | 91 | 85:15 | [9] |
| Acetophenone | 4-Nitrobenzaldehyde | p-Toluidine | (C4H12N2)2[BiCl6]Cl·H2O/Solvent-free | 95 | N/A | [4] |
| Propanal | 4-Nitrobenzaldehyde | Aniline | L-Proline/DMF | 50 | 2:1 (94% ee) | [12] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. Below is a guide to addressing common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Poor Reagent Quality: Degraded aldehyde, inactive amine salt, or old paraformaldehyde (if used).[8] | Use fresh, high-purity reagents. Store them under appropriate conditions.[8] |
| Incorrect Stoichiometry: Molar ratios of reactants are not optimal. | Carefully check and optimize the molar ratios of the three components.[8] | |
| Suboptimal Temperature/Time: Reaction may be too slow at the current temperature or has not run long enough.[8] | Incrementally increase the temperature and/or extend the reaction time while monitoring via TLC.[8] | |
| Formation of Side Products | Self-Condensation: Aldol condensation of the ketone starting material. | Maintain mildly acidic conditions, which generally favor the Mannich reaction over aldol condensation.[8] |
| Bis-Mannich Products: Addition of two aminomethyl groups if the ketone has multiple acidic protons.[8] | Carefully control the stoichiometry, using a limited amount of the aldehyde and amine.[8] | |
| Polymerization: Especially an issue with formaldehyde. | Use a dropwise addition of the formaldehyde solution or use a pre-formed iminium salt like Eschenmoser's salt.[8][13] | |
| Product Lost During Work-up | Product is Water-Soluble: The Mannich base hydrochloride may be soluble in the aqueous layer. | Before neutralization, check the aqueous layer for your product. If necessary, basify the aqueous layer and re-extract.[14] |
| Product Instability: The product may be sensitive to the acidic or basic conditions of the work-up.[14] | Test the stability of your product to the work-up conditions on a small analytical scale before proceeding with the bulk mixture.[14] |
Scale-Up Considerations
Transitioning a reaction from the lab bench to a larger scale introduces new challenges that are more physical than chemical.[15]
-
Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[16] This can make controlling the temperature of exothermic reactions difficult. A runaway reaction in a 500 mL flask is very different from one in a 350-gallon reactor.[15]
-
Mixing: Achieving homogeneous mixing in a large reactor is more challenging. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side products and lower yields.[15]
-
Reagent Addition: The order and rate of reagent addition, which might be trivial on a small scale, become critical during scale-up to manage heat evolution and maintain optimal concentrations.
-
Solvent Volume: Reducing solvent volume is desirable for efficiency but can increase reaction rates and exothermicity, requiring more robust cooling capabilities.[16]
A thorough safety assessment and process optimization at an intermediate pilot scale are essential before attempting a large-scale synthesis.[17]
Conclusion
The one-pot, three-component Mannich reaction is a powerful and versatile method for synthesizing β-amino carbonyl compounds. Its efficiency, atom economy, and adaptability make it a favored strategy in modern organic synthesis. By understanding the underlying mechanism, carefully controlling reaction parameters, and anticipating potential challenges, researchers can effectively leverage this reaction to construct complex molecular architectures for pharmaceutical and materials science applications.
References
- SUST Repository. (n.d.). Mannich Reaction.
- Organic Chemistry Portal. (n.d.). Mannich Reaction.
- Wikipedia. (n.d.). Mannich reaction.
- Benchchem. (n.d.). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
- Accounts of Chemical Research. (2025). Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application.
- ResearchGate. (n.d.). Three-component radical homo Mannich reaction.
- ACS Publications. (2014). One-Pot Asymmetric Nitro-Mannich/Hydroamination Cascades for the Synthesis of Pyrrolidine Derivatives: Combining Organocatalysis and Gold Catalysis.
- Radboud Repository. (n.d.). Organocatalysed asymmetric Mannich reactions.
- ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid.
- PMC. (n.d.). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations.
- ResearchGate. (2025). Direct Organocatalytic Asymmetric Mannich-Type Reactions in Aqueous Media: One-Pot Mannich-Allylation Reactions.
- ResearchGate. (2025). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids.
- Semantic Scholar. (2009). Highly Efficient One-Pot, Three-Component Mannich Reaction Catalyzed by Boric Acid and Glycerol in Water with Major “syn” Diastereoselectivity.
- Organic Chemistry Portal. (n.d.). An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O.
- RSC Publishing. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction.
- NIH. (2018). One-pot multicomponent nitro-Mannich reaction using a heterogeneous catalyst under solvent-free conditions.
- (n.d.). Efficient One-Pot Three-Component Mannich Reaction for the Synthesis of Barbituric Acid.
- ResearchGate. (2025). Novel one-pot Cu-nanoparticles-catalyzed Mannich reaction.
- PMC - NIH. (2021). Three-component radical homo Mannich reaction.
- Chemistry Steps. (n.d.). Mannich Reaction.
- Benchchem. (n.d.). Strategies to minimize polymerization in Mannich reactions.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?
- YouTube. (2025). Let's Talk About the Mannich -- It's EASY, I Promise!
- CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS.
- The Royal Society of Chemistry. (n.d.). Supplementary Information to Asymmetric anti-Mannich Reactions in Continuous Flow.
- The Chemical Engineer. (2023). Rules of Thumb: Scale-up.
Sources
- 1. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient, Mild, Solvent-Free, One-Pot Three-Component Mannich Reaction Catalyzed by (C4H12N2)2[BiCl6]Cl·H2O [organic-chemistry.org]
- 5. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Three-component radical homo Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Highly Efficient One-Pot, Three-Component Mannich Reaction Catalyzed by Boric Acid and Glycerol in Water with Major “syn” Diastereoselectivity. | Semantic Scholar [semanticscholar.org]
- 10. Recent advances and prospects in the Zn-catalysed Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10772G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How To [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. catsci.com [catsci.com]
- 17. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
Determination of Benzophenone Derivatives: A Guide to Analytical Methods and Protocols
Introduction: The Analytical Imperative for Benzophenone Derivatives
Benzophenone (BP) and its derivatives are a class of organic compounds widely utilized for their ultraviolet (UV) absorbing properties.[1] Their applications span a vast range of industrial and consumer products, including sunscreens, personal care products, plastic packaging, and printing inks, where they act as photostabilizers and photoinitiators.[2][3][4] However, growing concerns over their potential endocrine-disrupting effects and their detection as emerging environmental contaminants in water sources, soil, and even human tissues have necessitated the development of robust and sensitive analytical methods for their determination.[2][3][5][6]
This comprehensive guide provides detailed application notes and protocols for the accurate quantification of benzophenone derivatives in various matrices. We will delve into the most prevalent and effective analytical techniques, offering insights into the rationale behind methodological choices and providing validated, step-by-step protocols for researchers, scientists, and drug development professionals.
Core Analytical Strategies: A Comparative Overview
The determination of benzophenone derivatives typically involves a two-stage process: sample preparation and instrumental analysis. The choice of methodology is dictated by the complexity of the sample matrix, the target analytes, and the required sensitivity. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8][9][10]
| Technique | Principle | Advantages | Disadvantages | Typical Applications |
| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and selectivity compared to MS methods. | Quality control of raw materials and finished products with high analyte concentrations. |
| GC-MS | Separation of volatile compounds, identification and quantification by mass. | Excellent chromatographic resolution, high sensitivity for volatile and semi-volatile analytes. | Requires derivatization for non-volatile derivatives, potential for thermal degradation. | Analysis of less polar benzophenone derivatives in food packaging and environmental samples.[7][11] |
| LC-MS/MS | High-efficiency separation coupled with highly selective and sensitive mass detection. | Superior sensitivity and selectivity, suitable for complex matrices, can analyze a wide range of polarities. | Higher instrument cost and complexity. | Trace level analysis in biological fluids, environmental water samples, and food.[7][9][12] |
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique for the routine analysis of benzophenone derivatives, particularly in formulations where concentrations are relatively high. The principle lies in the differential partitioning of analytes between a stationary phase and a mobile phase, with detection based on the characteristic UV absorbance of the benzophenone chromophore.
Causality in Experimental Choices for HPLC-UV
-
Column Selection: A C18 reversed-phase column is the most common choice due to the moderately nonpolar nature of many benzophenone derivatives.[13] The hydrophobicity of the C18 stationary phase provides good retention and separation.
-
Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile or methanol) and water is used to elute the analytes. The gradient elution, where the organic solvent concentration is gradually increased, is often employed to effectively separate a range of benzophenone derivatives with varying polarities in a single run.
-
Wavelength Selection: The detection wavelength is chosen based on the UV absorbance maxima of the target benzophenone derivatives, which is typically in the range of 250-315 nm.[14]
Protocol: Determination of Benzophenone-3 in Sunscreen Formulations
This protocol outlines the determination of Benzophenone-3 (Oxybenzone) in a commercial sunscreen lotion.
1. Materials and Reagents:
-
Benzophenone-3 certified reference material (CRM)[15]
-
HPLC-grade acetonitrile, methanol, and water
-
0.45 µm syringe filters
2. Standard Preparation:
-
Prepare a stock solution of Benzophenone-3 (1 mg/mL) in methanol.
-
Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation:
-
Accurately weigh approximately 1 g of the sunscreen lotion into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
-
Bring the flask to volume with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC-UV Instrumental Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 315 nm[16] |
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of Benzophenone-3 against the concentration of the standards.
-
Determine the concentration of Benzophenone-3 in the sample by interpolating its peak area on the calibration curve.
-
The method should be validated according to ICH guideline Q2(R1) for parameters such as linearity (R² > 0.999), precision (%RSD < 2%), and accuracy (recovery between 98-102%).[13]
Sources
- 1. hpc-standards.com [hpc-standards.com]
- 2. visnyk.chem.univ.kiev.ua [visnyk.chem.univ.kiev.ua]
- 3. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. sciex.com [sciex.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
- 10. KR20050095047A - A simultaneous detection method of benzophenone and its analogues - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. akjournals.com [akjournals.com]
- 14. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 15. Benzophenone Pharmaceutical Secondary Standard; Certified Reference Material 119-61-9 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
using 1H NMR and IR spectroscopy for chemical structure verification
An Application Guide to Chemical Structure Verification: A Synergistic Approach Using ¹H NMR and IR Spectroscopy
Abstract
In the landscape of chemical research and pharmaceutical development, the unambiguous verification of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synergistic use of Proton Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) Spectroscopy for robust chemical structure verification. We move beyond simplistic procedural lists to explain the causality behind experimental choices, offering field-proven protocols and data interpretation strategies. This guide is designed to be a self-validating system, grounded in authoritative standards and best practices to ensure the highest level of scientific integrity.
Introduction: The Orthogonality of Spectroscopic Verification
The precise identification of a chemical entity is paramount. While techniques like mass spectrometry provide an accurate molecular weight and formula, they often fall short in defining the exact arrangement of atoms—the constitutional isomerism.[1] To resolve this ambiguity, chemists rely on a combination of spectroscopic techniques that probe different aspects of a molecule's physical properties.
Among the most powerful and accessible of these are ¹H NMR and IR spectroscopy. They are best understood as orthogonal yet complementary tools:
-
Infrared (IR) Spectroscopy provides a rapid and definitive "fingerprint" of the functional groups present in a molecule.[2] It achieves this by measuring the absorption of infrared light, which excites molecular vibrations (stretching, bending, etc.).[3]
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy maps the chemical environment of every proton in the molecule. It provides detailed information about the connectivity of atoms, the number of different types of protons, and their spatial relationships, effectively building a blueprint of the carbon-hydrogen framework.[1][4][5]
The power of this combined approach lies in its synergy. IR quickly identifies the "what" (e.g., a carbonyl group, a hydroxyl group), which provides a crucial framework for interpreting the more complex ¹H NMR spectrum to reveal the "where" and "how" these pieces are connected.[6][7][8] This integrated methodology, as we will detail, significantly reduces ambiguity and increases the confidence in structural assignment.[6][7]
The Synergistic Workflow: From Functional Groups to Full Structure
A successful structure verification workflow does not treat each piece of data in isolation. Instead, it uses an iterative process where information from one technique informs and refines the interpretation of the other. The initial IR scan provides a set of constraints (i.e., required functional groups) that must be satisfied by the final structure proposed from the detailed NMR analysis.
Caption: A workflow diagram illustrating the synergistic use of IR and ¹H NMR for structure verification.
Experimental Protocols: Ensuring Data Integrity
The quality of any structural verification is fundamentally dependent on the quality of the raw spectroscopic data. Rigorous adherence to validated protocols for sample preparation and data acquisition is non-negotiable.
Protocol 1: ¹H NMR Sample Preparation
Causality: The choice of solvent and sample concentration is critical. The solvent must dissolve the analyte without interfering with its signals. Deuterated solvents are used because the deuterium (²H) nucleus resonates at a different frequency from protons (¹H), making the solvent effectively invisible in the ¹H spectrum.[9][10] The concentration must be high enough for a good signal-to-noise ratio but low enough to prevent peak broadening from intermolecular interactions.[11]
Methodology:
-
Solvent Selection:
-
Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[12] For more polar compounds, consider acetone-d₆, DMSO-d₆, or methanol-d₄.[11][13]
-
Expert Insight: Always use high-purity solvents from a reputable supplier. Solvents can absorb atmospheric water; consider using a freshly opened bottle or one stored over molecular sieves for sensitive samples.[11]
-
-
Sample Weighing and Dissolution:
-
For a typical high-field NMR spectrometer (400 MHz and above), aim for a concentration of 5-25 mg of your compound.[13]
-
Weigh the sample accurately into a clean, dry vial.
-
Add approximately 0.6–0.75 mL of the chosen deuterated solvent.[12]
-
Gently vortex or swirl the vial until the sample is completely dissolved.
-
-
Filtration and Transfer:
-
If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube. This prevents magnetic field distortions (poor shimming) caused by suspended solids.[12]
-
-
Internal Standard (Optional but Recommended):
-
For precise chemical shift referencing, a small amount of an internal standard can be added. Tetramethylsilane (TMS) is the universally accepted reference, with its ¹H signal defined as 0.00 ppm.[5][14] Most modern spectrometers can, however, reference the spectrum to the residual solvent peak, making the addition of TMS unnecessary for routine verification.[5]
-
Protocol 2: FT-IR Sample Preparation and Analysis
Causality: The goal of IR sample preparation is to hold a thin, uniform layer of the sample in the path of the IR beam. The chosen method depends on the physical state of the sample (liquid, solid, or film). Attenuated Total Reflectance (ATR) is often the most convenient method for solids and films as it requires minimal sample preparation.
Methodology (using ATR-FTIR):
-
Instrument Preparation:
-
Ensure the instrument is powered on and has had sufficient time to warm up (typically 15-30 minutes).[15]
-
Ensure the ATR crystal (often diamond or germanium) is clean. Clean with a soft tissue dampened with a volatile solvent like isopropanol or ethanol and allow it to dry completely.
-
-
Background Scan:
-
Sample Application:
-
Place a small amount of the solid or a single drop of the liquid sample directly onto the center of the ATR crystal.
-
For solids, lower the instrument's pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans (typically 4 to 16) to improve the signal-to-noise ratio.[16]
-
Once complete, clean the ATR crystal thoroughly as described in step 1.
-
Data Interpretation: A Step-by-Step Logical Framework
The following framework provides a systematic process for integrating IR and ¹H NMR data to deduce a chemical structure.
Step 1: Preliminary Analysis (Molecular Formula & Degrees of Unsaturation)
Before analyzing any spectra, you must know the molecular formula, typically obtained from high-resolution mass spectrometry (HRMS). With the formula, calculate the Degree of Unsaturation (DoU) . This value is critical as it reveals the total number of rings and/or π-bonds in the molecule, providing an immediate structural constraint.[17]
Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) (where C = # of carbons, H = # of hydrogens, X = # of halogens, N = # of nitrogens)
Step 2: IR Spectrum Analysis – Functional Group Identification
Analyze the IR spectrum to identify characteristic absorption bands. Focus on the region above 1500 cm⁻¹.[17]
| Wavenumber (cm⁻¹) | Bond | Functional Group | Notes |
| 3600–3200 | O–H | Alcohols, Phenols | Broad peak |
| 3500–3300 | N–H | Amines, Amides | Primary amines show two bands; secondary show one |
| 3100–3000 | C–H | Alkenes, Aromatics | sp² C-H stretch |
| 3000–2850 | C–H | Alkanes | sp³ C-H stretch |
| ~1750-1650 | C=O | Carbonyl Compounds | Position is highly diagnostic (ketone, aldehyde, ester, acid, etc.) |
| 1680–1620 | C=C | Alkenes | |
| ~1600, ~1500 | C=C | Aromatics | Two characteristic sharp peaks |
Table 1: Key Infrared Absorption Frequencies for Common Functional Groups.[2][18]
Step 3: ¹H NMR Spectrum Analysis – Building the Framework
Deconstruct the ¹H NMR spectrum using the four key pieces of information:
-
Number of Signals: The number of distinct signals corresponds to the number of sets of chemically non-equivalent protons in the molecule.[5] Symmetry in a molecule will reduce the number of signals.[4]
-
Chemical Shift (δ): The position of a signal (in ppm) indicates the electronic environment of the proton. Protons near electronegative atoms (like O, N, halogens) or π-systems (alkenes, aromatics) are "deshielded" and appear at a higher chemical shift (further downfield).[19]
-
Integration: The area under each signal is proportional to the relative number of protons giving rise to that signal.[1][4] Modern NMR software calculates this ratio for you.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a triplet, a quartet) is caused by the influence of neighboring protons. For simple first-order spectra, the n+1 rule is a powerful tool: a signal will be split into n+1 peaks, where n is the number of equivalent protons on adjacent carbons.[2]
Step 4: Integrated Structure Assembly
This is the crucial synthesis step where all data streams converge.
Caption: Logical flow for integrated spectral data analysis to determine a final chemical structure.
-
Propose Fragments: Based on the ¹H NMR data (shift, integration, and splitting), draw out the possible molecular fragments. For example, a triplet integrating to 3H next to a quartet integrating to 2H is the classic signature of an ethyl group (-CH₂CH₃).
-
Assemble the Puzzle: Arrange the fragments in a way that is consistent with the functional groups identified by IR and satisfies the calculated Degree of Unsaturation. For instance, if IR shows a strong C=O stretch and the DoU is 1, you know that the carbonyl group is likely the only source of unsaturation.
-
Final Verification: Once a candidate structure is proposed, perform a final check. Does it have the correct molecular formula? Does it account for every peak in the ¹H NMR and IR spectra? Do the chemical shifts make sense for the proposed environment of each proton? If the answer to all these questions is yes, the structure is verified with a high degree of confidence.
Regulatory and Publication Standards
For work intended for regulatory submission or peer-reviewed publication, adherence to established guidelines is essential.
-
Method Validation: The entire analytical procedure should be validated according to guidelines from the International Council for Harmonisation (ICH), such as ICH Q2(R2), which provides a framework for validating analytical procedures.[20][21] The U.S. Food and Drug Administration (FDA) also provides guidance on this topic.[22][23]
-
Data Reporting: The International Union of Pure and Applied Chemistry (IUPAC) provides specific recommendations for the presentation of NMR data.[24][25] This includes proper referencing of chemical shifts, reporting of coupling constants, and clear annotation of spectra.[14][26][27]
References
-
Title: NMR Spectroscopy Practice Problems Source: Chemistry Steps URL: [Link]
-
Title: 6.6: ¹H NMR Spectra and Interpretation (Part I) Source: Chemistry LibreTexts URL: [Link]
-
Title: Identification and structure elucidation by NMR spectroscopy Source: ResearchGate URL: [Link]
-
Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis Source: University of Illinois Springfield URL: [Link]
-
Title: CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry Source: University of Wisconsin-Madison URL: [Link]
-
Title: Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra Source: Master Organic Chemistry URL: [Link]
-
Title: Spectroscopic Validation of Crystallographic Structures of a Protein Active Site by Chiroptical Spectroscopy Source: PubMed URL: [Link]
-
Title: Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy Source: Royal Society of Chemistry URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Experiment #16 – Introduction to IR and NMR Spectroscopy Source: Moorpark College URL: [Link]
-
Title: RECOMMENDATIONS FOR THE PRESENTATION OF NMR STRUCTURES OF PROTEINS AND NUCLEIC ACIDS Source: IUPAC URL: [Link]
-
Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]
-
Title: SOP for Calibration of FT-IR Spectrometer Source: Pharmaguideline URL: [Link]
-
Title: Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning Source: ACS Central Science URL: [Link]
-
Title: NMR Sample Preparation Source: Iowa State University Chemical Instrumentation Facility URL: [Link]
-
Title: Q2(R2) Validation of Analytical Procedures March 2024 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Towards automatically verifying chemical structures: the powerful combination of ¹H NMR and IR spectroscopy Source: ResearchGate URL: [Link]
-
Title: Spectroscopy Problems Source: University of Colorado Boulder, Department of Chemistry URL: [Link]
-
Title: Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy Source: Royal Society of Chemistry URL: [Link]
-
Title: SOP-for-Procedure-for-Operation-and-Calibration-of-FTIR Source: PHARMA DEVILS URL: [Link]
-
Title: Spectro: A multi-modal approach for molecule elucidation using IR and NMR data Source: OpenReview URL: [Link]
-
Title: Updating IUPAC spectroscopy recommendations and data standards Source: IUPAC URL: [Link]
-
Title: Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools Source: Technical University of Denmark URL: [Link]
-
Title: Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry Source: YouTube URL: [Link]
-
Title: FDA issues revised guidance on analytical method validation Source: ResearchGate URL: [Link]
-
Title: IR Spectroscopy: 4 Practice Problems Source: Master Organic Chemistry URL: [Link]
-
Title: How to Get a Good 1H NMR Spectrum Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Structure validation in chemical crystallography Source: ResearchGate URL: [Link]
-
Title: FURTHER CONVENTIONS FOR NMR SHIELDING AND CHEMICAL SHIFTS Source: BMRB URL: [Link]
-
Title: Shimadzu FTIR Standard Operating Procedure Source: University of Washington URL: [Link]
-
Title: A framework for automated structure elucidation from routine NMR spectra Source: Royal Society of Chemistry URL: [Link]
-
Title: NMR NOMENCLATURE. NUCLEAR SPIN PROPERTIES AND CONVENTIONS FOR CHEMICAL SHIFTS Source: IUPAC URL: [Link]
-
Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]
-
Title: Standard Operating Procedure 1 FTIR (Spectrum One) Source: Professor Andrew Mills, Queen's University Belfast URL: [Link]
-
Title: Guide: Preparing a Sample for NMR analysis – Part I Source: Nanalysis URL: [Link]
-
Title: Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra Source: YouTube URL: [Link]
-
Title: Problems with Infrared Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills Source: Journal of Chemical Education URL: [Link]
-
Title: The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL: [Link]
-
Title: NMR Sample Preparation Source: Western University, Department of Chemistry URL: [Link]
-
Title: Troubleshooting 1H NMR Spectroscopy Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Studying Structural Details in Complex Samples. I. Combining two Chromatographic Separation Methods with Ultrahigh Resolution Mass Spectrometry Source: NIH National Library of Medicine URL: [Link]
-
Title: Sample preparation for FT-IR Source: University of California, Los Angeles, Department of Chemistry URL: [Link]
-
Title: Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) Source: PubMed URL: [Link]
-
Title: Analytical Procedures and Methods Validation Source: Regulations.gov URL: [Link]
Sources
- 1. lehigh.edu [lehigh.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. moorparkcollege.edu [moorparkcollege.edu]
- 4. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06866E [pubs.rsc.org]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. Troubleshooting [chem.rochester.edu]
- 12. How To [chem.rochester.edu]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. publications.iupac.org [publications.iupac.org]
- 15. SOP for Calibration of FT-IR Spectrometer | Pharmaguideline [pharmaguideline.com]
- 16. profandrewmills.com [profandrewmills.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. acdlabs.com [acdlabs.com]
- 20. fda.gov [fda.gov]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. propharmagroup.com [propharmagroup.com]
- 24. publications.iupac.org [publications.iupac.org]
- 25. spectroscopyeurope.com [spectroscopyeurope.com]
- 26. bmrb.io [bmrb.io]
- 27. Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Thiomorpholine Scaffold: A Versatile Player in Modern Drug Discovery
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads researchers to a select group of molecular frameworks known as "privileged scaffolds." These structures are capable of interacting with multiple biological targets, offering a fertile ground for the development of diverse and potent drugs. Among these, the thiomorpholine ring, a six-membered saturated heterocycle containing both nitrogen and sulfur, has emerged as a cornerstone in the design of innovative therapeutics. Its unique physicochemical properties, including a balance of hydrophilicity and lipophilicity, and the metabolic susceptibility of the sulfur atom, provide a versatile platform for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1]
This comprehensive guide delves into the multifaceted applications of thiomorpholine-based compounds in contemporary drug discovery. We will explore their pivotal role in oncology, metabolic disorders, and infectious diseases, providing not only the theoretical underpinnings of their mechanisms of action but also detailed, field-proven protocols for their synthesis and biological evaluation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, bridging the gap between conceptual understanding and experimental execution.
Section 1: Thiomorpholine in Oncology: Targeting Key Signaling Pathways
The dysregulation of cellular signaling pathways is a hallmark of cancer. The thiomorpholine scaffold has been instrumental in the development of potent and selective inhibitors of key kinases involved in cancer progression, most notably the Phosphoinositide 3-kinase (PI3K) pathway.
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide array of human cancers. Thiomorpholine-containing compounds have been successfully designed to target the ATP-binding pocket of PI3K, thereby inhibiting its kinase activity and disrupting the downstream signaling cascade. This leads to the induction of apoptosis and the suppression of tumor growth.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiomorpholine-based compounds.
Quantitative Data: In Vitro Cytotoxicity of Thiomorpholine-Based PI3K Inhibitors
The efficacy of novel thiomorpholine derivatives is often first assessed through in vitro cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) |
| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 37a | PI3Kα (enzyme) | 120 |
| Thiazolo[3,2-a]pyrimidin-5-ones | Compound 38b | PI3Kα (enzyme) | 151 |
| Trisubstituted Morpholinopyrimidines | Compound A | Prostate (C4-2) | ~1.5x more potent than ZSTK474 |
| Trisubstituted Morpholinopyrimidines | Compound B | Prostate (C4-2) | ~3x more potent than ZSTK474 |
Data synthesized from multiple sources for illustrative purposes.[2][3]
Experimental Protocol: Synthesis of a Thiomorpholine-Based Precursor
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes the synthesis of a common building block used in the development of more complex thiomorpholine-containing drug candidates.[4]
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine
-
Acetonitrile
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Deionized water
-
50 mL flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).
-
Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat to 85°C for 12 hours.
-
After cooling to room temperature, add 50 mL of deionized water to the reaction mixture.
-
Extract the aqueous phase with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
Protocol 2: MTT Assay for Cell Viability
This colorimetric assay is a standard method for evaluating the cytotoxic effects of chemical compounds on cultured cells.[5]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiomorpholine test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Section 2: Thiomorpholine in Metabolic Disorders: Targeting DPP-IV for Diabetes Treatment
Type 2 diabetes mellitus is a global health crisis, and the development of effective oral antihyperglycemic agents is a major focus of drug discovery. Dipeptidyl peptidase-IV (DPP-IV) inhibitors have emerged as a valuable therapeutic class, and the thiomorpholine scaffold has been successfully incorporated into potent DPP-IV inhibitors.
Mechanism of Action: Enhancing Incretin Hormone Levels
DPP-IV is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner. Thiomorpholine-based DPP-IV inhibitors block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This leads to prolonged incretin activity, resulting in improved glycemic control.[6]
Caption: Mechanism of action of thiomorpholine-based DPP-IV inhibitors.
Quantitative Data: In Vitro DPP-IV Inhibitory Activity
The potency of thiomorpholine-based DPP-IV inhibitors is determined by their ability to inhibit the enzyme's activity in vitro.
| Compound ID | R Group | IC50 (µmol/L) |
| 16a | 1-Methylethyl | 6.93 |
| 16b | 2-Methylpropyl | 6.29 |
| 16c | 1,1-Dimethylethyl | 3.40 |
Data from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors.[5]
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
Protocol 3: Fluorescence-Based DPP-IV Inhibition Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against the DPP-IV enzyme.[7][8]
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Dissolve the thiomorpholine test compounds in DMSO to prepare stock solutions. Further dilute the compounds in Tris-HCl buffer to the desired concentrations.
-
Enzyme and Compound Incubation: In a 96-well black microplate, add 25 µL of the DPP-IV enzyme solution and 50 µL of the test compound solution to each well. Include a control with buffer instead of the test compound. Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition and Reaction: Add 25 µL of the DPP-IV substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (λex = 360 nm, λem = 460 nm) at regular intervals for 30-60 minutes using a fluorescence microplate reader.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence versus time plot. Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Section 3: Thiomorpholine in Infectious Diseases: Combating Tuberculosis
The rise of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. The thiomorpholine scaffold has been explored as a promising framework for the development of new drugs to combat this global health threat.[8]
Mechanism of Action: Targeting Mycobacterial Enzymes
Thiomorpholine derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis. While the exact mechanisms of action can vary depending on the specific substitutions on the thiomorpholine ring, they are often designed to target essential mycobacterial enzymes involved in cell wall synthesis, DNA replication, or other vital cellular processes.
Quantitative Data: In Vitro Antitubercular Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.
| Compound ID | Modification | MIC (µg/mL) against M. tuberculosis H37Rv |
| 7f | 2-(Thiophen-2-yl)dihydroquinoline derivative | 1.56 |
| 7p | 2-(Thiophen-2-yl)dihydroquinoline derivative | 1.56 |
Data from a study on novel thiomorpholine-coupled dihydroquinolines.[8]
Experimental Protocol: Synthesis of a Thiomorpholine-Based Antitubercular Agent
Protocol 4: General Procedure for Coupling Thiomorpholine to a Quinoline Scaffold
This protocol outlines a general synthetic route for preparing thiomorpholine-containing antitubercular agents, based on the synthesis of 2-(thiophen-2-yl)dihydroquinolines.[8]
Materials:
-
2-(Thiophen-2-yl)dihydroquinoline bromide intermediate
-
Thiomorpholine
-
Suitable solvent (e.g., DMF)
-
Base (e.g., K2CO3)
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
Dissolve the 2-(thiophen-2-yl)dihydroquinoline bromide intermediate in a suitable solvent such as DMF.
-
Add an excess of thiomorpholine and a base like potassium carbonate to the reaction mixture.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete (monitor by TLC).
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired thiomorpholine-coupled quinoline derivative.
Future Perspectives
The versatility of the thiomorpholine scaffold ensures its continued prominence in drug discovery. Future research will likely focus on:
-
Scaffold Diversification: Exploring novel substitutions on the thiomorpholine ring to enhance potency, selectivity, and pharmacokinetic properties.
-
New Therapeutic Targets: Applying the thiomorpholine scaffold to the development of inhibitors for other disease-relevant targets, such as neurodegenerative and inflammatory diseases.
-
Advanced Drug Delivery: Incorporating thiomorpholine-based drugs into targeted drug delivery systems to improve their efficacy and reduce off-target effects.
The thiomorpholine moiety, with its unique blend of structural and chemical properties, will undoubtedly remain a valuable tool in the medicinal chemist's arsenal for years to come, contributing to the development of the next generation of life-saving therapeutics.
References
-
Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]
-
ResearchGate. (2021). Morpholine and thiomorpholine derived polymers: Multifunctional platforms for biological applications. [Link]
-
MDPI. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. [Link]
-
Frontiers in Nutrition. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. [Link]
-
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
-
OAText. (2016). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]
-
PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. [Link]
-
PMC. (2014). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. [Link]
-
PubMed. (2006). Isoform-specific phosphoinositide 3-kinase inhibitors from an arylmorpholine scaffold. [Link]
Sources
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 8. oatext.com [oatext.com]
Application Notes and Protocols: Isolating and Purifying Benzophenone Derivatives
For researchers, scientists, and professionals in drug development, the isolation and purification of benzophenone derivatives are critical steps that dictate the quality, efficacy, and safety of final compounds. This guide provides an in-depth overview of robust protocols for achieving high purity of these valuable chemical entities.
Introduction: The Challenge of Purity in Benzophenone Synthesis
Benzophenone and its derivatives are a class of organic compounds with a diaryl ketone framework that are pivotal in medicinal chemistry, organic synthesis, and materials science.[1][2] They serve as key intermediates in the synthesis of pharmaceuticals, act as photoinitiators, and are used in fragrances.[3][4] The synthesis of these derivatives often results in a crude product containing unreacted starting materials, by-products, and other impurities.[5] The structural similarity between the desired product and these impurities can make purification a significant challenge. Therefore, a systematic and well-chosen purification strategy is paramount.
This document outlines a multi-step approach to the isolation and purification of benzophenone derivatives, from initial work-up using extraction techniques to high-purity polishing with chromatography and recrystallization.
Initial Work-up: The Power of Extraction
The first step in purifying a crude reaction mixture is often a liquid-liquid extraction (LLE), which separates compounds based on their differential solubilities in two immiscible liquid phases.[6][7]
Liquid-Liquid Extraction (LLE)
LLE is a fundamental technique used to separate the target benzophenone derivative from a reaction mixture, particularly after an aqueous work-up.[8][9] The choice of organic solvent is crucial and is based on the solubility of the target compound and its immiscibility with the aqueous phase. Dichloromethane and ethyl acetate are commonly used solvents for extracting benzophenone derivatives.[8][10]
Acid-Base Extraction: A Targeted Approach
A powerful variation of LLE is acid-base extraction, which is particularly useful when dealing with acidic or basic impurities.[7][11] Benzophenones are generally neutral compounds. If the crude product is contaminated with acidic impurities like benzoic acid or salicylic acid, these can be selectively removed by washing the organic solution with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).[7][11] The acidic impurity is deprotonated to form a water-soluble salt, which partitions into the aqueous phase, leaving the neutral benzophenone derivative in the organic phase.[11] Conversely, basic impurities can be removed by washing with an acidic solution like dilute hydrochloric acid.[8]
Primary Purification of Solid Derivatives: The Art of Recrystallization
For solid benzophenone derivatives, recrystallization is a powerful and economical method for achieving high purity.[12][13] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature.[12] A common practice involves dissolving the impure solid in a minimal amount of hot solvent, followed by slow cooling to induce crystallization of the pure compound, leaving the impurities dissolved in the mother liquor.[8][12]
Table 1: Common Solvents for Recrystallization of Benzophenone Derivatives
| Solvent System | Typical Use Case | Reference |
| Ethanol/Water | For moderately polar benzophenone derivatives. The compound is dissolved in hot ethanol, and water is added dropwise until turbidity appears, followed by reheating to dissolve and slow cooling. | [8] |
| Petroleum Ether | For non-polar benzophenone derivatives. | [12] |
| Methanol | For polar benzophenone derivatives. | [1] |
| Toluene | For less polar derivatives, often used in industrial processes. | [9] |
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of small amounts of the crude product in different solvents.
-
Dissolution: Place the crude benzophenone derivative in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[14]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven to remove any remaining solvent.
Chromatographic Purification: For High Resolution and Purity
Chromatography is an indispensable tool for the purification of benzophenone derivatives, especially when dealing with complex mixtures or when very high purity is required.
Thin-Layer Chromatography (TLC): A Quick Purity Check and Method Development Tool
TLC is a rapid and inexpensive technique used to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography.[15][16] A small spot of the reaction mixture is applied to a silica gel plate, which is then developed in a chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.[16]
The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter. For optimal separation in column chromatography, the target compound should have an Rf value of around 0.3.[15]
Column Chromatography: The Workhorse of Preparative Purification
Column chromatography is a preparative technique used to separate components of a mixture on a larger scale.[13] A glass column is packed with a stationary phase, typically silica gel, and the crude mixture is loaded onto the top. The mobile phase (eluent) is then passed through the column, and the separated components are collected in fractions as they elute.
Table 2: Typical Mobile Phases for Column Chromatography of Benzophenone Derivatives
| Mobile Phase System | Polarity | Typical Application | Reference |
| Hexane/Ethyl Acetate | Low to Medium | General purpose for many benzophenone derivatives. The ratio is adjusted to achieve optimal separation. | [17] |
| Hexane/Acetone | Medium | Good for separating moderately polar derivatives. | [15] |
| Dichloromethane/Methanol | Medium to High | Used for more polar benzophenone derivatives. | [6] |
High-Performance Liquid Chromatography (HPLC): The Ultimate in Purity and Analysis
HPLC is a highly efficient chromatographic technique used for both analytical and preparative-scale purification of benzophenone derivatives.[6][18] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar, is the most common mode for these compounds.[18][19][20]
Table 3: Typical Conditions for Reversed-Phase HPLC of Benzophenone Derivatives
| Parameter | Typical Setting | Rationale | Reference |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides good retention and separation for the relatively non-polar benzophenone backbone. | [6][19] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution allows for the separation of compounds with a range of polarities. | [18][21][22] |
| Detector | UV at 254 nm or Diode Array Detector (DAD) | The aromatic rings in benzophenones provide strong UV absorbance, making UV detection highly sensitive. A DAD allows for the acquisition of UV spectra for peak identification. | [6][18] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. | [19] |
Visualizing the Purification Strategy
The choice of purification method depends on the physical state of the crude product and the nature of the impurities. The following diagrams illustrate a general workflow and a decision-making process.
Caption: General workflow for the isolation and purification of benzophenone derivatives.
Caption: Decision tree for selecting a purification method for benzophenone derivatives.
Purity Assessment
After purification, it is essential to assess the purity of the benzophenone derivative. This can be accomplished using a variety of analytical techniques:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.
-
High-Performance Liquid Chromatography (HPLC): A pure compound will show a single peak in the chromatogram.
-
Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure and purity of the final product. Derivative spectrophotometry can also be used for the determination of impurities.[23][24][25][26]
By following these detailed protocols and understanding the principles behind them, researchers can confidently isolate and purify benzophenone derivatives to the high standards required for their specific applications.
References
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.).
- Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. (n.d.).
- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. (2022). MDPI.
- A Review on Synthesis of Benzophenone Imine by Benzonitrile. (2022). IJCRT.org.
- Chromatogram of the standard solution for (A) 3-benzophenone. (n.d.). ResearchGate.
- Experimental Handout - Recrystallization.purification of Impure Unknown Solid and Impure Benzophenone. (n.d.). Scribd.
- A kind of method of benzophenone purifies and separates - CN108586224A. (n.d.). Google Patents.
- Method for purifying and separating benzophenone - CN108586224B. (n.d.). Google Patents.
- Process for the preparation of benzophenone derivatives - US5877353A. (n.d.). Google Patents.
- New processes for producing benzophenone derivatives - WO2011089385A1. (n.d.). Google Patents.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). Chemistry Central Journal.
- Benzophenone Analyzed with HPLC - AppNote. (2012). MicroSolv.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.).
- SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. (2014). Integrated Laboratory Project - CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University.
- High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies. (1982). Journal of Chromatography.
- Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). MDPI.
- A Review on Benzophenone-Based Derivatives for Organic Light Emitting Diodes. (2024). Preprints.org.
- What steps and techniques must be applied to purify 1.0 g of benzophenone that is contaminated with benzoic acid? (n.d.). Homework.Study.com.
- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Advances.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (n.d.). ResearchGate.
- Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin. (2011). Chemistry Central Journal.
- Assay results for the determination of benzophenone in pure forms. (n.d.). ResearchGate.
- (a) Normal phase separation of benzophenone and nitrobenzene with a... (n.d.). ResearchGate.
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. (n.d.). MDPI.
- How can should one separate and purify benzophenone from salicylic acid? (2020). Chemistry Stack Exchange.
- Separation of Benzophenone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub.
- The benzophenones: Isolation, structural elucidation and biological activities. (n.d.). Request PDF.
- Oxidation and Reduction of Benzophenone. (2021). YouTube.
- Benzophenone derivative, utraviolet absorbent and external preparation for skin - EP 0538839 A1. (n.d.). European Patent Office.
- How can I remove the remaining benzophenone/fluorenone from a reaction with an aminophosphonate? (2014). ResearchGate.
- HPLC Methods for analysis of Benzophenone. (n.d.). HELIX Chromatography.
- Reduction of benzophenone Overview Q&A. (2020). YouTube.
Sources
- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijcrt.org [ijcrt.org]
- 4. preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. data.epo.org [data.epo.org]
- 9. WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents [patents.google.com]
- 10. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
- 11. homework.study.com [homework.study.com]
- 12. scribd.com [scribd.com]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 19. researchgate.net [researchgate.net]
- 20. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 21. High-performance liquid chromatography of benzophenone derivatives for the determination of benzodiazepines in clinical emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry | MDPI [mdpi.com]
- 23. d-nb.info [d-nb.info]
- 24. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Derivative spectrophotometric analysis of benzophenone (as an impurity) in phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Crystallographic Analysis of Substituted Benzophenones
Audience: Researchers, scientists, and drug development professionals.
Abstract: Substituted benzophenones are a pivotal class of organic compounds, serving as fundamental scaffolds in medicinal chemistry, materials science, and photochemistry.[1][2] Their biological and physical properties are intrinsically linked to their three-dimensional structure and the subtle interplay of non-covalent interactions in the solid state.[3][4] X-ray crystallography stands as the definitive method for elucidating these structural details, providing crucial insights into conformation, polymorphism, and intermolecular forces that govern crystal packing.[5][6] This guide offers a comprehensive overview of the crystallographic workflow for substituted benzophenones, from the critical initial step of crystal growth to final structure analysis and interpretation. It is designed to provide both the foundational protocols and the expert-level insights necessary to navigate the common challenges associated with these systems.
Introduction: The Structural Significance of Benzophenones
The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, allows for a wide range of substitutions, leading to a diverse array of chemical properties.[2] These derivatives are explored as potential anticancer and anti-inflammatory agents, making their precise structural characterization essential for structure-activity relationship (SAR) studies.[1][7]
The conformational flexibility of benzophenones, particularly the dihedral angles between the two phenyl rings, is a key determinant of their crystal packing and can lead to polymorphism—the existence of multiple crystal forms of the same compound.[8][9][10] Each polymorph can exhibit different physical properties, including solubility and bioavailability, which are critical parameters in drug development. X-ray crystallography provides unambiguous determination of these conformations and packing arrangements, revealing the landscape of intermolecular interactions such as hydrogen bonds, C–H···O, C–H···π, and π···π stacking that stabilize the crystal lattice.[8][9][11]
Part I: Growing High-Quality Single Crystals
The adage "garbage in, garbage out" is particularly true for crystallography; the quality of the final structure is entirely dependent on the quality of the initial crystal. For substituted benzophenones, which are often non-polar and lack strong hydrogen bonding donors, obtaining diffraction-quality crystals can be the most challenging step. The goal is to achieve a state of slow supersaturation, allowing molecules to organize into a well-ordered lattice.[12]
Foundational Principles
-
Purity is Paramount: The purer the compound, the higher the chance of growing well-ordered single crystals. Impurities can inhibit nucleation or be incorporated into the lattice, causing defects.[13]
-
Solvent Selection: The choice of solvent is critical.[14][15] A good starting point is a solvent in which the compound is moderately soluble.[14][15] If solubility is too high, only small crystals may form; if it's too low, crystallization may not occur. For benzophenones, solvents like toluene, acetone, ethanol, methylene chloride, and hexane, or mixtures thereof, are often successful.[13]
-
Minimize Disturbances: Mechanical agitation and rapid temperature fluctuations can lead to the formation of many small nucleation sites, resulting in a shower of tiny crystals instead of a few large ones.[13][16]
Key Crystallization Protocols
Protocol 1: Slow Evaporation This is the simplest and most common method for compounds stable under ambient conditions.[13][15]
-
Prepare a nearly saturated solution of the benzophenone derivative in a suitable solvent (e.g., 2-5 mg in 0.5-1.0 mL).
-
Filter the solution through a small cotton or glass wool plug in a pipette to remove any particulate impurities.
-
Transfer the clear solution to a clean, small vial or test tube.
-
Cover the vial with a cap or paraffin film pierced with a few small holes from a needle. This restricts the rate of evaporation.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
Protocol 2: Vapor Diffusion (Liquid-Liquid Diffusion) This is often the most successful method for sensitive or highly soluble compounds.[13] It involves two solvents: a "solvent" in which the compound is soluble, and a less dense, miscible "anti-solvent" in which it is insoluble.[12][14]
-
Dissolve the compound (2-5 mg) in a minimal amount of the "solvent" (e.g., THF, chloroform, methylene chloride) in a small, narrow inner vial.[13]
-
Place this inner vial inside a larger, sealable outer vial or jar.
-
Carefully add the "anti-solvent" (e.g., pentane, hexane, diethyl ether) to the outer vial, ensuring the level is below the top of the inner vial.[13]
-
Seal the outer container. The anti-solvent will slowly diffuse in the vapor phase into the solvent, reducing the compound's solubility and inducing crystallization. The process can be slowed by placing the setup in a refrigerator.[13]
Protocol 3: Slow Cooling This method is effective for compounds that show a significant increase in solubility with temperature.[12][16]
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature (e.g., near the solvent's boiling point).
-
Ensure all solid material is dissolved. If not, filter the hot solution.
-
Place the container in a heat bath (like a Dewar flask filled with hot water) to allow for very slow cooling to room temperature.[12]
Part II: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is obtained, the next step is to collect the diffraction data.[5]
Caption: Workflow for single-crystal X-ray diffraction data collection and processing.
Protocol 4: Crystal Mounting and Data Collection
-
Crystal Selection: Under a polarizing microscope, select a single crystal that exhibits uniform extinction, indicating it is not a conglomerate.[17]
-
Mounting: Carefully pick up the selected crystal using a cryo-loop, which is pre-coated with a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation at low temperatures.
-
Cryo-cooling: Immediately place the mounted crystal into the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion of the atoms and reduces radiation damage.
-
Centering: Using the instrument's video microscope, center the crystal in the path of the X-ray beam.[18]
-
Unit Cell Determination: Collect a few initial diffraction images (frames). The software uses the positions of the first observed reflections to determine the unit cell parameters and Bravais lattice.[5][19]
-
Data Collection Strategy: Based on the determined crystal system and space group symmetry, the software calculates an optimal strategy (e.g., a series of scans at different crystal orientations) to collect a complete and redundant dataset.[17]
-
Full Data Collection: Execute the data collection run. This can take several hours. The crystal is rotated in the X-ray beam, and hundreds or thousands of diffraction images are recorded.[5][19]
-
Data Integration and Scaling: After collection, the raw images are processed.[20]
-
Integration: The software identifies the position of each diffraction spot, indexes it with its unique Miller indices (h,k,l), and integrates its intensity.
-
Scaling: The intensities from all images are scaled to a common reference frame to correct for experimental variations. Symmetry-equivalent reflections are then merged to produce a final reflection file (typically in .hkl format). This file contains the list of h,k,l indices and their corresponding intensities and standard uncertainties.
-
Part III: Structure Solution and Refinement
The processed reflection file does not directly yield the crystal structure due to the "phase problem": the phases of the diffracted X-rays are lost during the experiment.[5] Structure solution is the process of finding these phases, and refinement involves optimizing the atomic model to best fit the experimental data. Software suites like SHELX (via interfaces like Olex2) are standard for this process.[21][22][23]
Protocol 5: Structure Solution and Refinement using SHELX
-
Space Group Determination: The data processing software will suggest possible space groups based on systematic absences in the diffraction data.[5] This is a critical step that determines the symmetry of the crystal. Benzophenone itself crystallizes in the chiral space group P2₁2₁2₁.[24]
-
Structure Solution: Using the .ins (instruction file) and .hkl (reflection file), run a structure solution program like SHELXT or XS.[21][25] These programs use Direct Methods or Patterson Methods to calculate an initial set of phases and generate an initial electron density map. The most intense peaks in this map are assigned as atoms, providing a preliminary molecular fragment.
-
Model Building: The initial solution is often incomplete. Using a graphical interface, identify the benzophenone scaffold. Assign atomic elements (C, O, and any heteroatoms from the substituents) to the electron density peaks.
-
Least-Squares Refinement (SHELXL): Refinement is an iterative process using a program like SHELXL.
-
Initial Isotropic Refinement: Refine the positions and isotropic displacement parameters (modeling atomic vibration as a sphere) of all non-hydrogen atoms.
-
Anisotropic Refinement: For good quality data, refine the atomic positions with anisotropic displacement parameters (modeling atomic vibration as an ellipsoid). This accounts for the directional nature of thermal motion.
-
Locate Hydrogen Atoms: Hydrogen atoms are weak scatterers and are often located in the difference electron density map (a map showing where the model fails to account for the observed data).[5] Alternatively, they can be placed in geometrically calculated positions using commands like HFIX in SHELXL.[26]
-
Convergence: Continue refinement cycles until the model converges, meaning the shifts in atomic parameters are negligible and the R-factors (indicators of agreement between the calculated and observed data) are minimized. A good final R1 value is typically below 5% for small molecules.
-
Data Quality and Refinement Statistics
The quality of a crystal structure is assessed by several metrics, which should always be reported in publications.
| Parameter | Typical Target Value | Description |
| R1 (or R_obs) | < 0.05 (5%) | A measure of the agreement between the observed and calculated structure factor amplitudes for observed reflections. |
| wR2 (all data) | < 0.15 (15%) | A weighted R-factor based on all reflection data, which is generally considered a more robust indicator of refinement quality. |
| Goodness of Fit (GooF) | ~ 1.0 | Should be close to 1.0 for a good model and appropriate weighting scheme. |
| Completeness | > 99% | The percentage of unique reflections measured out of the total possible within a given resolution. |
| Max/Min Residual Density | < ±0.5 e⁻/ų | The largest peaks and holes in the final difference electron density map. Large values may indicate missing atoms or disorder. |
Part IV: Structural Analysis and Troubleshooting
With a refined structure, the final step is to analyze the molecular geometry and intermolecular interactions.
Analysis of Substituted Benzophenones
-
Conformation: Measure the two C-C-C-C torsion angles that define the twist of the phenyl rings relative to the central carbonyl group. These angles are a sensitive function of both steric effects from ortho-substituents and crystal packing forces.[27]
-
Intermolecular Interactions: The substituents dictate the nature of the crystal packing.[8][9]
-
Hydrogen Bonds: Hydroxy, amino, or carboxylic acid groups will form strong O-H···O, N-H···O, or O-H···N hydrogen bonds.
-
Halogen Bonds: Halogen substituents (Cl, Br, I) can act as electrophilic caps, forming attractive interactions with nucleophiles like carbonyl oxygens.
-
Weak Interactions: Even without strong donors/acceptors, the packing is stabilized by a network of weaker C-H···O, C-H···π, and π···π stacking interactions.[8][9][28] Analyzing these contacts is key to understanding polymorphism.
-
Caption: Key intermolecular interactions stabilizing benzophenone crystal structures.
Common Crystallographic Challenges
-
Twinning: This occurs when two or more crystal domains grow intergrown in different orientations.[29][30] It results in overlapping diffraction patterns, which can complicate indexing and refinement.[31] Specialized routines in data processing (e.g., TWIN and BASF instructions in SHELXL) are required to deconvolve the data and refine the twin ratio.[25]
-
Disorder: This happens when a molecule or part of a molecule occupies two or more positions in the crystal lattice.[31] Substituents on the phenyl rings or flexible side chains are prone to disorder. It is modeled by creating two or more components for the disordered atoms, refining their positions, and constraining their site occupation factors (SOFs) to sum to 1.0.[25]
References
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. Available from: [Link]
-
Philipps-Universität Marburg, Molecular Solids Group. Crystal Growth - Sample Preparation. Available from: [Link]
-
Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. Available from: [Link]
-
University of Florida, Center for Xray Crystallography. Crystal Growing Tips. (2015-04-28). Available from: [Link]
-
University of Wisconsin. A Guide to Using SHELXTL. (2000-01-24). Available from: [Link]
-
University of Kentucky, X-Ray Crystallography Facility. Combined Twinning and Disorder. Available from: [Link]
-
Durge, C. P., Menon, A. M., & Mathew, D. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. Crystal Growth & Design. (2022-10-14). Available from: [Link]
-
Sheldrick, G. M. The SHELX-97 Manual. Available from: [Link]
-
Kumar, R. S., et al. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. PubMed. Available from: [Link]
-
Durge, C. P., Menon, A. M., & Mathew, D. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. ACS Publications. (2022-09-23). Available from: [Link]
-
Boyle, P. D. Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University. Available from: [Link]
-
MIT Department of Chemistry. Growing Quality Crystals. Available from: [Link]
-
Latifi, R. User guide to crystal structure refinement with SHELXL. Available from: [Link]
-
ResearchGate. (Top) Crystal structure of benzophenone. Available from: [Link]
-
Held, A. & Thorn, A. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Available from: [Link]
-
Fiveable. Advanced refinement techniques (e.g., disorder, twinning) | Mathematical Crystallography Class Notes. Available from: [Link]
-
Verevkin, S. P., et al. Nearest-Neighbour and Non-Nearest-Neighbour Non-Covalent Interactions between Substituents in the Aromatic Systems: Experimental and Theoretical Investigation of Functionally Substituted Benzophenones. MDPI. Available from: [Link]
-
Clark, C. M. & Dutrow, B. L. Single-crystal X-ray Diffraction. SERC (Carleton). (2007-05-17). Available from: [Link]
-
MIT OpenCourseWare. The SHELX package. Available from: [Link]
-
Durge, C. P., Menon, A. M., & Mathew, D. Exploring Polymorphism and Diversity in Intermolecular Interactions in Substituted Crystalline Benzophenones. ACS Publications. (2022-10-14). Available from: [Link]
-
Black, S. N., Hutchinson, A., & Davey, R. J. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone. CrystEngComm. (2021-01-08). Available from: [Link]
-
IMSERC. Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021-12-31). Available from: [Link]
-
Zhu, J. Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available from: [Link]
-
Harris, K. & Thomas, J. Disorder and Twinning. Books Gateway. (2019-07-24). Available from: [Link]
-
Hori, A., et al. Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes (M = Cu, Pd, Pt). MDPI. (2024-06-27). Available from: [Link]
-
Fleischer, E. B., Sung, N., & Hawkinson, S. Crystal structure of benzophenone. The Journal of Physical Chemistry. Available from: [Link]
-
Matsumoto, A., et al. Absolute Structure Determination of Chiral Crystals Consisting of Achiral Benzophenone with Single-crystal X-ray Diffraction and Its Correlation with Solid-state Circular Dichroism. Chemistry Letters. Available from: [Link]
-
NPTEL-NOC IITM. Single Crystal X-Ray Diffraction Data Collection. YouTube. (2019-05-06). Available from: [Link]
-
ResearchGate. Structure-activity and crystallographic analysis of benzophenone derivatives - The potential anticancer agents. (2025-08-05). Available from: [Link]
-
ResearchGate. Structural features of benzophenone derivatives and structure–activity.... Available from: [Link]
-
ResearchGate. Metastable β-phase of benzophenone: independent structure determinations via X-ray powder diffraction and single crystal studies. (2025-08-06). Available from: [Link]
-
The Biochemist. A beginner's guide to X-ray data processing. (2021-05-28). Available from: [Link]
-
Lei, C., et al. Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024-06-26). Available from: [Link]
-
Zhang, Y., et al. Unveiling Crystal Structure Landscapes and Morphology Modification Rules of Substituted Benzophenone Crystals. ACS Publications. (2024-09-25). Available from: [Link]
-
MRC Laboratory of Molecular Biology. Twinning and other pathologies. (2013-04-06). Available from: [https://www2.mrc-lmb.cam.ac.uk/groups/murshudov/content/ twinning/Twinning_and_other_pathologies.pdf]([Link] twinning/Twinning_and_other_pathologies.pdf)
-
Doriguetto, A. C., et al. A powder X-ray diffraction method for detection of polyprenylated benzophenones in plant extracts associated with HPLC for quantitative analysis. PubMed. (2011-02-20). Available from: [Link]
-
Cox, P. J., Kechagias, D., & Kelly, O. Conformations of substituted benzophenones. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fiveable.me [fiveable.me]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Concerning the selection of crystallization modifiers for non-hydrogen bonded systems: the case of benzophenone - CrystEngComm (RSC Publishing) DOI:10.1039/D0CE01547D [pubs.rsc.org]
- 12. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 13. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 14. How To [chem.rochester.edu]
- 15. chem.tamu.edu [chem.tamu.edu]
- 16. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
- 17. youtube.com [youtube.com]
- 18. sssc.usask.ca [sssc.usask.ca]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 20. portlandpress.com [portlandpress.com]
- 21. scs.illinois.edu [scs.illinois.edu]
- 22. psi.ch [psi.ch]
- 23. imserc.northwestern.edu [imserc.northwestern.edu]
- 24. researchgate.net [researchgate.net]
- 25. Combined Twinning and Disorder [xray.uky.edu]
- 26. ocw.mit.edu [ocw.mit.edu]
- 27. researchgate.net [researchgate.net]
- 28. pubs.acs.org [pubs.acs.org]
- 29. fiveable.me [fiveable.me]
- 30. books.rsc.org [books.rsc.org]
- 31. Identifying and Overcoming Crystal Pathologies: Disorder and Twinning | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: A Guide to Developing In Vitro Assays for Novel Benzophenone Compounds
<
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework for the in vitro evaluation of novel benzophenone compounds. Benzophenones are a class of compounds with significant applications, including as UV filters in sunscreens and as photosensitizers in industrial and therapeutic contexts.[1][2] Their ability to absorb UV radiation and generate reactive oxygen species (ROS) necessitates a thorough and multi-faceted approach to safety and efficacy testing.[1][3] This document outlines a logical, tiered workflow, from foundational toxicity assessments to detailed mechanistic studies, equipping researchers with the rationale and step-by-step protocols required for a robust preclinical evaluation.
Introduction: The Rationale for a Tiered In Vitro Strategy
The evaluation of any novel chemical entity is a critical phase in drug discovery and chemical safety assessment.[4][5][6] For benzophenone derivatives, a key consideration is their well-documented photochemical activity.[3] Upon absorption of UV light, these molecules can transition to an excited triplet state, leading to photosensitized reactions that can damage DNA and other cellular components, often through the generation of ROS.[3] Therefore, an effective in vitro testing strategy must not only assess general toxicity but also specifically investigate phototoxicity and underlying mechanisms of action.
This guide is structured to follow a logical screening cascade. We begin with foundational assays to determine a compound's intrinsic cytotoxicity and genotoxicity, which establishes a safe concentration window for subsequent, more complex mechanistic assays. This tiered approach ensures that resource-intensive experiments are performed on well-characterized compounds, maximizing efficiency and data quality.
Screening Cascade for Novel Benzophenones
The following diagram illustrates the recommended workflow for characterizing novel benzophenone compounds, moving from broad toxicity profiling to specific mechanistic insights.
Caption: A tiered workflow for in vitro benzophenone compound evaluation.
Part I: Foundational Assays - Assessing General Toxicity
The initial step for any new compound is to determine its fundamental interaction with living cells: at what concentration does it become toxic? This establishes the critical dose range for all subsequent experiments. We recommend a dual-assay approach to measure both cell metabolic activity and membrane integrity for a more complete picture of cytotoxicity.[7]
A. Cytotoxicity Assays: MTT & LDH
Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, serving as an indicator of cell viability.[4][8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[4] The amount of formazan produced is proportional to the number of viable cells.
Conversely, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[4][10] Using both assays helps distinguish between cytostatic effects (arresting growth, detected by MTT) and cytotoxic effects (cell death, detected by LDH).
| Parameter | MTT Assay | LDH Assay |
| Principle | Measures mitochondrial reductase activity in viable cells. | Measures LDH release from cells with compromised membranes. |
| Endpoint | Cell Viability / Metabolic Activity | Cytotoxicity / Membrane Integrity |
| Pros | High sensitivity, well-established, cost-effective.[8][9] | Reflects irreversible cell death, stable endpoint. |
| Cons | Can be affected by compounds altering mitochondrial function. | Less sensitive for early apoptotic events. |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells (e.g., HaCaT keratinocytes, HeLa) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow for attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the novel benzophenone compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to respective wells.
-
Controls: Include wells with vehicle control (e.g., DMSO, final concentration ≤0.5%) and a positive control (e.g., Doxorubicin).[4]
-
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[4][10] Mix gently on a plate shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).[10]
B. Genotoxicity Assays: Ames & In Vitro Micronucleus
Scientific Rationale: Genotoxicity assessment is a regulatory requirement and a critical safety checkpoint. The Ames test is a bacterial reverse mutation assay used to evaluate the mutagenic potential of a chemical.[11] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce it) due to mutations in the histidine operon.[11][12] The test measures a compound's ability to cause mutations that revert the bacteria to a prototrophic state (His+), allowing them to grow on a histidine-free medium.[11][12][13] The inclusion of a rodent liver extract (S9 fraction) simulates mammalian metabolism, detecting compounds that become mutagenic after metabolic activation.[12][13][14]
The In Vitro Micronucleus Test (OECD 487) detects damage to chromosomes in mammalian cells.[15][16][17] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that originate from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during cell division.[15][17] A positive result indicates the compound may be a clastogen or an aneugen.[15]
Protocol: In Vitro Mammalian Cell Micronucleus Test (OECD 487)
-
Cell Culture: Use appropriate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes).[16][18][19] Culture cells to a suitable density.
-
Compound Exposure: Treat cells with at least three concentrations of the test compound, typically for 3-6 hours with S9 metabolic activation and for a longer period (e.g., 24 hours) without S9.[16]
-
Dose Selection: The highest concentration should induce some cytotoxicity (e.g., ~50-60% reduction in cell proliferation) but not excessive cell death.
-
Controls: Include a vehicle (negative) control and appropriate positive controls for clastogenicity (e.g., Mitomycin C) and aneugenicity (e.g., Colchicine).
-
-
Cell Harvest & Cytokinesis Block: After treatment, wash the cells and culture them for an additional 1.5-2.0 cell cycles in the presence of Cytochalasin B. This agent blocks cytokinesis (cell division), resulting in binucleated cells, which ensures that only cells that have undergone mitosis are scored.[18]
-
Slide Preparation: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain (e.g., Giemsa or DAPI).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[16]
-
Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.[16]
Part II: Mechanistic Assays - Elucidating Biological Activity
Once the foundational safety profile is established, the focus shifts to understanding how the benzophenone compounds exert their effects, with a special emphasis on their interaction with light.
A. Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay (OECD 432)
Scientific Rationale: Given that benzophenones are potent UV absorbers, assessing their phototoxic potential is paramount. Phototoxicity is a toxic response elicited or enhanced by light exposure.[20][21] The internationally validated 3T3 NRU Phototoxicity Test is the gold standard for this purpose.[20][22][23] The assay compares the cytotoxicity of a chemical in the presence versus the absence of a non-cytotoxic dose of simulated sunlight (UVA).[21][24] A significantly higher toxicity in the irradiated cells indicates phototoxic potential.[23][24] The endpoint is the uptake of Neutral Red, a vital dye that accumulates in the lysosomes of viable cells.[21]
Caption: Workflow for the 3T3 NRU Phototoxicity Assay (OECD 432).
Protocol: 3T3 NRU Phototoxicity Assay
-
Cell Seeding: Seed Balb/c 3T3 fibroblasts in two 96-well plates at 1 x 10⁴ cells/well and incubate for 24 hours.[20][23]
-
Treatment: Prepare 8 serial dilutions of the test compound. Treat both plates with the compound dilutions for 1 hour.[20]
-
Irradiation:
-
Plate A (-UVA): Keep one plate in the dark for the duration of the irradiation step.
-
Plate B (+UVA): Expose the second plate to a non-cytotoxic dose of UVA light (e.g., 5 J/cm²).[24]
-
-
Post-Irradiation Incubation: Wash both plates with buffer and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.[20]
-
Neutral Red Uptake: Incubate cells with Neutral Red medium for 3 hours. Wash and then extract the dye from the lysosomes of viable cells using a solubilization solution.
-
Measurement: Read the absorbance of the extracted dye on a plate reader.
-
Data Analysis: Calculate the IC₅₀ values for both the irradiated (+UVA) and non-irradiated (-UVA) plates. The Photo-Irritation Factor (PIF) is calculated by comparing these two values. A PIF significantly greater than 1 suggests phototoxic potential.
B. Oxidative Stress: Intracellular ROS Assay
Scientific Rationale: A primary mechanism of benzophenone-induced phototoxicity is the generation of ROS.[2][3] Measuring intracellular ROS is therefore a key mechanistic step. The DCFH-DA assay is a common method for this purpose.[25][26][27] The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) diffuses into cells where it is deacetylated by cellular esterases to the non-fluorescent DCFH.[25][28][29] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26] The resulting fluorescence intensity is proportional to the level of intracellular ROS.[29]
Caption: Benzophenone-mediated ROS generation and its detection.
Protocol: DCFH-DA Assay for Intracellular ROS
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells gently with a buffer (e.g., PBS or HBSS). Add 100 µL of DCFH-DA working solution (e.g., 10-20 µM in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.[26][29]
-
Washing: Remove the DCFH-DA solution and wash the cells 2-3 times with buffer to remove any extracellular dye.[26][29]
-
Treatment: Add the benzophenone compound (with or without simultaneous UVA irradiation, depending on the experimental goal) to the wells.
-
Controls: Include an untreated control and a positive control for ROS induction (e.g., H₂O₂).
-
-
Fluorescence Measurement: Measure the fluorescence intensity immediately using a fluorescence plate reader (Excitation/Emission ~485/535 nm).[27][28][29] Kinetic readings can be taken over time to monitor ROS production.
C. Target-Based Assays (Hypothetical)
Scientific Rationale: If the novel benzophenones are designed with a specific biological target in mind (e.g., as an enzyme inhibitor or a G-protein coupled receptor (GPCR) modulator), specific target-based assays are required.[6][30][31] These assays are crucial for confirming on-target activity and determining potency (e.g., IC₅₀ for inhibitors, EC₅₀ for agonists).
-
For Enzyme Inhibitors: Assays typically measure the rate of product formation or substrate depletion in the presence and absence of the inhibitor.[32] The output is used to calculate the percent inhibition and subsequently the IC₅₀.
-
For GPCR Modulators: Cell-based assays are common, measuring downstream signaling events like changes in second messengers (e.g., cAMP, intracellular calcium) or β-arrestin recruitment upon receptor activation or inhibition.[33][34][35]
The specific protocol will be highly dependent on the target. However, the general workflow involves incubating the target (purified enzyme or cells expressing the receptor) with the compound and then adding a substrate or agonist to initiate a measurable reaction.[30][36]
Part III: Assay Validation and Data Interpretation
Scientific Rationale: For any screening assay, especially in a high-throughput context, it is essential to validate its quality and robustness. The Z'-factor is a statistical parameter used for this purpose.[37][38] It provides a measure of the separation between the signals of the positive and negative controls, taking into account the variability of the data.[37][38][39]
The formula for Z'-factor is: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ| where μ and σ are the mean and standard deviation, and p and n represent the positive and negative controls, respectively.[40]
| Z'-Factor Value | Assay Quality Interpretation |
| > 0.5 | Excellent assay, suitable for high-throughput screening.[38][41] |
| 0 to 0.5 | Marginal assay, may require optimization.[41] |
| < 0 | Poor assay, signal windows of controls overlap.[38][41] |
Trustworthiness through Self-Validation: Every protocol described herein incorporates essential controls (positive, negative, vehicle) that serve as an internal validation system for each experiment. A valid experiment requires the controls to perform as expected (e.g., the positive control must show a significant effect, while the vehicle control shows none). Consistent performance of these controls, coupled with a robust Z'-factor for screening assays, ensures the trustworthiness and reproducibility of the generated data.
Conclusion
The in vitro evaluation of novel benzophenone compounds requires a systematic, multi-tiered approach. By starting with foundational cytotoxicity and genotoxicity assays, researchers can establish a safe therapeutic window. Subsequent investigation into specific mechanisms, particularly phototoxicity and ROS generation, provides critical insights into the compound's biological activity. Finally, robust assay validation and careful dose-response analysis ensure the generation of high-quality, reliable data. This comprehensive strategy enables the efficient identification and characterization of promising lead compounds for further development while ensuring a thorough assessment of their safety profile.
References
-
Gupta, P. K., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2763. [Link]
-
OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
3T3 Phototoxicity (OECD 432). (n.d.). Institute for In Vitro Sciences (IIVS). [Link]
-
OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
OECD. (2004). Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test. National Toxicology Program. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. [Link]
-
Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. [Link]
-
In Vitro 3T3 NRU Phototoxicity Test. (2019). Nucro-Technics. [Link]
-
Intracellular ROS Assay. (n.d.). Cell Biolabs, Inc. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]
-
Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. [Link]
-
In Vitro 3T3 NRU Phototoxicity Test (OECD 432). (n.d.). EUROLAB. [Link]
-
The Ames Test. (n.d.). University of Wisconsin-Madison. [Link]
-
Kim, S., et al. (2023). A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. Environmental Science and Pollution Research, 30(50), 108745-108761. [Link]
-
ARG81192 Intracellular ROS Assay Kit (Fluorometric). (n.d.). Arigo biolaboratories. [Link]
-
Yang, H., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3659. [Link]
-
Burgum, M. J., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1148782. [Link]
-
Z-Factor Calculator. (n.d.). PunnettSquare Tools. [Link]
-
Fang, Y. (2008). Label-Free Cell-Based Assays for GPCR Screening. Current Pharmaceutical Biotechnology, 9(5), 379-386. [Link]
-
Wills, J. W., et al. (2021). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis, 36(1), 1-16. [Link]
-
DCFH-DA for Detection of ROS. (n.d.). Xiamen Shengguang Biotechnology Co., Ltd. [Link]
-
Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2893-2898. [Link]
-
Cell-based Assays for GPCR Activity. (2013). Biocompare. [Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (2017). Assay Guidance Manual. [Link]
-
Amar, S. K., et al. (2015). Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. Toxicology Letters, 239(3), 184-194. [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (n.d.). OECD. [Link]
-
Che, T., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 147-160. [Link]
-
Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]
-
The Steps of Assay Development and Screening in Early Drug Discovery. (2024). Cole-Parmer. [Link]
-
Handbook of Assay Development in Drug Discovery. (2025). ResearchGate. [Link]
-
Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io. [Link]
-
Lhiaubet-Vallet, V., et al. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research, 45(9), 1535-1545. [Link]
-
Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation. (2015). ResearchGate. [Link]
-
Benzophenone. (n.d.). Wikipedia. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. [Link]
-
Tipton, K. F., & Davey, G. P. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. International Journal of Molecular Sciences, 23(19), 11639. [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]
-
Assay Development: A Comprehensive Guide to Types, Processes, and Applications in Drug Discovery. (n.d.). NorthEast BioLab. [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. [Link]
-
GPCRs: Cell based label-free assays in GPCR drug discovery. (2013). European Pharmaceutical Review. [Link]
-
Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual. [Link]
-
Esimbekova, E. N., et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Biosensors, 12(11), 949. [Link]
Sources
- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzophenone 1 induced photogenotoxicity and apoptosis via release of cytochrome c and Smac/DIABLO at environmental UV radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzophenone photosensitized DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. coleparmer.com [coleparmer.com]
- 7. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. microbiologyinfo.com [microbiologyinfo.com]
- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. scispace.com [scispace.com]
- 15. policycommons.net [policycommons.net]
- 16. criver.com [criver.com]
- 17. oecd.org [oecd.org]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. academic.oup.com [academic.oup.com]
- 20. nucro-technics.com [nucro-technics.com]
- 21. eurolab.net [eurolab.net]
- 22. oecd.org [oecd.org]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. iivs.org [iivs.org]
- 25. Intracellular ROS Assay [cellbiolabs.com]
- 26. arigobio.com [arigobio.com]
- 27. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 28. doc.abcam.com [doc.abcam.com]
- 29. bioluminor.com [bioluminor.com]
- 30. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 31. lifesciences.danaher.com [lifesciences.danaher.com]
- 32. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benthamdirect.com [benthamdirect.com]
- 34. biocompare.com [biocompare.com]
- 35. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 36. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 37. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 38. punnettsquare.org [punnettsquare.org]
- 39. academic.oup.com [academic.oup.com]
- 40. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 41. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
Application Notes & Protocols for Scaling the Mannich Reaction
A Senior Application Scientist's Guide to Robust and Safe Scale-up
The Mannich reaction, a cornerstone of organic synthesis, is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[1][2] This reaction is invaluable for its ability to construct carbon-carbon bonds and introduce nitrogen-containing functionalities in a single, atom-economical step.[3] Its products are crucial intermediates in the synthesis of pharmaceuticals, natural products like alkaloids, agrochemicals, and polymers.[2][4]
While performing a Mannich reaction at the milligram-to-gram scale in a research lab is often straightforward, transitioning to a multi-gram or kilogram scale introduces significant challenges. Issues that are negligible in a round-bottom flask can become critical, and potentially hazardous, in a larger reactor. This guide provides a detailed framework for researchers, process chemists, and drug development professionals to navigate the complexities of scaling up Mannich reactions, focusing on process optimization, safety, and modern technological solutions.
Part 1: The Foundation - Pre-Scale-up Optimization and Analysis
Successful scale-up is not merely about using larger flasks and more reagents. It begins with a thorough understanding and optimization of the reaction at the bench scale. Any unresolved issues, such as side reactions or inconsistent yields, will be magnified at a larger scale.
Strategic Selection of Reactants and Stoichiometry
The choice of starting materials is the first control point for minimizing byproducts.
-
The Amine Component : The most common pitfall when using primary amines or ammonia is the formation of bis-Mannich products, where the initial product reacts a second time.[5][6] The most effective solution is to use a secondary amine (e.g., dimethylamine, piperidine), which lacks a second reactive N-H proton, terminating the reaction after the desired mono-alkylation.[5] If a primary amine is essential, careful control of stoichiometry—using a slight excess of the carbonyl compound—can favor the mono-Mannich product.[6]
-
The Aldehyde Component : Formaldehyde is the most frequently used aldehyde due to its high reactivity and lack of enolizable protons.[7][8] When using paraformaldehyde, ensure it is fresh, as aged sources can lead to inconsistent results.[6] For other non-enolizable aldehydes, their purity is paramount.
-
The Active Hydrogen Component : This can be any compound with an acidic proton, typically a ketone, aldehyde, or ester.[7] Ensure the pKa of this proton is suitable for the chosen reaction conditions to allow for efficient enol or enolate formation without promoting excessive side reactions.
The Critical Role of the Solvent
The solvent is typically the largest component by volume and mass in a reaction, and its properties profoundly impact reaction kinetics, work-up, and safety. A solvent ideal for lab-scale chromatography may be entirely unsuitable for large-scale production.[9]
Table 1: Solvent Selection Guide for Mannich Reaction Scale-up
| Solvent Class | Laboratory Favorites (Use with Caution on Scale-up) | Preferred for Scale-up | Key Considerations for Scale-up |
| Chlorinated | Dichloromethane (DCM), Chloroform | 1,2-Dichloroethane (higher b.p.) | Generally avoided due to toxicity and environmental concerns.[9][10] If necessary, choose higher boiling point options to minimize volatility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2-Methyl-THF, Methyl tert-butyl ether (MTBE) | Diethyl ether is too volatile and flammable for safe plant use.[9] 2-MeTHF is a greener, higher-boiling alternative to THF and is not miscible with water, aiding extraction.[9] |
| Protic | Methanol, Ethanol, Water | Ethanol, Isopropanol (IPA), Water | Protic solvents can stabilize the intermediate iminium salt and are often good choices.[11] Water can be an excellent, green solvent for certain Mannich reactions.[12][13] |
| Aprotic Polar | Acetonitrile (ACN), Dimethylformamide (DMF) | Acetonitrile, Isopropyl Acetate | ACN is often a good balance of solubility and reactivity.[11] DMF can be effective but complicates product isolation due to its high boiling point.[11] Isopropyl acetate is a preferred alternative to ethyl acetate due to a higher flash point.[9] |
| Hydrocarbons | Hexanes, Pentane | Toluene, Heptane | Often used as substitutes for chlorinated solvents.[9] Their low polarity can be advantageous for crystallization but may limit reactant solubility. |
Mitigating Common Side Reactions
-
Aldol Condensation : This is a frequent competitor to the Mannich reaction, as both pathways proceed via an enol or enolate intermediate.[5] Maintaining a weakly acidic pH (around 4-5) is often crucial. This is acidic enough to promote the formation of the electrophilic iminium ion required for the Mannich reaction but can disfavor the conditions for aldol condensation.[5]
-
Polymerization of Formaldehyde : This can be an issue, especially with concentrated solutions. Dropwise addition of a formaldehyde solution helps maintain a low concentration and minimizes polymerization.[6]
Part 2: The Scale-up Process: Safety and Execution
Scaling a chemical reaction is not a linear process. The physical and thermal properties of the system change dramatically, demanding a shift in procedure and mindset.
The Cardinal Rule: Incremental Scaling and Risk Assessment
Before proceeding, a thorough risk assessment is mandatory.[10] Consult resources like the Bretherick's Handbook of Reactive Chemical Hazards to identify potential dangers.
-
Incremental Scaling : Never scale a reaction by more than a factor of three to five from a previously successful run.[10][14] If you are moving from a 1 g to a 50 g scale, an intermediate 5 g or 10 g run is essential to observe how the reaction behaves.
-
Documentation : Discuss the maximum acceptable scale with your principal investigator or process safety group and document their approval.[14]
Caption: Scale-up Decision & Safety Assessment Workflow.
The Heat Transfer Problem: Surface-Area-to-Volume Ratio
This is the single most critical physical challenge in scaling up. As the volume of a reactor increases (by the cube of its radius), its surface area for heat exchange only increases by the square.[15] This means a large reactor cannot dissipate heat as efficiently as a small flask, creating a significant risk of a "runaway reaction" if the process is exothermic.[10][14]
Caption: The Heat Transfer Challenge in Scale-up.
Key Mitigation Strategies:
-
Internal Temperature Monitoring : Do not rely on the external bath temperature. Use a thermocouple probe to monitor the internal reaction temperature, which can be significantly different.[10]
-
Overhead Stirring : Magnetic stir bars are ineffective for mixing large, viscous volumes.[14] Use a mechanical overhead stirrer to ensure homogenous mixing and prevent localized hot spots.
-
Controlled Addition (Semi-Batch) : For exothermic reactions, do not mix all reagents at once. Add the most reactive component slowly via an addition funnel or syringe pump. This allows the rate of heat generation to be controlled by the addition rate, ensuring it never exceeds the system's cooling capacity.[15]
-
Cooling Capacity : Ensure an appropriately sized cooling bath (e.g., ice-water) is ready and can handle the potential exotherm.
Large-Scale Work-up and Purification
Purification techniques must also be scalable.
-
Extraction : This is a common and scalable method. After the reaction, the mixture can be diluted with an organic solvent and washed. To isolate the Mannich base product, the organic layer is often acidified (e.g., with 2N HCl), which protonates the amine and extracts the product into the aqueous layer as its hydrochloride salt.[6][8] The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which is then extracted back into an organic solvent.[8]
-
Crystallization/Recrystallization : This is the preferred method for purifying solid products at scale.[9] A common procedure involves dissolving the crude product (often the hydrochloride salt) in a hot solvent like ethanol and then adding a less polar anti-solvent, such as acetone or MTBE, to induce crystallization upon cooling.[6]
Protocol: General Procedure for a Gram-Scale Mannich Reaction
This protocol outlines a typical procedure for a Mannich reaction on a ~10-20 gram scale, emphasizing safety and handling.
Materials:
-
Ketone (e.g., Acetophenone): 1.0 eq
-
Secondary Amine (e.g., Dimethylamine, as 40% aq. solution): 1.1 eq
-
Formaldehyde (37% aq. solution): 1.0 eq
-
Solvent (e.g., Ethanol): Sufficient to make a ~0.5 M solution
-
Hydrochloric Acid (conc. or 2N)
-
Sodium Hydroxide (2N)
-
Organic Solvent for Extraction (e.g., Ethyl Acetate or MTBE)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-neck round-bottom flask sized at least 2-3 times the total reaction volume.[14]
-
Overhead mechanical stirrer with a properly sized impeller.
-
Thermocouple for internal temperature monitoring.
-
Addition funnel.
-
Condenser.
-
Large cooling bath (ice/water).
Procedure:
-
Reactor Setup : Assemble the glassware in a fume hood. Equip the flask with the overhead stirrer, thermocouple, and addition funnel. Place the flask in the cooling bath.
-
Initial Charge : To the flask, add the ketone and the bulk of the solvent. Begin stirring to ensure good mixing.
-
Amine Addition : Add the secondary amine to the flask. Note any initial temperature change.
-
Controlled Aldehyde Addition : Charge the formaldehyde solution to the addition funnel. Add the formaldehyde dropwise to the stirred solution, ensuring the internal temperature does not rise uncontrollably. The addition rate should be adjusted to maintain the desired temperature (e.g., below 25 °C).
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at room temperature or gentle heat as determined by the optimization studies. Monitor the reaction's progress by TLC or another suitable analytical method.
-
Quenching & Work-up : Once the reaction is complete, cool the mixture in the ice bath. Slowly add an organic solvent (e.g., Ethyl Acetate) for extraction.
-
Acidic Extraction : Transfer the mixture to a large separatory funnel. Acidify the aqueous layer to pH ~2 with HCl to convert the Mannich base to its hydrochloride salt.[8] Separate the layers. The product should now be in the aqueous layer.
-
Basification & Product Extraction : Wash the aqueous layer with fresh organic solvent to remove any non-basic impurities. Cool the aqueous layer in an ice bath and slowly add 2N NaOH until the pH is ~9-10 to regenerate the free amine.[8]
-
Final Extraction & Drying : Extract the free amine product into several portions of fresh organic solvent. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Mannich base.
-
Purification : The crude product can be purified by recrystallization or distillation, depending on its physical properties.
Part 3: Modern Approaches to Mannich Reaction Scale-up
Continuous Flow Chemistry
Continuous flow chemistry offers a paradigm shift for scaling up reactions, especially those that are highly exothermic or rapid. Instead of large batches, reactants are continuously pumped through a small, temperature-controlled reactor.[16]
-
Superior Heat Transfer : The extremely high surface-area-to-volume ratio in micro- or meso-scale flow reactors provides near-instantaneous heat transfer, virtually eliminating the risk of thermal runaways.[17]
-
Enhanced Safety & Control : The small internal volume of the reactor means that only a tiny amount of material is reacting at any given moment, significantly reducing the hazard potential.[18]
-
Seamless Scaling : Scaling up in flow often involves "numbering up" (running multiple reactors in parallel) or simply running the single reactor for a longer period, bypassing the complex challenges of geometric scale-up in batch processes.[19][20]
Process Analytical Technology (PAT)
PAT involves using inline or online analytical tools to monitor a reaction in real-time.[21] This aligns with the Quality by Design (QbD) framework, which emphasizes understanding and controlling the process to ensure final product quality.[22]
-
Real-time Monitoring : Tools like in-situ FTIR, Raman, or NMR can track the concentration of reactants, intermediates, and products as the reaction progresses.[23]
-
Informed Decision Making : This real-time data allows for precise determination of reaction endpoints, detection of deviations from normal operating conditions, and rapid process optimization, reducing the number of failed or suboptimal batches.[24]
References
-
Scale-up synthesis, further transformations and control experiments. ResearchGate. Available from: [Link]
-
Catalytic Enantio- and Diastereoselective Mannich Addition of TosMIC to Ketimines. Chemistry. 2018. Available from: [Link]
-
Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. 2021. Available from: [Link]
-
Efficient large scale microwave assisted Mannich reactions using substituted acetophenones. Molecular Diversity. 2003. Available from: [Link]
-
Optimization of the Mannich reaction. ResearchGate. Available from: [Link]
-
Scale Up Safety. Stanford Environmental Health & Safety. 2023. Available from: [Link]
-
Scale-up Reactions. Division of Research Safety - University of Illinois. 2019. Available from: [Link]
-
Organocatalytic Aza-Michael/Mannich Cascade Reaction: Synthesis of Enantioenriched 3,3′-Spirooxindole γ-Lactams. The Journal of Organic Chemistry. 2022. Available from: [Link]
-
Enantioselective Mannich reaction of ketone enolates with imines through cooperative B/Cu catalysis. Organic Chemistry Frontiers. 2025. Available from: [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Industries Safety. 2023. Available from: [Link]
-
SOLVENTS IN SCALE-UP. CatSci Ltd. Available from: [Link]
-
Solvent effect on Mannich reaction. ResearchGate. Available from: [Link]
-
Catalyst and solvent screen for the Mannich-type reaction. ResearchGate. Available from: [Link]
-
Simplifying scale-up with continuous flow chemistry and microfluidics. Manetco. 2025. Available from: [Link]
-
Sonochemically Improved Mannich Reactions. Hielscher Ultrasonics. Available from: [Link]
-
Mannich reaction: optimization of reaction conditions. ResearchGate. Available from: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. 2021. Available from: [Link]
-
One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. ThaiScience. Available from: [Link]
-
Mannich Reaction. Chemistry Steps. Available from: [Link]
-
How do you Safely Scale up a Given Chemical Reaction? Scientific Update. 2024. Available from: [Link]
-
Mannich Reaction. NROChemistry. Available from: [Link]
-
Synthetic applications of biologically important Mannich bases: An updated review. World Journal of Pharmaceutical Research. Available from: [Link]
-
Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. Available from: [Link]
-
Scaling up continuous flow chemistry. Stoli Chem. 2023. Available from: [Link]
-
Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application. Accounts of Chemical Research. 2025. Available from: [Link]
-
Scale-up of Continuous Chemical Synthesis Systems. DSpace@MIT. Available from: [Link]
-
Fast and reliable scale-up. Process Technology Online. Available from: [Link]
-
Application of the Mannich reaction in the structural modification of natural products. National Institutes of Health. 2023. Available from: [Link]
-
Mannich Reaction. Organic Chemistry Portal. Available from: [Link]
-
Synthesis, Characterization and Application of Mannich Base. International Journal of Scientific Research in Science and Technology. Available from: [Link]
-
Mannich reaction. Wikipedia. Available from: [Link]
-
Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. Available from: [Link]
-
Process Analytical Technology (PAT): batch-to-batch reproducibility of fermentation processes by robust process operational design and control. PubMed. 2007. Available from: [Link]
-
Process Analytical Technology (PAT) Model Lifecycle Management. Spectroscopy Online. Available from: [Link]
Sources
- 1. gijash.com [gijash.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. oarjbp.com [oarjbp.com]
- 4. hielscher.com [hielscher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Mannich Reaction | NROChemistry [nrochemistry.com]
- 9. catsci.com [catsci.com]
- 10. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ehs.stanford.edu [ehs.stanford.edu]
- 15. fauske.com [fauske.com]
- 16. manetco.be [manetco.be]
- 17. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 18. scientificupdate.com [scientificupdate.com]
- 19. thalesnano.com [thalesnano.com]
- 20. process-technology-online.com [process-technology-online.com]
- 21. mt.com [mt.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. spectroscopyonline.com [spectroscopyonline.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Mannich Base Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of Mannich bases, with a primary focus on overcoming low reaction yields. The Mannich reaction, a three-component condensation of an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine, is a cornerstone of synthetic chemistry for creating β-amino carbonyl compounds.[1] However, its multi-component nature can present unique challenges. This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you optimize your synthetic outcomes.
Core Troubleshooting & FAQs
This section addresses the most frequent challenges in Mannich base synthesis. Each question is followed by a detailed explanation of the underlying causes and a systematic approach to resolution.
Section 1: Issues with Reaction Components & Stoichiometry
Question: My Mannich reaction shows little to no product formation. The starting materials are largely unconsumed, even after extended reaction times. What are the primary causes?
Answer: When a Mannich reaction fails to initiate, the issue almost always lies with the integrity of the reactants or their stoichiometry. Before investigating more complex parameters, a thorough review of your starting materials is the most critical first step.
Systematic Troubleshooting Steps:
-
Verify Reagent Quality:
-
Aldehyde Source (Formaldehyde/Paraformaldehyde): Paraformaldehyde is a common source of formaldehyde, but it can degrade over time. Use fresh, high-quality paraformaldehyde, as older batches may be hydrated or polymerized, leading to inconsistent reactivity.[2]
-
Amine: Ensure the amine is pure and has been stored correctly. For secondary amines, which are most common, ensure you are using the hydrochloride salt if the reaction is acid-catalyzed. The salt serves as both the amine source and helps maintain the requisite acidic pH for iminium ion formation.[3]
-
Active Hydrogen Compound (Ketone/Enolizable Substrate): The purity of the carbonyl compound is crucial. Acidic or basic impurities can interfere with the primary reaction pathway and catalyze side reactions.[2]
-
-
Check Molar Ratios: The stoichiometry of the three components is critical. While a 1:1:1 ratio is the theoretical starting point, empirical optimization is often necessary. An excess of one component may be required to drive the reaction to completion, but a significant deviation can promote side reactions.[2] For instance, a large excess of the ketone may be used if it also serves as the solvent.
-
Confirm Iminium Ion Formation: The reaction hinges on the formation of an electrophilic iminium ion from the amine and aldehyde.[3][4] If this intermediate doesn't form, the reaction cannot proceed. This step is typically acid-catalyzed. Ensure that if you are using an amine free base, a catalytic amount of acid (like HCl) is present to facilitate this step.
Section 2: Problems with Reaction Conditions (Solvent, Temperature, Catalyst)
Question: My reaction is sluggish and proceeds to only partial conversion. How can I optimize the reaction conditions to improve the rate and yield?
Answer: Suboptimal reaction conditions are a frequent cause of incomplete reactions. Temperature, solvent, and the nature of the catalyst play a synergistic role in the reaction's efficiency.
Systematic Troubleshooting Steps:
-
Temperature Optimization: Higher temperatures generally increase the reaction rate but can also promote decomposition and side reactions like aldol condensation.[5]
-
Start the reaction at a lower temperature (e.g., room temperature) and monitor its progress via Thin Layer Chromatography (TLC).[5][6]
-
If the reaction is slow, gradually increase the temperature. Many Mannich reactions require refluxing for several hours to reach completion.[2][7] The optimal temperature is a balance between reaction rate and byproduct formation.[8]
-
-
Solvent Selection: The solvent choice is critical as it must solubilize the reactants and stabilize the key intermediates. Protic solvents are often preferred.
-
Protic Solvents (Ethanol, Methanol, Water): These are commonly used because they can help stabilize the charged iminium ion intermediate, facilitating the reaction.[5] Ethanol is a frequent and effective choice.[9]
-
Aprotic Solvents: In some cases, aprotic solvents may be used, but care must be taken to ensure the reagents are soluble and that the catalyst system is appropriate.[10]
Table 1: Impact of Common Solvents on Mannich Reaction Efficiency
Solvent Type Typical Observations & Rationale Ethanol/Methanol Protic Excellent choice. Effectively solubilizes reactants and stabilizes the iminium ion. Often provides good yields.[9][11] Water Protic A green and effective solvent, particularly for water-soluble substrates. Can favor the Mannich pathway over side reactions.[5] Acetonitrile Aprotic Polar Can be effective but may require careful catalyst selection. Used when protic solvents interfere. Benzene/Toluene Aprotic Non-polar Less common. May be used for specific substrates, but solubility of ionic intermediates can be a challenge.[10] | Solvent-Free | N/A | An option for some reactions to increase concentration and reduce waste, but requires careful temperature control.[12] |
-
-
Catalyst Choice and Loading: The Mannich reaction can be catalyzed by either acid or base, though acid catalysis is more common.[13]
-
Acid Catalysis (e.g., HCl): This is the standard method. The acid protonates the carbonyl of the aldehyde, making it more electrophilic for amine attack, and facilitates the dehydration step to form the crucial iminium ion.[4][14] Often, using the amine hydrochloride salt provides sufficient acidity.[2]
-
Base Catalysis (e.g., KOH): Less common, but can be used. The base promotes the formation of the enolate from the active hydrogen compound, which then acts as the nucleophile.[15]
-
Organocatalysts (e.g., Proline): These can offer high yields and even stereoselectivity in asymmetric Mannich reactions.[4][5]
-
Diagram 1: General Mechanism of the Acid-Catalyzed Mannich Reaction This diagram illustrates the three core stages: (1) Formation of the electrophilic Eschenmoser-like iminium ion, (2) Acid-catalyzed enolization of the ketone, and (3) Nucleophilic attack of the enol on the iminium ion to form the Mannich base.
Caption: Core mechanism of the acid-catalyzed Mannich reaction.
Section 3: Managing Side Reactions & Impurities
Question: My reaction produces a complex mixture of products, including a significant amount of a bis-adduct or aldol byproducts. How can I improve selectivity for the desired mono-Mannich base?
Answer: The formation of byproducts is a common cause of low yields. The primary culprits are typically self-condensation of the carbonyl compound (aldol reaction) and over-alkylation of the product (bis-Mannich adduct formation).
Strategies to Enhance Selectivity:
-
Preventing Bis-Mannich Adducts:
-
Cause: This occurs when the initial Mannich base product still contains an active hydrogen and reacts with a second molecule of the iminium ion. This is common when using primary amines (R-NH₂) or ammonia (NH₃).[14] Compounds with multiple acidic protons can also undergo multiple additions.[14][16]
-
Solution: The most effective solution is to use a secondary amine (R₂NH) . The resulting tertiary amine product lacks the N-H proton and cannot easily react further.[13] If a primary amine is required, carefully controlling the stoichiometry (avoiding a large excess of the aldehyde and amine) can help minimize the double addition.
-
-
Minimizing Aldol Condensation:
-
Cause: The enolizable carbonyl compound can react with itself, particularly at higher temperatures or under basic conditions.[5]
-
Solution:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the rate of the competing aldol reaction.[5]
-
Pre-formation of Iminium Ion: In some procedures, the amine and aldehyde are pre-mixed to form the iminium ion in situ before the addition of the enolizable ketone. This ensures the electrophile is readily available to trap the enol as it forms.
-
Catalyst Choice: Using specific catalysts, such as certain Lewis acids or organocatalysts like proline, can enhance the rate of the Mannich reaction relative to the aldol condensation.[5]
-
-
Diagram 2: Troubleshooting Workflow for Low Yield This flowchart provides a logical sequence of steps to diagnose and solve common issues in Mannich reactions.
Caption: A flowchart outlining key steps for troubleshooting low yields.
Section 4: Product Isolation & Purification Challenges
Question: The reaction appears complete by TLC, but I am struggling to isolate a pure product. What is the standard work-up procedure?
Answer: Mannich bases are often isolated as their hydrochloride salts, which are typically crystalline solids that precipitate from organic solvents. Issues during work-up can lead to significant loss of product.
Recommended Isolation and Purification Protocol:
-
Reaction Completion: First, ensure the reaction is complete by monitoring with TLC.[6]
-
Cooling: After completion, allow the reaction mixture to cool to room temperature.
-
Precipitation: The key step is often the precipitation of the Mannich base hydrochloride. This is achieved by adding a sufficient volume of a cold, non-polar solvent in which the salt is insoluble. Acetone is a very common and effective choice for this purpose.[2]
-
Crystallization: For maximal recovery, cool the mixture in a refrigerator or ice bath after adding the anti-solvent to encourage complete crystallization.[2] Leaving it overnight is often beneficial.[6]
-
Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the solid product with a small amount of cold solvent (e.g., cold acetone or ether) to remove soluble impurities.[2][6]
-
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/acetone mixture.[2]
Key Experimental Protocol: General Synthesis of a Mannich Base Hydrochloride
This protocol provides a representative procedure for an acid-catalyzed Mannich reaction. Note: Molar ratios, solvent, and reaction time/temperature should be optimized for specific substrates.
-
Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine the active hydrogen compound (1.0 eq.), the secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq.), and paraformaldehyde (1.2 eq.).[2]
-
Solvent Addition: Add a suitable solvent, such as absolute ethanol.
-
Catalyst (if needed): Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops) to ensure acidic conditions.[2]
-
Heating: Heat the reaction mixture to reflux and maintain this temperature for the desired time (typically 2-12 hours).[2][7]
-
Monitoring: Monitor the progress of the reaction by TLC, observing the consumption of the limiting starting material.[6]
-
Work-up: Once complete, allow the mixture to cool to room temperature.
-
Isolation: Slowly add cold acetone to the cooled solution with stirring to precipitate the Mannich base hydrochloride salt.[2] Cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold acetone, and dry under vacuum. The product can be recrystallized if necessary.[2][6]
References
-
Pundir, R., et al. (2018). Synthesis, Characterization and Application of Mannich Base. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
Al-Obaidi, A., et al. (2013). Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of Solvent and Catalyst on Mannich Reaction. Retrieved from [Link]
-
AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (n.d.). Conditions optimization of the mannich reaction under different conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mannich Reaction. Retrieved from [Link]
-
YouTube. (2025). Let's Talk About the Mannich -- It's EASY, I Promise!. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of Schiff and Mannich bases of new s-triazole derivatives and their potential applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature during the first step (Mannich reaction).... Retrieved from [Link]
-
Thai Science. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (2016). Mannich condensation reaction problems?. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst and solvent screen for the Mannich-type reaction a of 1a, 2a.... Retrieved from [Link]
-
Farmacia. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
Lingaya's Vidyapeeth. (n.d.). SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Retrieved from [Link]
-
Reddit. (2025). Mannich Reaction Help. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Mannich bases in medicinal chemistry and drug design. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. adichemistry.com [adichemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gijash.com [gijash.com]
- 7. Synthesis, characterisation and evaluation of N-mannich bases of 2-substituted Benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Polymerization in Mannich Reactions
Welcome to the technical support center for the Mannich reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the common side reaction of polymerization. By understanding the underlying causes and implementing strategic protocols, you can significantly improve the yield and purity of your desired Mannich base.
Introduction: The Challenge of Polymerization in Mannich Reactions
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of an acidic proton located alpha to a carbonyl group, yielding a β-amino-carbonyl compound, also known as a Mannich base.[1][2][3][4][5] This three-component reaction, involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, is fundamental in the synthesis of various pharmaceuticals and natural products.[1][4][6]
However, the very reactivity that makes the Mannich reaction so useful can also lead to undesired polymerization, resulting in low yields, difficult purification, and even complete reaction failure. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction mixture is turning into an insoluble solid. What's happening and how can I prevent it?
Answer: The formation of an insoluble solid is a classic sign of uncontrolled polymerization. This typically occurs due to several factors:
-
Use of Primary Amines or Ammonia: If you are using a primary amine or ammonia, the resulting Mannich base is a secondary or primary amine, respectively. This product can react again with formaldehyde to form a new iminium ion, which can then react with more of the enolizable compound, leading to polymer chains.[7]
-
Multiple Acidic Protons: If your ketone or aldehyde has more than one acidic alpha-hydrogen, the initially formed Mannich base can undergo further reactions with formaldehyde and the amine, leading to multiple additions at the alpha-carbon and subsequent polymerization.[7][8]
-
High Reactivity of Formaldehyde: Formaldehyde is highly reactive and can self-polymerize to form paraformaldehyde or react uncontrollably, especially under basic conditions.[7]
Mitigation Strategies:
-
Reagent Stoichiometry: Carefully control the molar ratios of your reactants. Using a slight excess of the active hydrogen compound and limiting the amount of formaldehyde and amine can favor the formation of the mono-Mannich product.[8]
-
Slow Addition of Reagents: A slow, dropwise addition of the limiting reagent (often the amine or formaldehyde) can help maintain a low concentration of the reactive species at any given time, thus favoring the desired mono-adduct.[7]
-
Use of Secondary Amines: Whenever possible, use a secondary amine. The resulting tertiary amine Mannich base cannot react further to form a new iminium ion, thus preventing this polymerization pathway.[9]
Question 2: I'm observing multiple products on my TLC/LC-MS, suggesting di- or poly-substitution. How can I improve the selectivity for the mono-substituted product?
Answer: Achieving selective mono-substitution, especially with substrates having multiple reactive sites, requires precise control over reaction conditions.
Strategies for Enhancing Mono-substitution:
-
Lower Reaction Temperature: High temperatures can accelerate side reactions, including multiple additions.[7] Start with lower temperatures and gradually increase only if the reaction rate is too slow.
-
Use of Pre-formed Iminium Salts: Instead of generating the reactive iminium ion in situ, using a pre-formed and purified iminium salt, such as Eschenmoser's salt, can provide greater control over the reaction and minimize side reactions.[7]
-
Solvent Choice: Protic solvents like ethanol, methanol, or water are commonly used as they can promote the formation of the electrophilic iminium ion.[8][10] The choice of solvent can influence reaction rates and selectivity. Experiment with different solvents to find the optimal conditions for your specific substrates.
Question 3: My reaction is sluggish and giving a low yield, but I'm afraid to increase the temperature due to potential polymerization. What are my options?
Answer: Balancing reaction rate with the prevention of side reactions is a common challenge. Here are some strategies to improve your yield without resorting to high temperatures:
-
Catalyst Choice: The Mannich reaction is typically acid-catalyzed.[3][11] Using the hydrochloride salt of the amine is a common practice to maintain acidic conditions.[11] Experimenting with different acid catalysts and catalyst loading can optimize the reaction rate at lower temperatures.
-
High-Purity Reagents: Ensure you are using fresh, high-purity reagents. Old or poor-quality paraformaldehyde can be a significant source of failure as it may not depolymerize efficiently.[8] Similarly, ensure the purity of your amine and active hydrogen compound.
-
Reaction Time: Mannich reactions can sometimes require extended reaction times, from a few hours to overnight.[8] Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of polymerization in the Mannich reaction?
Polymerization in the Mannich reaction primarily occurs through two pathways:
-
Step-growth polymerization of the Mannich base: When a primary amine is used, the resulting secondary amine can react with another molecule of formaldehyde to form a new iminium ion. This can then react with another molecule of the enolizable starting material, leading to a growing polymer chain.
-
Multiple additions to the active hydrogen compound: If the starting ketone or aldehyde has multiple acidic protons, the Mannich base can undergo subsequent Mannich reactions, leading to di- and poly-substituted products which can cross-link and form polymers.
Sources
- 1. Overview About Mannich Reaction Mechanism [unacademy.com]
- 2. byjus.com [byjus.com]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 10. Mannich Reaction | NROChemistry [nrochemistry.com]
- 11. adichemistry.com [adichemistry.com]
Technical Support Center: Optimizing Reaction Conditions for Benzophenone Synthesis
Introduction
Benzophenone is a widely utilized compound in organic synthesis, serving as a versatile building block in the pharmaceutical and chemical industries.[1] Its synthesis, while conceptually straightforward, can present several challenges for researchers. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to address common issues encountered during the synthesis of benzophenone. The primary focus will be on the Friedel-Crafts acylation, a prevalent method for its preparation, with additional insights into alternative routes such as the oxidation of diphenylmethane and Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzophenone?
A1: Several reliable methods exist for the synthesis of benzophenone. The most frequently employed include:
-
Friedel-Crafts Acylation: This classic method involves the reaction of benzene with benzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2] A variation of this is the reaction of benzene with carbon tetrachloride, followed by hydrolysis.[3][4]
-
Oxidation of Diphenylmethane: Diphenylmethane can be oxidized to benzophenone using various oxidizing agents, including chromic acid, air with a copper catalyst, or molecular oxygen with specialized catalysts.[3][5][6]
-
Grignard Reaction: This approach involves the reaction of a phenylmagnesium halide (a Grignard reagent) with benzoyl chloride or carbon dioxide.[3][4][7]
Q2: Why is the choice of catalyst critical in Friedel-Crafts acylation?
A2: The Lewis acid catalyst, most commonly AlCl₃, plays a pivotal role in activating the acylating agent (e.g., benzoyl chloride). It complexes with the acyl halide to generate a highly electrophilic acylium ion. This potent electrophile is then susceptible to attack by the electron-rich benzene ring, initiating the electrophilic aromatic substitution that forms the benzophenone skeleton.[8] The quality and reactivity of the catalyst directly impact the reaction rate and overall yield. Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, though they are generally less active.[9][10]
Q3: What is the significance of anhydrous conditions in Friedel-Crafts reactions?
A3: Maintaining anhydrous (water-free) conditions is absolutely critical for a successful Friedel-Crafts acylation.[9] Lewis acids like AlCl₃ are highly hygroscopic and will readily react with any moisture present in the reagents or glassware. This reaction deactivates the catalyst by hydrolyzing it, thereby halting the desired reaction.[9] Therefore, flame-drying glassware and using anhydrous solvents are essential prerequisites.
Troubleshooting Guide: Friedel-Crafts Acylation
This section addresses common problems encountered during the synthesis of benzophenone via Friedel-Crafts acylation.
Problem 1: Low or No Product Yield
A diminished yield is a frequent frustration. The following flowchart and table provide a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting flowchart for low benzophenone yield.
| Potential Cause | Explanation | Recommended Solution |
| Poor Catalyst Quality | Old or improperly stored AlCl₃ can absorb moisture, leading to deactivation.[9] The quality of the catalyst is paramount for the reaction to proceed efficiently. | Use a fresh, unopened container of high-purity, anhydrous aluminum chloride. |
| Presence of Moisture | Water in reagents (benzene, benzoyl chloride) or on glassware will hydrolyze and deactivate the AlCl₃ catalyst.[9] | Flame-dry all glassware before use. Use commercially available anhydrous solvents or dry them using appropriate methods. |
| Incorrect Temperature | The reaction is highly exothermic. If the temperature rises too high, it can lead to the formation of tarry byproducts and reduce the yield.[3][11] Conversely, if the temperature is too low, the reaction may not initiate or proceed at a reasonable rate.[3] | Maintain the reaction temperature between 0-10°C, especially during the addition of the acylating agent, using an ice-salt bath.[3][11] |
| Inefficient Mixing | Inadequate stirring can cause the AlCl₃ to clump together or cake on the flask walls, preventing it from effectively catalyzing the reaction throughout the mixture.[3][9] | Employ a robust mechanical stirrer to ensure the heterogeneous mixture is well-dispersed. |
| Sub-optimal Stoichiometry | An incorrect molar ratio of reactants and catalyst can lead to incomplete conversion.[11] | A common and effective starting point is a molar ratio of approximately 1:1.1:1.2 for benzene:benzoyl chloride:AlCl₃.[11] |
| Product Loss During Workup | Benzophenone can be lost during aqueous extractions if emulsions form or if the organic layers are not thoroughly combined.[9] High temperatures during purification can also cause degradation. | Perform extractions carefully to minimize emulsion formation. Ensure all organic extracts are pooled. Purify the final product via vacuum distillation to avoid high temperatures.[9] |
Problem 2: Formation of Dark, Tarry Byproducts
Q: My reaction mixture turned into a dark, viscous tar. What went wrong?
A: The formation of tar is almost always a result of the reaction temperature being too high.[9] The Friedel-Crafts acylation is highly exothermic, and without proper cooling, the temperature can quickly escalate, leading to polymerization and other undesirable side reactions.
Solution:
-
Strict Temperature Control: As mentioned previously, maintain a low temperature (0-10°C) throughout the addition of reagents using an ice-salt bath.[3][11]
-
Slow Addition: Add the benzoyl chloride dropwise to the reaction mixture to control the rate of the exothermic reaction.
Problem 3: Product Fails to Crystallize
Q: My final product is an oil and will not solidify. How can I induce crystallization?
A: Pure benzophenone is a white solid with a melting point of 47-49°C.[9] If your product remains an oil, it is likely contaminated with residual solvent or impurities.
Solution:
-
Thorough Drying: Ensure all solvent has been removed from the crude product. This can be achieved by placing the product under high vacuum.
-
Recrystallization: Purify the product by recrystallizing from a suitable solvent, such as ethanol or ligroin.[12][13]
-
Seeding: If the purified oil still resists crystallization, try adding a single seed crystal of pure benzophenone to induce solidification.
-
Scratching: Gently scratching the inside of the flask at the surface of the oil with a glass rod can sometimes create nucleation sites and initiate crystallization.
Experimental Protocols
Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation
This protocol details the synthesis of benzophenone from benzene and benzoyl chloride.
Materials:
-
Anhydrous Benzene
-
Benzoyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Caption: Experimental workflow for benzophenone synthesis via Friedel-Crafts acylation.
Procedure:
-
Setup: In a fume hood, assemble a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a gas trap to neutralize the evolved HCl gas.[9]
-
Reagent Charging: Charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask to 0-5°C using an ice-water bath.[8]
-
Catalyst Addition: With vigorous stirring, slowly add the anhydrous aluminum chloride in portions, ensuring the temperature remains below 10°C.[9]
-
Acyl Chloride Addition: Add the benzoyl chloride to the dropping funnel and introduce it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[9]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by slowly adding crushed ice, followed by dilute HCl to decompose the aluminum chloride complex.[8]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated NaHCO₃ solution, and brine.[8]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.[8]
-
Purification: Purify the resulting crude benzophenone by either vacuum distillation or recrystallization from ethanol.[8][9]
Protocol 2: Synthesis of Benzophenone via Oxidation of Diphenylmethane
This method provides an alternative route to benzophenone.
Materials:
-
Diphenylmethane
-
Chromic Acid (CrO₃/H₂SO₄) or other suitable oxidizing agent
-
Appropriate solvent (e.g., acetic acid)
Procedure:
-
Dissolution: Dissolve diphenylmethane in a suitable solvent, such as glacial acetic acid, in a round-bottom flask.
-
Oxidant Addition: Slowly add the oxidizing agent (e.g., a solution of chromic acid) to the stirred solution of diphenylmethane. The reaction is often exothermic, so cooling may be necessary.
-
Reaction: Heat the reaction mixture under reflux for a specified period to ensure complete oxidation. Monitor the reaction by TLC.
-
Workup: After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic extract, dry it over an anhydrous salt, and remove the solvent. Purify the crude benzophenone by recrystallization or column chromatography.
References
- Organic Syntheses Procedure. Benzophenone.
- Benchchem.
- Vedantu. Write only reactions for the preparation of benzophenone class 12 chemistry CBSE.
- ACS Publications.
- Benchchem. An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
- PrepChem.com.
- Reddit.
- Benchchem. Managing by-products in the synthesis of substituted benzophenones.
- Chemistry Stack Exchange. Synthesis of benzophenone.
- ResearchGate.
- Brainly.in. Oxidation of diphenylmethane with chromic acid yields.
- ResearchGate. Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged....
- Oregon State University. SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- ChemicalBook.
- Quora.
Sources
- 1. Write only reactions for the preparation of benzophenone class 12 chemistry CBSE [vedantu.com]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 5. brainly.in [brainly.in]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]
Technical Support Center: Navigating the Purification Challenges of Polar Benzophenone Derivatives
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges in the purification of polar benzophenone derivatives. This guide is structured to provide practical, in-depth solutions to common and complex purification issues. Drawing from established methodologies and field-proven insights, we aim to equip you with the knowledge to optimize your purification workflows, ensuring the highest purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of polar benzophenone derivatives, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: Why is my polar benzophenone derivative streaking or showing poor separation on a standard silica gel column?
Polar benzophenone derivatives, especially those with hydroxyl or amino groups, can exhibit strong interactions with the acidic silanol groups on the surface of standard silica gel. This can lead to issues like streaking, tailing of peaks, and in severe cases, irreversible adsorption of the compound to the stationary phase[1][2]. The strong hydrogen bonding between the polar functional groups of your compound and the silica surface hinders its elution, resulting in poor chromatographic performance.
Q2: What are the typical impurities I should expect in my crude polar benzophenone derivative sample?
Impurities in a crude sample of a polar benzophenone derivative can originate from several sources:
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your product mixture[3].
-
By-products and Isomers: Side reactions during synthesis can lead to the formation of unwanted by-products and regioisomers[3].
-
Degradation Products: Polar benzophenone derivatives can be susceptible to degradation upon prolonged exposure to light, high temperatures, or oxidative conditions[3].
-
Reagents and Catalysts: Residual reagents or catalysts used in the synthesis may also be present.
Q3: When is recrystallization a suitable purification method for polar benzophenone derivatives?
Recrystallization is an effective purification technique for polar benzophenone derivatives when your target compound is a solid at room temperature and you can identify a suitable solvent system. The ideal solvent will dissolve your compound readily at an elevated temperature but have limited solubility at lower temperatures, while the impurities remain either highly soluble or insoluble at both temperatures. For hydroxylated benzophenones, solvents like toluene or ethanol-water mixtures have been successfully used[4][5].
Q4: Can I use acid-base extraction to purify my polar benzophenone derivative?
Acid-base extraction is a powerful technique for separating acidic or basic polar benzophenone derivatives from neutral impurities. For instance, a hydroxylated benzophenone (phenolic, and therefore acidic) can be converted to its water-soluble salt by treatment with a base like sodium hydroxide, allowing it to be extracted into an aqueous layer, leaving neutral impurities in the organic layer. The acidic benzophenone can then be recovered by acidifying the aqueous layer[6][7].
Section 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance to troubleshoot and resolve specific purification challenges.
Troubleshooting Guide 1: Poor Elution and Peak Tailing in Normal-Phase Chromatography
Problem: Your polar benzophenone derivative is either stuck at the top of the silica gel column or elutes as a broad, tailing peak, leading to low recovery and poor separation.
Causality: The strong interaction between the polar functional groups (e.g., -OH, -NH2) of your analyte and the acidic silanol groups on the silica gel surface is the primary cause[1][8].
Solutions:
1. Mobile Phase Modification:
-
Increase Polarity: Gradually increase the polarity of your mobile phase. For example, in a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For highly polar compounds, consider switching to a more polar solvent system like dichloromethane/methanol[1].
-
Use of Additives:
-
For Basic Derivatives (e.g., aminobenzophenones): Add a small amount of a competitive base like triethylamine (TEA) or a few drops of ammonium hydroxide to the eluent. This will neutralize the acidic silanol groups, reducing their interaction with your basic compound[1].
-
For Acidic Derivatives (e.g., hydroxybenzophenones): Incorporate a small amount of a volatile acid like acetic acid or formic acid into your mobile phase. This can help to reduce the interaction of your acidic compound with the silica surface[1].
-
2. Stationary Phase Modification:
-
Deactivated Silica Gel: For compounds that are highly sensitive to the acidity of silica, you can use deactivated silica gel. This can be prepared by treating the silica with a reagent that caps the acidic silanol groups[9].
-
Alternative Stationary Phases:
Experimental Protocol: Optimizing a Flash Chromatography Separation
-
Analytical TLC: Begin by running analytical Thin Layer Chromatography (TLC) plates with your crude mixture in various solvent systems to find an appropriate mobile phase that gives your target compound an Rf value between 0.2 and 0.4[12]. Test the effect of additives (e.g., 0.5% TEA or 1% acetic acid) on the spot shape.
-
Column Packing: Dry pack your column with silica gel.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, use the dry loading technique where the compound is pre-adsorbed onto a small amount of silica gel[11].
-
Elution: Start the elution with the optimized mobile phase from your TLC analysis. If separation is still not optimal, a gradient elution can be employed, gradually increasing the polarity of the mobile phase.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing your purified product.
dot graph TD; A[Start: Crude Polar Benzophenone Derivative] --> B{Initial TLC Analysis}; B --> C{Good Separation & Rf?}; C -- Yes --> D[Proceed with Column Chromatography]; C -- No --> E{Streaking or No Movement?}; E -- Yes --> F[Modify Mobile Phase]; F --> G{Add Acid/Base Modifier}; G -- Acidic Compound --> H[Add Acetic/Formic Acid]; G -- Basic Compound --> I[Add Triethylamine/Ammonia]; H --> J[Re-run TLC]; I --> J; F --> K{Increase Solvent Polarity}; K --> J; J --> L{Improved Separation?}; L -- Yes --> D; L -- No --> M[Consider Alternative Stationary Phase]; M --> N[Alumina or Bonded Silica]; N --> D; D --> O[Collect & Analyze Fractions]; O --> P[Pure Product]; subgraph Legend direction LR legend1[Process Step] legend2{Decision Point} end style A fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style P fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style O fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style B fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style L fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style G fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style K fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style M fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style H fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style I fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style J fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124 style N fill:#F1F3F4,stroke:#202124,stroke-width:2px,fontcolor:#202124
Caption: Troubleshooting workflow for normal-phase chromatography.
Troubleshooting Guide 2: Challenges in Crystallization
Problem: You are struggling to induce crystallization of your polar benzophenone derivative, or the resulting crystals are impure.
Causality: The high polarity of the benzophenone derivative can lead to high solubility in many common crystallization solvents, making it difficult to achieve the supersaturation required for crystal formation. Additionally, the presence of impurities can inhibit crystal nucleation and growth[13].
Solutions:
1. Solvent Screening:
-
Systematic Approach: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)[14]. The ideal solvent will show poor solubility at room temperature and good solubility at elevated temperatures.
-
Solvent/Anti-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent at an elevated temperature, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until turbidity is observed. Then, allow the solution to cool slowly[13].
2. Addressing "Oiling Out":
-
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase instead of a solid crystal. This is common with polar compounds[13].
-
Mitigation Strategies:
-
Slower Cooling: Decrease the rate of cooling to allow more time for ordered crystal lattice formation.
-
Lower Initial Concentration: Start with a more dilute solution to avoid reaching the supersaturation level where oiling out occurs.
-
Seeding: Introduce a small seed crystal of the pure compound to encourage nucleation.
-
Experimental Protocol: Recrystallization of a Hydroxylated Benzophenone
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent/anti-solvent system. For example, toluene has been used for the recrystallization of 4-hydroxybenzophenone[4].
-
Dissolution: In an Erlenmeyer flask, add the chosen solvent to your crude solid and heat the mixture with stirring until the solid is completely dissolved. Use a minimal amount of hot solvent to ensure the solution is saturated.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities[3].
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature until a constant weight is achieved[3].
// Styling A, B, C, D, E, F, I, J, K [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; H [style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; }
Caption: Decision workflow for the recrystallization of polar benzophenones.
Troubleshooting Guide 3: Separation of Acidic/Basic Derivatives from Neutral Impurities
Problem: Your polar benzophenone derivative is acidic (e.g., contains a phenol group) or basic (e.g., contains an amine group) and is contaminated with neutral impurities.
Causality: The acidic or basic nature of your target compound can be exploited to selectively move it into an aqueous phase, leaving neutral impurities behind in an organic phase[7].
Solution:
Acid-Base Extraction: This technique relies on the differential solubility of the neutral compound and the salt form of the acidic or basic compound in immiscible organic and aqueous solvents[6][7].
Experimental Protocol: Acid-Base Extraction of a Hydroxybenzophenone
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as diethyl ether or dichloromethane, in a separatory funnel.
-
Extraction:
-
Add an aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) to the separatory funnel. This will selectively deprotonate and extract any strongly acidic impurities (like carboxylic acids) into the aqueous layer. Drain the aqueous layer.
-
Next, add an aqueous solution of a strong base, such as 1M sodium hydroxide (NaOH), to the organic layer. This will deprotonate the phenolic hydroxyl group of your benzophenone derivative, forming a water-soluble sodium phenoxide salt, which will move into the aqueous layer.
-
-
Separation: Shake the funnel vigorously, venting frequently, and then allow the layers to separate. The neutral impurities will remain in the organic layer. Drain the aqueous layer containing your deprotonated product into a separate flask.
-
Isolation of Neutral Impurities: The organic layer can be washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent evaporated to recover the neutral impurities.
-
Recovery of the Product: Cool the aqueous layer containing the phenoxide salt in an ice bath and slowly acidify it with a strong acid, such as concentrated HCl, until the solution is acidic (check with pH paper). Your hydroxybenzophenone will precipitate out of the solution.
-
Final Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. If necessary, this solid can be further purified by recrystallization.
Section 3: Advanced Purification Strategies
For particularly challenging separations, more advanced techniques may be required.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase (typically a mixture of water or buffer and acetonitrile or methanol)[15]. This is often a good choice for purifying polar compounds that are too strongly retained on normal-phase silica.
-
Application: RP-HPLC is widely used for the analysis and purification of benzophenone derivatives. Methods have been developed for the simultaneous determination of benzophenone and its impurities[16].
-
Considerations:
-
Mobile Phase: The mobile phase composition is critical for achieving good separation. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed.
-
Additives: For acidic or basic analytes, adding a small amount of an acid (e.g., formic acid or acetic acid) to the mobile phase can improve peak shape[17].
-
Table 1: Comparison of Purification Techniques for Polar Benzophenone Derivatives
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Normal-Phase Chromatography | Adsorption based on polarity | Less polar to moderately polar compounds | High loading capacity, relatively inexpensive | Strong retention of very polar compounds, potential for sample degradation on acidic silica[1][2] |
| Reversed-Phase Chromatography | Partitioning between a nonpolar stationary phase and a polar mobile phase | Polar and ionizable compounds | Excellent for separating polar compounds, high resolution | Lower loading capacity than normal phase, requires specialized equipment (HPLC) |
| Crystallization | Differential solubility | Crystalline solids with moderate to high purity | Can be highly effective for large quantities, cost-effective | Not suitable for all compounds, can be time-consuming to optimize, "oiling out" can be an issue[13] |
| Acid-Base Extraction | Differential solubility of neutral and salt forms | Acidic or basic compounds mixed with neutral impurities | Simple, rapid, and effective for specific separations | Only applicable to ionizable compounds, may not separate compounds with similar pKa values[7] |
References
- Technical Support Center: Optimizing Silica Gel Chromatography for Polar Compounds - Benchchem. (n.d.).
- Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. (n.d.).
- Separation of Benzophenone on Newcrom R1 HPLC column - SIELC Technologies. (n.d.).
- common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. - Benchchem. (n.d.).
- Recent problems with silica gel chromatography - ResearchGate. (2025, November 26).
- Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - NIH. (n.d.).
- Contemporary methods for the extraction and isolation of natural products - PMC - NIH. (2023, June 30).
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Silica Gel Surface and Its Interactions with Solvent and Solute in Liquid Chromatography | Journal of Chromatographic Science | Oxford Academic. (1980, July 1).
- Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil in: Acta Chromatographica Volume 31 Issue 4 (2019) - AKJournals. (2019, December 1).
- dealing with regioisomer formation in benzophenone synthesis - Benchchem. (n.d.).
- Organic Acid-Base Extractions - Chemistry Steps. (n.d.).
- How can i isolate polar basic compound with silica gel column chromatography?. (2018, June 18).
- CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents. (n.d.).
- CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents. (n.d.).
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. (n.d.).
- Separation of a Mixture of Benzoic acid (C6H5COOH) and Benzophenone (C6H5COC6H5) by Extraction - Scope Database. (n.d.).
- Examination of the Semi-Batch Crystallization of Benzophenone from Saturated Methanol Solution via Aqueous Antisolvent Drowning-Out as Monitored In-Process Using ATR FTIR Spectroscopy - ResearchGate. (2025, August 6).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025, June 18).
- Acid–base extraction - Wikipedia. (n.d.).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023, January 7).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone - Google Patents [patents.google.com]
- 5. CN102093190B - Method for synthesizing hydroxybenzophenone compound - Google Patents [patents.google.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Chromatography [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. Contemporary methods for the extraction and isolation of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. akjournals.com [akjournals.com]
- 17. Separation of Benzophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Diastereoselectivity in Three-Component Mannich Reactions
Welcome to the Technical Support Center for diastereoselective three-component Mannich reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this powerful carbon-carbon bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve high diastereoselectivity in your experiments.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your Mannich reactions. Each question is followed by a detailed explanation of the underlying causes and a set of actionable steps to improve your outcomes.
Q1: Why am I observing poor diastereoselectivity (low d.r.) in my Mannich reaction?
A low diastereomeric ratio (d.r.) is a common issue and suggests that the energy difference between the transition states leading to the different diastereomers is minimal.[1] To enhance selectivity, you must amplify this energy difference.
Underlying Causes and Solutions:
-
Sub-optimal Catalyst Performance: The catalyst is central to controlling the stereochemical outcome.[2][3] The choice of catalyst, whether it's an organocatalyst like proline or a metal complex, dictates the facial selectivity of the nucleophilic attack on the imine.
-
Troubleshooting Steps:
-
Catalyst Screening: If using an organocatalyst, screen different derivatives. For instance, while (S)-proline often favors the syn-diastereomer, modified proline catalysts can favor the anti-product.[4][5]
-
Metal Catalyst and Ligand Variation: For metal-catalyzed reactions, systematically vary the metal center and the chiral ligand. The combination of a silver salt with a chiral phosphine ligand, for example, has been shown to be effective.[2]
-
Catalyst Loading: Ensure the catalyst loading is optimal. While higher loading can sometimes improve selectivity, it may also lead to unwanted side reactions.
-
-
-
Incorrect Solvent Choice: The solvent can significantly influence the reaction's diastereoselectivity by affecting the stability of the transition states and the solubility of reactants and intermediates.[6][7][8] Protic solvents can stabilize the iminium ion, which is a key intermediate.[9]
-
Troubleshooting Steps:
-
Solvent Screening: Perform a solvent screen with a range of polar protic, polar aprotic, and nonpolar solvents. For instance, a mixture of DMSO and 1-butanol has been shown to enhance anti-diastereoselectivity in certain tryptophan-catalyzed Mannich reactions.[6]
-
Ethereal Solvents for Crystallization-Induced Diastereoconvergence: In some cases, ethereal solvents can promote the selective crystallization of one diastereomer directly from the reaction mixture, driving the equilibrium towards the desired product.[10][11]
-
-
-
Non-Optimal Reaction Temperature: Temperature plays a crucial role in diastereoselectivity. Lowering the temperature can increase the energy difference between diastereomeric transition states, often leading to a higher d.r.[1][12][13][14]
-
Troubleshooting Steps:
-
Systematic Temperature Reduction: Methodically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C).
-
Monitor Reaction Time: Be aware that lowering the temperature will likely decrease the reaction rate, so extended reaction times may be necessary. Monitor the reaction progress by TLC or LC-MS.
-
-
Q2: My reaction yield is low, even though the conversion of starting materials is high. What's happening?
Low isolated yield despite high conversion often points to issues during the work-up and purification stages or the formation of soluble, hard-to-isolate side products.[15][16][17]
Underlying Causes and Solutions:
-
Product Lability: The Mannich product (a β-amino carbonyl compound) can be unstable under certain conditions, potentially leading to decomposition during work-up or purification.
-
Troubleshooting Steps:
-
Mild Work-up Conditions: Use mild acidic or basic conditions during extraction. Avoid strong acids or bases that could promote retro-Mannich reactions or other decomposition pathways.
-
Temperature Control: Keep the product cold during work-up and purification whenever possible.
-
-
-
Formation of Side Products: The Mannich reaction can be accompanied by side reactions, such as self-condensation of the carbonyl donor (aldol reaction) or the formation of bis-Mannich products.[18]
-
Troubleshooting Steps:
-
Stoichiometry and Order of Addition: Carefully control the stoichiometry of your reactants. Sometimes, adding one reactant slowly to the mixture of the other components can minimize side reactions.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to identify the formation of major byproducts. Quench the reaction once the desired product is maximized.
-
-
-
Purification Challenges: The polarity of the Mannich base can make it challenging to separate from residual starting materials or polar byproducts on silica gel.
-
Troubleshooting Steps:
-
Alternative Purification Methods: Consider alternative purification techniques such as crystallization, preparative HPLC, or ion-exchange chromatography.
-
pH Adjustment during Chromatography: Sometimes, adding a small amount of a volatile base (like triethylamine) to the eluent can improve the peak shape and separation of basic Mannich products on silica gel.
-
-
Q3: I am observing the formation of an unexpected regioisomer. How can I control the regioselectivity?
For unsymmetrical ketones, the Mannich reaction can occur at either α-position. The regioselectivity is determined by the relative stability and rate of formation of the two possible enol or enamine intermediates.
Underlying Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction conditions can favor either the thermodynamically more stable enolate (typically at the more substituted α-carbon) or the kinetically favored enolate (at the less substituted α-carbon).
-
Troubleshooting Steps:
-
Base and Temperature: For base-catalyzed reactions, a bulky, non-nucleophilic base at low temperatures (e.g., LDA at -78 °C) typically favors the formation of the kinetic enolate. A smaller, stronger base at higher temperatures may favor the thermodynamic enolate.
-
Catalyst Design: In organocatalyzed reactions, the catalyst itself can direct the regioselectivity. Some 1,3-diamine-derived catalysts have been shown to favor reaction at the less-substituted α-position of the ketone.[19]
-
-
Frequently Asked Questions (FAQs)
What is the fundamental mechanism of stereocontrol in an organocatalyzed Mannich reaction?
In a typical proline-catalyzed Mannich reaction, the proline catalyst reacts with the carbonyl donor (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[5] This enamine then attacks the imine electrophile. The stereoselectivity arises from a well-organized transition state where the proline's carboxylic acid group often hydrogen bonds to the imine, directing its orientation.[5] The facial selectivity of the attack is controlled by the steric hindrance of the proline ring and the substituents on the enamine and imine, which favors one approach over the other.[5][20][21]
How does the structure of the substrates (amine, aldehyde, and carbonyl compound) influence diastereoselectivity?
The steric and electronic properties of all three components are critical.[22][23][24][25]
-
Carbonyl Donor: Bulkier substituents on the α-carbon of the carbonyl compound can enhance diastereoselectivity by creating a stronger facial bias in the enamine or enol intermediate.
-
Imine Component: The nature of the aldehyde and amine used to form the imine is also crucial. Electron-withdrawing groups on the aryl ring of an arylamine can sometimes lead to lower yields or selectivities in solution, a challenge that has been addressed using mechanochemistry.[26]
-
Amine Component: The steric bulk of the amine can influence the approach of the nucleophile.
Can you provide a general protocol for optimizing diastereoselectivity?
A systematic approach is key to successful optimization. The following workflow provides a structured method for improving the diastereomeric ratio.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Solvent-Controlled Diastereoselectivity in [research.amanote.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Ag-Catalyzed Diastereo- and Enantioselective Vinylogous Mannich Reactions of α-Ketoimine Esters. Development of a Method and Investigation of its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 21. eurekaselect.com [eurekaselect.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of Halogenated Benzophenones in Solution
Welcome to the technical support center for halogenated benzophenones. This guide is designed for researchers, scientists, and drug development professionals who encounter stability challenges when working with these compounds in solution. Halogenated benzophenones are invaluable scaffolds in organic synthesis and medicinal chemistry; however, their inherent photochemical activity and susceptibility to degradation can lead to inconsistent experimental results, impurity formation, and loss of potency.
This document moves beyond simple procedural lists to provide a deep, mechanistic understanding of the stability issues you may face. By explaining the causality behind experimental choices and grounding our recommendations in authoritative literature, we aim to empower you to design robust experiments, troubleshoot effectively, and ensure the integrity of your results.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses the most frequent problems researchers encounter. Each issue is presented in a question-and-answer format, providing a likely diagnosis, a scientific explanation, and a clear, actionable solution.
Q1: My solution of a halogenated benzophenone turned yellow or brown after being left on the bench. What is the cause and how can I prevent it?
A1:
-
Likely Cause: This discoloration is a classic indicator of photodegradation and/or oxidation.[1] The benzophenone core is a potent chromophore that absorbs ambient and UV light, leading to the formation of reactive excited states.[1][2] These excited molecules can then react with dissolved oxygen or other species in the solution to form colored byproducts.[1]
-
Scientific Explanation: Upon absorbing light, the benzophenone molecule is promoted to an excited triplet state. This high-energy species can initiate radical reactions. In the presence of oxygen, this can lead to the formation of hydroxylated derivatives and other complex colored impurities.[2][3] Trace metal ions in the solvent can also catalyze these oxidative processes.
-
Actionable Solution & Prevention:
-
Protect from Light: Always prepare and store solutions in amber glass vials or wrap clear containers securely in aluminum foil.[1] This is the most critical step.
-
Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas (e.g., high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.[1]
-
Use High-Purity Solvents: Solvents of lower purity may contain peroxide or metal impurities that can initiate or catalyze degradation.
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can sequester metal ions.[1]
-
Q2: I'm analyzing my sample via HPLC/LC-MS and see a decrease in the parent compound peak area over time, accompanied by new, unidentified peaks. What could these be?
A2:
-
Likely Cause: You are observing the formation of degradation products. For halogenated benzophenones, the most common degradation pathways are photodehalogenation (loss of the halogen atom) and hydroxylation of the aromatic rings.[2][3][4]
-
Scientific Explanation: The carbon-halogen bond can be susceptible to cleavage, especially under photolytic conditions. This can result in the formation of a de-halogenated benzophenone. Additionally, reactive oxygen species generated through photosensitization can attack the electron-rich aromatic rings, leading to the formation of various mono- or di-hydroxylated benzophenone derivatives.[2]
-
Actionable Solution & Investigation:
-
Conduct a Forced Degradation Study: To proactively identify these potential degradants, perform a forced degradation study (also known as stress testing).[5][6] This involves subjecting your compound to harsh conditions (light, heat, acid, base, oxidation) to intentionally generate degradation products. See Section 4: Protocol 1 for a detailed methodology.
-
Characterize Degradants: Use LC-MS/MS or high-resolution mass spectrometry (HRMS) to determine the mass of the new peaks. The mass difference from the parent compound can often suggest the type of modification (e.g., a mass shift of +16 Da suggests hydroxylation; a shift of -35 Da suggests loss of Cl).
-
Validate Your Analytical Method: A stability-indicating analytical method is one that can resolve the parent compound from all potential degradation products.[5] Your forced degradation study will generate the samples needed to validate this specificity.
-
Q3: My halogenated benzophenone is precipitating out of my aqueous buffer. How can I improve its solubility?
A3:
-
Likely Cause: Halogenated benzophenones are typically hydrophobic and have low intrinsic solubility in water.[2] Solubility can also be highly sensitive to the pH of the solution, especially if the molecule contains ionizable functional groups (e.g., carboxylic acids, phenols).[1][7]
-
Scientific Explanation: The large, nonpolar aromatic structure dominates the molecule's properties, making it "like dissolves like" in organic solvents.[7] In aqueous media, solubility is often poor. If your molecule has an acidic proton (like a phenol or carboxylic acid), lowering the pH will protonate that group, making the molecule less polar and causing it to precipitate.[1]
-
Actionable Solution & Optimization:
-
Adjust pH: If your molecule has an acidic group, cautiously increase the pH with a suitable base to deprotonate it, forming a more soluble salt.[1] Conversely, for basic groups, decreasing the pH may improve solubility.
-
Use Co-solvents: Add a water-miscible organic solvent such as DMSO, DMF, ethanol, or acetonitrile to the aqueous buffer. Start with a small percentage (e.g., 5-10%) and increase as needed, keeping in mind the tolerance of your downstream assay.
-
Sonication: Gentle sonication can help break up solid aggregates and facilitate dissolution.[1]
-
Particle Size: If working from a solid, ensure it is a fine powder, as smaller particles dissolve more readily than large crystals.[7]
-
Section 2: Key Degradation Pathways
Understanding the chemical mechanisms of degradation is crucial for prevention. The primary pathways for halogenated benzophenones are driven by light and oxidation.
Photodegradation Pathway
The benzophenone moiety is a highly efficient photosensitizer. Upon absorbing UV radiation, it undergoes intersystem crossing to a long-lived triplet excited state. This excited molecule is the primary driver of subsequent degradation reactions, including hydrogen abstraction from the solvent or dehalogenation.
Caption: General photodegradation pathway for halogenated benzophenones.
Section 3: Best Practices for Handling and Storage
Proactive measures are the best defense against compound instability. Adhere to the following best practices in your laboratory.
-
Light Protection: This is non-negotiable. Use amber vials or foil-wrapped containers for all solutions and even for short-term storage on the benchtop.[1]
-
Solvent Selection and Preparation: Use high-purity, HPLC-grade solvents. Before use, especially for sensitive experiments or long-term storage, deoxygenate the solvent by sparging with nitrogen or argon.[1]
-
Temperature Control: Store stock solutions at low temperatures (2-8 °C or -20 °C) to minimize thermal degradation and slow down reaction kinetics.[1] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.
-
pH Buffering: For aqueous solutions, use a buffer system to maintain a stable pH, especially if the compound's solubility or stability is pH-dependent.[1]
-
Inert Atmosphere: For highly sensitive compounds or long-term storage, consider overlaying the solution with an inert gas (e.g., argon) before sealing the container.
-
Prepare Fresh: The most reliable approach is to prepare solutions fresh before each experiment.[1] If storage is necessary, validate the stability over the intended storage period.
Section 4: Experimental Protocols
These protocols provide a framework for systematically evaluating the stability of your halogenated benzophenones.
Protocol 1: Forced Degradation (Stress Testing) Study
This study intentionally degrades the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][8][9]
Objective: To generate likely degradation products under hydrolytic, oxidative, thermal, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of your halogenated benzophenone at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[8]
-
Stress Conditions: For each condition below, set up a test sample and a control sample (stored at 2-8°C, protected from light). Aim for 5-20% degradation of the parent compound.[6][8]
-
Analysis: At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot, neutralize if necessary, dilute to the analytical concentration, and analyze by a suitable chromatographic method (e.g., HPLC-UV/DAD or LC-MS).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products relative to the parent compound.
Table 1: Recommended Forced Degradation Conditions
| Degradation Type | Experimental Conditions | Typical Duration | Notes |
| Acid Hydrolysis | 0.1 M HCl at Room Temp or 50-60°C | 24 - 48 hours | If no degradation at RT, increase temperature.[8] |
| Base Hydrolysis | 0.1 M NaOH at Room Temp or 50-60°C | 24 - 48 hours | Neutralize with acid before analysis.[8] |
| Oxidation | 3-6% H₂O₂ at Room Temp | 8 - 24 hours | Hydrogen peroxide is a common oxidizing agent.[8] |
| Thermal | 60-80°C (in solution and as solid) | 48 - 72 hours | A dark control is essential to separate thermal from photolytic effects. |
| Photolytic | ICH Q1B specified light source | Variable | See Protocol 2. Expose both solid and solution forms.[10][11] |
Protocol 2: Standard Photostability Testing Workflow (ICH Q1B)
This protocol follows the guidelines from the International Council for Harmonisation (ICH) to assess photostability for regulatory purposes.[10][11][12]
Objective: To determine if light exposure results in an unacceptable change in the drug substance or product.
Caption: Decision flowchart for photostability testing based on ICH Q1B.
Methodology:
-
Sample Preparation: Prepare samples of the halogenated benzophenone in both solid form and in solution. For each, prepare a "dark control" sample by wrapping the container completely in aluminum foil.[11][13]
-
Exposure: Place the test samples and dark controls in a photostability chamber. Expose them to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.[10][11]
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls. The analysis should include:
-
Visual Appearance: Note any changes in color or clarity.[11]
-
Chromatographic Purity: Use a validated stability-indicating HPLC method to assay the parent compound and quantify any degradation products.
-
-
Evaluation: Compare the results of the exposed sample to the dark control. The change observed in the dark control is attributed to thermal degradation, while any additional change in the exposed sample is due to photodegradation. If the change is deemed unacceptable, the product requires light-resistant packaging.[13]
Section 5: Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for monitoring the stability of halogenated benzophenones? A1: Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV/Diode-Array Detection (DAD) is the most common and robust technique for routine analysis.[14] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is superior for identifying and quantifying trace-level degradation products due to its high sensitivity and selectivity.[15][16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for more volatile derivatives.[18]
Q2: How much degradation is considered "significant" in a forced degradation study? A2: The goal of a forced degradation study is to achieve sufficient degradation to detect and identify impurities, typically in the range of 5-20%.[8] Degradation of more than 20% is often considered abnormal and may indicate that the stress conditions were too harsh, potentially leading to secondary degradation products not relevant to real-world storage.[6][8]
Q3: Does the type of halogen (F, Cl, Br, I) affect stability? A3: Yes. The stability of the carbon-halogen (C-X) bond generally decreases down the group: C-F > C-Cl > C-Br > C-I. Therefore, iodo- and bromo-benzophenones are typically more susceptible to photodehalogenation than their chloro- and fluoro- counterparts. This difference in reactivity can also be exploited in synthetic chemistry, for example, in cross-coupling reactions.
Q4: Can the solvent participate in the degradation? A4: Absolutely. Solvents capable of donating a hydrogen atom (e.g., isopropanol, methanol) can be particularly reactive with the excited triplet state of benzophenone, leading to the formation of solvent-derived radicals and adducts. When choosing a solvent, consider its potential reactivity in addition to its solubilizing power. For stability studies, more inert solvents like acetonitrile are often preferred.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. SOTAX. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. PubMed Central. [Link]
-
Benzophenone - Solubility of Things. Solubility of Things. [Link]
-
BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. NCBI Bookshelf. [Link]
-
Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. [Link]
-
Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. MDPI. [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. PubMed Central. [Link]
-
Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight. Royal Society of Chemistry. [Link]
-
Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthal... PeerJ. [Link]
-
Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PubMed Central. [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. PubMed. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools. ACS Publications. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
PHOTOSTABILITY TESTING. PharmaTutor. [Link]
-
Photostability. IAGIM. [Link]
-
Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 4. Hydrogenation and Dehalogenation under Aqueous Conditions with an Amphiphilic-Polymer-Supported Nanopalladium Catalyst [organic-chemistry.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pharmatutor.org [pharmatutor.org]
- 12. ikev.org [ikev.org]
- 13. iagim.org [iagim.org]
- 14. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. peerj.com [peerj.com]
- 17. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Emulsions in Mannich Reaction Workups
Welcome to the technical support center for resolving common challenges encountered during the aqueous workup of Mannich reactions. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating Mannich bases. Emulsion formation is a frequent and frustrating issue in these workups, often leading to poor recovery, product loss, and time-consuming downstream processing.
This resource provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you efficiently break emulsions and optimize your purification workflow.
Frequently Asked Questions (FAQs)
Q1: Why are Mannich reactions so prone to forming stable emulsions during aqueous workup?
A: The tendency of Mannich reactions to form emulsions stems directly from the nature of the product itself. The reaction synthesizes a β-amino-carbonyl compound, also known as a Mannich base[1][2]. These molecules are often amphipathic, meaning they possess both a hydrophilic (the amine group) and a hydrophobic (the organic backbone) portion. This dual nature allows them to act as surfactants, migrating to the interface between the organic and aqueous layers. By reducing the interfacial tension, they stabilize the small droplets of one liquid dispersed within the other, creating a stable emulsion[3][4].
Furthermore, unreacted starting materials or side products, such as polymeric materials from formaldehyde, can also contribute to stabilizing emulsions[5].
Q2: I've formed a very stable emulsion. What is the first and simplest thing I should try?
A: The principle of "less is more" should be your first approach. Before adding any new reagents, simply allow the separatory funnel to stand undisturbed for 30 to 60 minutes.[6][7] Gravity alone can sometimes be sufficient to allow the dispersed droplets to coalesce and form distinct layers. Gentle swirling or tapping of the funnel can sometimes encourage this process.[6] This method requires no additional materials and avoids potentially complicating the mixture further.
Q3: What is "salting out," and how does it work to break an emulsion?
A: "Salting out" is a highly effective technique that involves adding a saturated aqueous solution of an inorganic salt, most commonly sodium chloride (brine), to the emulsified mixture.[3][8][9]
The Causality: The addition of salt dramatically increases the ionic strength of the aqueous phase.[8][10] This has two primary effects:
-
Decreased Solubility: It reduces the solubility of the organic components (including your Mannich base and other organic residues) in the aqueous layer, forcing them into the organic phase.[9][10]
-
Increased Interfacial Tension: The high concentration of ions in the water disrupts the surfactant-like action of the Mannich base at the interface, promoting the coalescence of the dispersed droplets.[4]
This process effectively "breaks" the emulsion by forcing a cleaner separation of the two phases.[8]
Q4: Can changing the pH of the aqueous layer help resolve an emulsion?
A: Yes, adjusting the pH can be a powerful method, particularly for emulsions stabilized by the amphipathic Mannich base product. The final product of a Mannich reaction is a basic amine.[11]
-
Acidification: By adding a dilute acid (e.g., 1M HCl), you can protonate the basic nitrogen atom of the Mannich base. This forms a water-soluble ammonium salt, which will preferentially partition into the aqueous layer.[12] This removes the surfactant-like molecule from the interface, often leading to the collapse of the emulsion.
-
Basification: Conversely, if your workup involves an initial acidic wash that results in an emulsion, making the aqueous layer basic (e.g., with NaOH) will deprotonate any ammonium salts, returning them to their free base form, which is more soluble in the organic layer.
Caution: Always consider the pH stability of your target compound before making significant pH adjustments.[9] Excessive heating should also be avoided as it could lead to product decomposition.[9]
Troubleshooting Guide: From Simple to Advanced Techniques
When faced with a persistent emulsion, a systematic approach is key. Start with the least invasive methods and progress as needed.
Workflow for Emulsion Resolution
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. azom.com [azom.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Mannich Reaction | NROChemistry [nrochemistry.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Halogenated Benzophenones: A Guide for Researchers
Introduction: The Versatile Benzophenone Scaffold and the Influence of Halogenation
The benzophenone core, a diaryl ketone structure, is a ubiquitous scaffold in medicinal chemistry, found in both natural products and synthetic pharmaceuticals.[1] Its inherent bioactivity is broad, with derivatives exhibiting anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The versatility of the benzophenone backbone allows for extensive structural modifications to fine-tune its pharmacological profile. One of the most effective strategies for modulating the bioactivity of benzophenones is through halogenation. The introduction of halogen atoms—such as fluorine, chlorine, and bromine—onto the phenyl rings can significantly alter the compound's physicochemical properties, including lipophilicity, electronic character, and metabolic stability. These changes, in turn, have a profound impact on the compound's pharmacokinetic and pharmacodynamic profiles, influencing its potency, selectivity, and even its mechanism of action.
This guide provides a comparative analysis of the bioactivity of mono-halogenated benzophenones, with a focus on 4-fluorobenzophenone, 4-chlorobenzophenone, and 4-bromobenzophenone. We will delve into their cytotoxic, endocrine-disrupting, and anti-inflammatory activities, supported by available experimental data. Furthermore, this guide will present detailed protocols for key bioassays and visualize the potential signaling pathways affected by these compounds, offering a valuable resource for researchers in drug discovery and development.
Comparative Bioactivity of Halogenated Benzophenones
The bioactivity of halogenated benzophenones is a subject of increasing interest due to their widespread use and potential therapeutic applications. While a direct head-to-head comparison of 4-fluoro-, 4-chloro-, and 4-bromobenzophenone across a comprehensive panel of bioassays is not extensively documented in the current literature, we can synthesize available data on various benzophenone derivatives to draw insightful comparisons.
Cytotoxic Activity
Table 1: Comparative Cytotoxicity of Selected Benzophenone Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | MCF-7 | Breast | < 50 | [1] |
| 4-hydroxy-4'-methoxybenzophenone | MCF-7 | Breast | < 50 | [1] |
Note: This table presents data for structurally related benzophenone derivatives to illustrate the cytotoxic potential within this class of compounds. Direct comparative data for 4-fluoro, 4-chloro, and 4-bromobenzophenone is limited.
The general trend observed in structure-activity relationship (SAR) studies of halogenated compounds suggests that the nature and position of the halogen can significantly influence cytotoxicity. Generally, increasing the size and lipophilicity of the halogen (from F to Cl to Br) can enhance cell membrane permeability and, potentially, cytotoxic activity. However, this is not a universal rule and is highly dependent on the specific target and the overall molecular structure.
Endocrine Disrupting Activity
Benzophenones are known endocrine-disrupting chemicals (EDCs), primarily due to their ability to interact with nuclear receptors such as the androgen receptor (AR). This interaction can lead to antagonistic effects, interfering with the normal function of endogenous hormones. The androgen receptor competitive binding assay is a standard method to evaluate the potential of a compound to bind to the AR and displace a radiolabeled ligand.
While direct comparative IC50 values for 4-fluorobenzophenone, 4-chlorobenzophenone, and 4-bromobenzophenone in an AR binding assay are not available, a computational study on other benzophenone derivatives has provided insights into their binding affinities. The study revealed that dihydroxylated forms of benzophenone (BP-1 and BP-2) had higher binding affinities to the AR compared to their less hydroxylated counterparts (BP-1 and BP-3).[2] This suggests that hydroxylation patterns play a crucial role in AR binding.
The influence of halogenation on AR binding is likely linked to alterations in the electronic properties and steric profile of the benzophenone scaffold, which in turn affects the interaction with key amino acid residues in the AR ligand-binding pocket.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of novel anti-inflammatory agents a major research focus. Benzophenone derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.
Table 2: In Vitro COX Inhibition by Selected Benzophenone Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | COX-2 | 4 | [1] |
| 4-hydroxy-4'-methoxybenzophenone | COX-1 | 67.25 | [1] |
Note: This table illustrates the COX inhibitory activity of related benzophenone derivatives. Direct comparative data for the mono-halogenated series is needed for a conclusive analysis.
Signaling Pathways Modulated by Halogenated Benzophenones
The bioactivity of halogenated benzophenones is mediated through their interaction with various cellular signaling pathways. While the specific effects of 4-fluoro-, 4-chloro-, and 4-bromobenzophenone on these pathways are not yet fully elucidated, we can infer potential mechanisms based on the known activities of benzophenones and the general roles of these pathways in cellular processes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer and inflammatory disorders. Some phytochemicals have been shown to modulate the MAPK pathway in gastrointestinal cancers.[3] Given the anti-inflammatory and cytotoxic properties of benzophenones, it is plausible that they exert their effects, at least in part, through modulation of the MAPK pathway.
Caption: Potential modulation of the MAPK signaling pathway by halogenated benzophenones.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that plays a central role in immunity, cell growth, and differentiation. It is activated by a variety of cytokines and growth factors. Dysregulation of the JAK-STAT pathway is associated with inflammatory diseases and cancer. The anti-inflammatory effects of some compounds are mediated through the inhibition of this pathway. It is conceivable that halogenated benzophenones could also modulate JAK-STAT signaling, thereby contributing to their anti-inflammatory and immunomodulatory activities.
Caption: Postulated interaction of halogenated benzophenones with the JAK-STAT pathway.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key in vitro assays used to assess the bioactivity of halogenated benzophenones.
MTT Cell Viability Assay
This protocol is for assessing the cytotoxic effects of compounds on cultured cells.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compounds (halogenated benzophenones) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Experimental workflow for the MTT cell viability assay.
Androgen Receptor Competitive Binding Assay
This protocol is for determining the ability of a compound to bind to the androgen receptor.
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
Radiolabeled androgen (e.g., [³H]R1881)
-
Unlabeled competitor (e.g., dihydrotestosterone, DHT)
-
Test compounds (halogenated benzophenones)
-
Assay buffer (e.g., Tris-EDTA buffer)
-
Hydroxyapatite (HAP) slurry
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the radiolabeled androgen, unlabeled competitor, and test compounds in a suitable solvent (e.g., ethanol).
-
Assay Setup: In microcentrifuge tubes, add a fixed concentration of the radiolabeled androgen and varying concentrations of the test compounds or the unlabeled competitor. Include a control group with only the radiolabeled androgen (total binding) and a group with an excess of the unlabeled competitor (non-specific binding).
-
Receptor Addition: Add a consistent amount of the rat prostate cytosol to each tube.
-
Incubation: Incubate the tubes overnight at 4°C to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add HAP slurry to each tube to bind the receptor-ligand complexes. Incubate on ice with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the HAP. Wash the pellets with assay buffer to remove unbound radioligand.
-
Scintillation Counting: Resuspend the final HAP pellets in scintillation cocktail and transfer to scintillation vials. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the compound concentration and determine the IC50 value (the concentration that displaces 50% of the radiolabeled ligand).
Caption: Workflow for the androgen receptor competitive binding assay.
Conclusion and Future Directions
Halogenated benzophenones represent a promising class of bioactive molecules with potential applications in various therapeutic areas. The introduction of halogens provides a powerful tool to modulate their pharmacological properties. This guide has provided a comparative overview of the cytotoxic, endocrine-disrupting, and anti-inflammatory activities of these compounds, highlighting the importance of the benzophenone scaffold in drug discovery.
However, it is evident that there are significant gaps in the literature regarding a direct and systematic comparison of mono-halogenated benzophenones. Future research should focus on conducting head-to-head comparative studies of 4-fluorobenzophenone, 4-chlorobenzophenone, and 4-bromobenzophenone across a panel of standardized bioassays. This would provide a clearer understanding of the structure-activity relationships and the specific influence of each halogen on bioactivity. Furthermore, detailed investigations into the modulation of key signaling pathways, such as the MAPK and JAK-STAT pathways, by these specific compounds are crucial to elucidate their precise mechanisms of action. Such studies will undoubtedly pave the way for the rational design and development of novel and more effective halogenated benzophenone-based therapeutics.
References
-
Exploring the relationship between the androgen receptor and structural configuration of benzophenones. (2025). Science of The Total Environment, 981, 172793. [Link]
-
Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. (2020). Journal of the Brazilian Chemical Society, 31(10), 2058-2069. [Link]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. (2025). Pharmaceutical Research. [Link]
Sources
A Senior Application Scientist's Guide to Validating Synthesized Compounds Using Mass Spectrometry
For researchers, synthetic chemists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical checkpoint. While numerous analytical techniques contribute to this validation, mass spectrometry (MS) stands out for its exceptional sensitivity, speed, and depth of structural information it can provide. This guide offers an in-depth comparison of mass spectrometry-based approaches for structural validation, grounded in field-proven insights and experimental data. We will explore the causality behind experimental choices, present self-validating protocols, and provide a framework for integrating this powerful technique into your research workflows.
The Foundational Role of Mass Spectrometry in Structural Validation
At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] This fundamental principle allows for the precise determination of a molecule's molecular weight, a primary indicator of successful synthesis. However, the true power of modern mass spectrometry lies in its ability to go beyond simple mass determination and provide detailed structural insights through fragmentation analysis.[2]
High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), enabling the confident determination of a compound's elemental composition.[2] When coupled with tandem mass spectrometry (MS/MS), where ions of a specific m/z are isolated and fragmented, a unique fingerprint of the molecule's structure is generated.[2] This fragmentation pattern provides invaluable information about the connectivity of atoms and the presence of specific functional groups.
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating complex 3D structures, mass spectrometry offers a complementary and often more sensitive approach, particularly for confirming the identity of a target compound and identifying impurities.[3][4] The integration of both techniques provides the highest level of confidence in structural validation.
A Comparative Overview of Mass Spectrometry Techniques
The selection of the appropriate mass spectrometry technique is paramount for successful structural validation and depends heavily on the physicochemical properties of the analyte. The primary considerations are the ionization method, which transfers the analyte into the gas phase as an ion, and the mass analyzer, which separates the ions based on their m/z.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is dictated by the polarity, volatility, and thermal stability of the synthesized compound.
| Ionization Technique | Principle | Best Suited For | Advantages | Limitations |
| Electrospray Ionization (ESI) | A solution of the analyte is passed through a high-voltage capillary, creating an aerosol of charged droplets. | Polar to moderately polar small molecules, peptides, proteins. | Soft ionization, minimal fragmentation, suitable for LC coupling. | Susceptible to ion suppression from salts and buffers. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | The analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization. | Large biomolecules (proteins, DNA), synthetic polymers, and some small molecules. | High sensitivity, tolerant of some salts. | Can have matrix-related interferences in the low mass range. |
| Electron Ionization (EI) | A high-energy electron beam bombards the analyte in the gas phase, causing ionization and extensive fragmentation. | Volatile, thermally stable, nonpolar small molecules. | Produces detailed, reproducible fragmentation patterns for library matching. | Often leads to the absence of a molecular ion peak. |
| Chemical Ionization (CI) | A reagent gas is ionized by electrons, and these reagent ions then ionize the analyte through chemical reactions. | Volatile compounds where EI causes excessive fragmentation. | Softer than EI, usually produces a prominent protonated molecule peak. | Less structural information from fragmentation. |
| Atmospheric Pressure Chemical Ionization (APCI) | A corona discharge ionizes a heated spray of the analyte solution and solvent vapor. | Moderately polar to nonpolar small molecules that are thermally stable. | Suitable for LC coupling, good for less polar compounds than ESI. | Can cause thermal degradation of labile compounds. |
Mass Analyzers: A Performance Comparison
The mass analyzer determines the resolution, mass accuracy, and speed of the analysis.
| Mass Analyzer | Principle | Key Performance Characteristics | Best Applications |
| Quadrupole | Ions are filtered based on the stability of their trajectories in an oscillating electric field. | Unit mass resolution, fast scanning, good for quantification. | Routine LC-MS, targeted analysis. |
| Ion Trap | Ions are trapped in a 3D or linear electric field and sequentially ejected for detection. | Capable of MSn experiments for detailed structural analysis. | Qualitative analysis, structural elucidation of unknowns. |
| Time-of-Flight (TOF) | Ions are accelerated by an electric field and their m/z is determined by their flight time to the detector. | High resolution, high mass accuracy, fast acquisition speed. | High-throughput screening, accurate mass measurements. |
| Orbitrap | Ions are trapped in an electrostatic field and their orbital frequencies are converted to m/z values. | Very high resolution and mass accuracy. | Structural elucidation, metabolomics, proteomics. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Ions are trapped in a strong magnetic field and their cyclotron frequencies are measured. | Highest resolution and mass accuracy available. | Complex mixture analysis, detailed structural characterization. |
A Validated Workflow for Structural Confirmation
A robust workflow for validating the structure of a synthesized compound using mass spectrometry involves a systematic approach from sample preparation to data interpretation.
Caption: A generalized workflow for the validation of synthesized compounds using mass spectrometry.
Experimental Protocol: LC-MS/MS Analysis of a Synthesized Small Molecule
This protocol provides a general framework for the analysis of a purified, synthesized small molecule using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
1. Sample Preparation:
-
Rationale: Proper sample preparation is crucial to avoid instrument contamination and ensure optimal ionization. Salts and buffers can suppress the ESI signal and should be minimized.
-
Procedure:
-
Accurately weigh approximately 1 mg of the purified synthesized compound.
-
Dissolve the compound in 1 mL of a high-purity solvent in which it is fully soluble (e.g., methanol, acetonitrile, or water). This creates a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the LC mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
2. LC-MS/MS Data Acquisition:
-
Rationale: The goal is to obtain both the accurate mass of the molecular ion (from the full scan MS) and the fragmentation pattern (from the MS/MS scan) for structural confirmation.
-
Instrument Parameters (Example for a Q-TOF):
-
LC System:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometer (Positive Ion Mode):
-
Ionization Source: ESI
-
Capillary Voltage: 3.5 kV
-
Sampling Cone: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/Hr
-
Full Scan MS (MS1):
-
Mass Range: m/z 100-1000
-
Scan Time: 0.2 s
-
-
Tandem MS (MS/MS):
-
Acquisition Mode: Data-Dependent Acquisition (DDA)
-
Precursor Ion Selection: Top 3 most intense ions from the MS1 scan
-
Collision Energy: Ramped from 10-40 eV
-
Collision Gas: Argon
-
-
-
3. Data Analysis and Interpretation:
-
Molecular Weight Confirmation:
-
Examine the full scan MS spectrum for the presence of the expected molecular ion (e.g., [M+H]+ in positive mode or [M-H]- in negative mode).
-
Compare the measured accurate mass to the theoretical mass of the target compound. A mass error of <5 ppm is generally considered acceptable for confirming the elemental composition.
-
-
Elemental Formula Determination:
-
Utilize the instrument software to generate possible elemental formulas based on the accurate mass and isotopic pattern of the molecular ion.
-
The correct formula should have the lowest mass error and a theoretical isotopic pattern that closely matches the experimental data.
-
-
Fragmentation Pattern Analysis:
-
Analyze the MS/MS spectrum of the precursor ion.
-
Identify the major fragment ions and the corresponding neutral losses.
-
Propose fragmentation pathways that are consistent with the structure of the synthesized compound. This often involves the cleavage of labile bonds and the formation of stable fragment ions.
-
For example, the fragmentation of flavonoids often involves retro-Diels-Alder reactions, while alkaloids frequently show characteristic losses related to their nitrogen-containing ring systems.[5][6] The fragmentation of synthetic cannabinoids can be complex and may involve rearrangements.[7][8]
-
Compare the experimental fragmentation pattern to in-silico fragmentation predictions or to spectral libraries (e.g., NIST) if available.[8][9]
-
Complementary and Alternative Validation Techniques
While mass spectrometry is a powerful tool, a multi-technique approach provides the most robust structural validation.
Caption: The interplay of different analytical techniques for comprehensive structural validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of each atom in a molecule, allowing for the complete elucidation of the 3D structure and stereochemistry.[10]
-
X-Ray Crystallography: Offers the unambiguous determination of the absolute 3D structure of a compound in its crystalline state.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within a molecule.
The combination of high-resolution mass spectrometry for accurate mass and elemental composition, tandem mass spectrometry for fragmentation information, and NMR for detailed connectivity and stereochemistry provides an exceptionally high level of confidence in the structural assignment of a synthesized compound.[10]
Conclusion
The validation of synthesized compounds is a cornerstone of chemical research and development. Mass spectrometry, with its diverse array of ionization techniques and high-performance mass analyzers, offers an unparalleled combination of sensitivity, speed, and structural detail. By understanding the principles behind different MS approaches and implementing a systematic, self-validating workflow, researchers can confidently confirm the identity and structure of their synthesized molecules. This guide provides a framework for making informed decisions in the selection and application of mass spectrometry, ultimately ensuring the integrity and success of your scientific endeavors.
References
-
Waters Corporation. (n.d.). Small Molecule Standards for LC-MS Analysis. Retrieved from [Link]
-
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
-
Agilent. (n.d.). LCMS systems, quadrupole mass analyzer, TOF, QTOF. Retrieved from [Link]
- Drahos, L., & Vékey, K. (2001). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Journal of Mass Spectrometry, 36(3), 237-243.
- Prakash, C., Shaffer, C. L., & Nedderman, A. (2007). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Pharmaceutical Research, 24(6), 1159–1167.
-
Stanford University Mass Spectrometry. (2020, April 23). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Retrieved from [Link]
-
Kostiainen, R. (n.d.). Interpreting MS/MS spectra. Retrieved from [Link]
- Berden, G., & Oomens, J. (2025). Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles. Journal of the American Society for Mass Spectrometry.
- Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules.
- Zecha, J., & Aebersold, R. (2018). Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics. Journal of Proteome Research, 17(1), 131–141.
- Veličković, D., Ristić, S., & Mitić, V. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 26(21), 6483.
- van der Lely, J., ... & van Asten, A. C. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6436–6444.
- de Souza, J. G. S., ... & da Silva, V. C. (2022). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH3]+ fragment ion.
- Wang, Y., ... & Liu, C. (2022). Development of a fragmentation pattern of synthetic cannabinoids based on electrospray ionization mass spectrometry in positive. Journal of Pharmaceutical and Biomedical Analysis, 219, 114945.
- Kell, D. B. (2006). Understanding MS/MS fragmentation pathways of small molecular weight molecules. PhD Thesis, University of Manchester.
- Lee, D. Y., ... & Kim, K. H. (2018). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 39(1), 107-113.
- Cooks, R. G., & Ouyang, Z. (2023). Re-Imagining Drug Discovery using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
- Van Eeckhaut, A., & Lanckmans, K. (2016). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 374(2079), 20150364.
-
LCGC International. (2024, June 28). Synthetic Cannabinoids Degradation Studied Using GC–MS. Retrieved from [Link]
- Olah, T. V. (2016, February 1). Application of Mass Spectrometry to Support Verification and Characterization of Counterfeit Pharmaceuticals. Spectroscopy Online.
- Lai, Z., & Fiehn, O. (2022). A review of mass spectral fragmentation of trimethylsilylated small molecules. TrAC Trends in Analytical Chemistry, 146, 116503.
-
Preprints.org. (2024, October 16). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
- Magalhães, R. M., ... & da Cunha, L. R. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Molecules, 28(3), 1361.
- A Review on Mass Spectroscopy and Its Fragmentation Rules. (2023).
-
AZoM. (2022, May 16). Analyzing Cannabinoids Using Mass Spectrometry. Retrieved from [Link]
- Schäfer, J. (2022, September 29). Mass spectrometry in the pharmaceutical industry - 2022. Wiley Analytical Science.
-
MDPI. (2024, November 6). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Retrieved from [Link]
- da Silva, G. N., ... & de Andrade, J. P. (2022). LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). Química Nova, 45(8), 903-911.
- Mohimani, H., Gurevich, A., Shlemov, A., Mikheenko, A., Korobeynikov, A., Cao, L., ... & Pevzner, P. A. (2021). MolDiscovery: learning mass spectrometry fragmentation of small molecules.
-
ResearchGate. (n.d.). Fragmentation (MS/MS) spectrum of flavonoid quercetin (m/z 303). Retrieved from [Link]
- Korfmacher, W. A. (2021, February 18). Mass spectrometry applications for drug discovery and development. Drug Target Review.
- Stobiecki, M., & Kachlicki, P. (2016). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. Molecules, 21(11), 1493.
Sources
- 1. zefsci.com [zefsci.com]
- 2. Comparative Analysis of Quantitative Mass Spectrometric Methods for Subcellular Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Re-Imagining Drug Discovery using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation and Isomerization Pathways of Natural and Synthetic Cannabinoids Studied via Higher Collisional Energy Dissociation Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. scispace.com [scispace.com]
A Comparative Guide to the Efficacy of Benzophenone Derivatives Versus Existing Drugs
This guide provides an in-depth technical comparison of the efficacy of novel benzophenone derivatives against established drugs across various therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic actions, comparative potency, and experimental validation of these promising compounds. Our analysis is grounded in peer-reviewed experimental data, offering a clear perspective on the potential of benzophenone derivatives to address unmet needs in modern medicine.
Introduction: The Versatility of the Benzophenone Scaffold
The benzophenone scaffold, characterized by a diaryl ketone core, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, neuroprotective, antioxidant, and antibacterial effects. This versatility stems from the scaffold's ability to be readily functionalized, allowing for the fine-tuning of its physicochemical properties and biological targets. This guide will explore the efficacy of specific benzophenone derivatives in direct or indirect comparison with well-established therapeutic agents.
Anti-inflammatory Activity: Targeting Cyclooxygenase Enzymes
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are among the most commonly prescribed medications. A key target for NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and primarily involved in the inflammatory response.
Mechanism of Action: COX Inhibition
Benzophenone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of COX enzymes, similar to traditional NSAIDs like ketoprofen and selective COX-2 inhibitors like celecoxib. The proposed mechanism involves the binding of the benzophenone scaffold to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Benzophenone Derivatives and NSAIDs.
Comparative Efficacy Data
Several studies have evaluated the anti-inflammatory potential of benzophenone derivatives in comparison to existing NSAIDs.
Table 1: In Vitro COX Inhibition
| Compound | Target | IC50 (µM) | Reference Drug | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Source |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside | COX-2 | 4 | Ketoprofen | - | Selective for COX-2 | [1] |
| 4-hydroxy-4'-methoxybenzophenone | COX-1 | 67.25 | Ketoprofen | - | Selective for COX-1 | [1] |
| Benzophenone-Thiazole Hybrid 5c | PGE2 release | 82.8% inhibition | Dexamethasone | - | - | [2] |
| Benzophenone-Thiazole Hybrid 5e | PGE2 release | 83.1% inhibition | Dexamethasone | - | - | [2] |
Table 2: In Vivo Anti-inflammatory Activity (Croton Oil-Induced Ear Edema in Mice)
| Compound | Dose | Edema Inhibition (%) | Reference Drug | Dose | Edema Inhibition (%) | Source |
| Glucosylated Benzophenone Derivatives (4, 6, 7) | 0.5 mg/ear | 51 - 73 | Indomethacin | 0.5 mg/ear | 62 | [1] |
| Glucosylated Benzophenone Derivatives (4, 6, 7) | 0.5 mg/ear | 51 - 73 | Ketoprofen | 0.5 mg/ear | 62 | [1] |
| Thiazole Derivatives of Benzophenone (3a-3j) | Not specified | Statistically similar to ketoprofen | Ketoprofen | Not specified | - | [3] |
Some dimeric benzophenones have been reported to be more potent than the positive control, dexamethasone, in inhibiting lipopolysaccharide-induced nitric oxide (NO) production in RAW 264.7 cells, with IC50 values ranging from 8.8 to 18.1 µM[4].
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Caption: Workflow for an in vitro Cyclooxygenase (COX) Inhibition Assay.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared in a suitable buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Inhibitor Preparation: Stock solutions of benzophenone derivatives and reference NSAIDs are prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.
-
Reaction Incubation: The enzyme solution is pre-incubated with the test compounds or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.
-
Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is terminated by adding a strong acid (e.g., 1 M HCl).
-
Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting a dose-response curve.
Anticancer Activity: Inducing Cell Death in Malignant Cells
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research. Benzophenone derivatives have emerged as a promising class of compounds with potent cytotoxic effects against various cancer cell lines.
Mechanism of Action: Multifaceted Approaches
The anticancer mechanism of benzophenone derivatives is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Comparative Efficacy Data
Table 3: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) | Source |
| Compound 1 | HL-60 (Leukemia) | 0.48 | Doxorubicin | - | [4] |
| Compound 1 | A-549 (Lung) | 0.82 | Doxorubicin | - | [4] |
| Compound 1 | SMMC-7721 (Hepatocarcinoma) | 0.26 | Doxorubicin | - | [4] |
| Compound 1 | SW480 (Colon) | 0.99 | Doxorubicin | - | [4] |
| Benzophenone Glucoside 4 | MCF-7 (Breast) | < Ketoprofen, > Cisplatin | Cisplatin | - | [1] |
| 4-hydroxy-4'-methoxybenzophenone 5 | MCF-7 (Breast) | < Ketoprofen, > Cisplatin | Cisplatin | - | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]
A Senior Application Scientist’s Guide to Automated Structure Verification of Novel Organic Compounds
Introduction: The High Cost of Structural Ambiguity
In the fast-paced worlds of pharmaceutical research and novel materials science, the chemical structure is the foundational blueprint. The relationship between a compound's structure and its activity (Structure-Activity Relationship, or SAR) is the central dogma that guides discovery.[1] Consequently, an incorrect structural assignment is not merely a clerical error; it is a catastrophic flaw that can invalidate biological data, misdirect research efforts for months, and lead to the costly failure of entire discovery campaigns.[1] While traditional manual interpretation of spectroscopic data by experts is a vital skill, the sheer volume of compounds synthesized in modern high-throughput chemistry necessitates a robust, automated solution for rapid and reliable structure verification.
This guide provides an in-depth comparison of automated structure verification methodologies. We will move beyond a simple feature list, delving into the causality behind experimental choices and the logic of computational workflows. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to design and implement a self-validating system for confirming the identity of novel organic compounds with the highest possible confidence.
Part 1: The Foundation of Confidence: A Multi-Technique Data Acquisition Strategy
The axiom "garbage in, garbage out" has never been more relevant. The performance of any automated verification system is fundamentally limited by the quality and completeness of the input spectroscopic data. A robust automated workflow begins not with software, but at the spectrometer. Relying on a single data point, such as a proton NMR, is insufficient for unambiguous verification and invites false positives.[2] A truly reliable system integrates data from orthogonal techniques to constrain the solution space.
Core Spectroscopic Data Package
-
High-Resolution Mass Spectrometry (HRMS): The Elemental Gatekeeper
-
Function: HRMS provides a highly accurate mass measurement, which is essential for determining the elemental composition or molecular formula of the compound.[3][4][5] This is the first and most critical filter; any proposed structure must be consistent with the molecular formula.
-
Causality: Without an accurate molecular formula, the number of possible structures is astronomically large. HRMS acts as a powerful constraint, immediately eliminating countless incorrect possibilities and providing a fundamental check for the subsequent NMR data analysis.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
-
Function: NMR spectroscopy provides the detailed atomic-level information about the chemical environment and connectivity of atoms within the molecule.[6][7][8] A minimal dataset for robust automated analysis is highly recommended.[9]
-
Recommended Experiments & Rationale:
-
1D ¹H NMR: Provides information on the number and type of different proton environments.[6]
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Reveals protons that are coupled to each other, typically through two or three bonds. This is fundamental for tracing out spin systems and building molecular fragments.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to the carbon atom it is attached to. This is the primary method for assigning carbon signals and linking the proton and carbon frameworks.[10]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is the key experiment for piecing together the molecular fragments identified by COSY and HSQC.[9][10]
-
-
-
Infrared (IR) Spectroscopy: The Functional Group Check
-
Function: While often overlooked in basic verification, IR spectroscopy provides valuable information about the presence or absence of key functional groups (e.g., C=O, O-H, N-H, C≡N).[11]
-
Causality: This information serves as an excellent cross-check. If the proposed structure contains a carbonyl group, a strong corresponding signal should be present in the IR spectrum. Its absence is a significant red flag. Fusing IR and NMR data has been shown to improve the confidence of automated verification.[12]
-
Experimental Protocol: Unified Data Acquisition for Automated Verification
This protocol outlines the steps for acquiring a comprehensive dataset optimized for automated analysis from a single, purified sample.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified novel compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent does not contain residual proton signals that overlap with key sample signals.
-
Filter the sample into a high-quality NMR tube.
-
-
Mass Spectrometry:
-
Analyze a dilute solution of the sample via an HRMS instrument (e.g., TOF, Orbitrap) using a soft ionization technique like ESI or APCI.[3]
-
Acquire the spectrum and process it to determine the accurate mass of the molecular ion. Use the instrument's software to generate a list of possible molecular formulas within a 5 ppm mass tolerance.
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum of the neat compound (if liquid) or as a KBr pellet/ATR (if solid).
-
Process the data to identify characteristic absorption bands for key functional groups.
-
-
NMR Spectroscopy:
-
Place the sample in an automated NMR spectrometer equipped with a sample changer.
-
Queue the following experiments sequentially:
-
Standard 1D ¹H spectrum.
-
Gradient-selected (gs) ¹H-¹H COSY.
-
Gradient-selected, sensitivity-enhanced ¹H-¹³C HSQCED (edited HSQC to distinguish CH/CH₃ from CH₂).
-
Gradient-selected ¹H-¹³C HMBC.
-
-
Ensure automated processing (Fourier transformation, phasing, and baseline correction) is applied upon completion of each experiment. The resulting data packet should contain the processed spectra and the raw Free Induction Decay (FID) files.
-
Part 2: The Computational Core: A Comparison of Automated Analysis Platforms
With a high-quality dataset in hand, the next step is computational analysis. This is the domain of Computer-Assisted Structure Elucidation (CASE) software.[13][14] These programs use the spectroscopic data to either generate all possible structures consistent with the data (de novo elucidation) or to verify a proposed structure against the data.
Caption: General workflow for Computer-Assisted Structure Elucidation (CASE).
Leading Commercial Platforms
While several CASE programs exist, two platforms are prominent in the pharmaceutical and chemical industries: ACD/Structure Elucidator Suite and Mnova Structure Elucidation.
| Feature | ACD/Structure Elucidator Suite | Mnova Structure Elucidation | Rationale & Importance |
| Data Input | Vendor-agnostic for NMR, MS, IR, UV-Vis, etc.[9][15][16] | Primarily focused on NMR, strong integration within the Mnova ecosystem.[17] | Vendor neutrality is critical for labs with instruments from multiple manufacturers, ensuring seamless data consolidation. |
| Core Engine | Utilizes a combination of fragment generation and connectivity mapping (MCD).[9] | Employs the COCON structure generator.[17] | The underlying algorithm determines the thoroughness and speed of the structure generation process. |
| Ranking Method | Ranks candidates by comparing experimental vs. predicted NMR spectra. Supports advanced methods like DP4 probability analysis.[9] | Ranks potential structures using ¹³C chemical shift predictions.[17] | Accurate chemical shift prediction is crucial for distinguishing between isomers. Advanced methods like DP4 provide a statistical measure of confidence. |
| Verification | Strong dedicated automated verification workflows.[16] | Facilitates elucidation workflow that can be used for verification.[17] | Dedicated verification is often faster and more streamlined for high-throughput environments than a full de novo elucidation. |
| Dereplication | Includes tools to search internal libraries for known fragments or structures.[15] | N/A | This feature saves significant time by quickly identifying if a newly isolated "unknown" is, in fact, a previously characterized compound. |
Performance Considerations
The performance of these systems is highly dependent on the quality of the input data and the complexity of the molecule.
| Scenario | Required Data | Expected Outcome & Confidence | Potential Challenges |
| Simple Synthetic Molecule (<500 Da, few stereocenters) | ¹H, HSQC, HRMS | High Confidence Match (>95%). The system should easily confirm the proposed structure and flag it as correct. | Tautomers or significant conformational flexibility can sometimes complicate spectral prediction. |
| Complex Natural Product (>700 Da, multiple stereocenters) | ¹H, COSY, HSQC, HMBC, HRMS, (NOESY for stereochem) | Medium-High Confidence. The system will likely propose the correct planar structure as the top candidate.[14] | Long-range HMBC correlations (>3 bonds) can sometimes mislead the algorithm. A lack of protons can make elucidation very difficult.[14] |
| Isomer Discrimination (Positional Isomers) | ¹H, HSQC, HMBC, HRMS | High Confidence. The HMBC correlations are critical here and will almost always allow the software to easily distinguish between positional isomers. | Subtle differences in chemical shifts may be challenging if prediction algorithms are not well-trained for that class of compound. |
Part 3: The Workflow in Practice: Automated Verification
For most chemists in a drug discovery setting, the primary task is not solving a complete unknown, but rather confirming that the molecule they intended to synthesize was indeed the product of the reaction.[1] This is Automated Structure Verification (ASV) , a more streamlined and common application of CASE technology.[18]
Caption: A typical workflow for Automated Structure Verification (ASV).
In this workflow, the system predicts the ¹H and ¹³C NMR spectra for the proposed structure and compares it to the experimental data. A "Hit Quality Index" or similar score is generated, and if it exceeds a predefined threshold (e.g., >80%), the structure is automatically verified.[18] This process can reduce the time a chemist spends on routine analysis from hours to minutes.
Part 4: Addressing the 3D Challenge: Stereochemistry & The Gold Standard
A critical limitation of most automated systems based on standard NMR data is their inability to determine the absolute configuration of stereocenters.[14] While experiments like NOESY/ROESY can help define relative stereochemistry, they do not distinguish between a molecule and its non-superimposable mirror image (enantiomer). In pharmaceutical development, where different enantiomers can have drastically different biological effects, this is a non-negotiable requirement.
Single-Crystal X-ray Crystallography
For the unambiguous determination of a molecule's complete three-dimensional structure, including its absolute configuration, single-crystal X-ray crystallography remains the definitive "gold standard" method.[19][20][21]
-
Principle: The technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of every atom in 3D space can be determined.[22]
-
Role in Verification: While not "automated" in the same high-throughput sense as spectroscopic methods, X-ray crystallography is the ultimate arbiter. It is often used to:
-
Confirm the structure of a key lead compound or final clinical candidate.
-
Validate the results of a high-throughput automated verification system.
-
Solve a particularly challenging structure that proves intractable by NMR-based methods.
-
-
Limitation: The primary bottleneck is the requirement to grow a single crystal of sufficient size and quality, which is not always possible for every compound.[23]
Future Outlook: The Rise of AI and Machine Learning
The next evolution in automated structure elucidation is already underway, moving from purely algorithmic systems to those based on artificial intelligence and machine learning.[24] Transformer-based models, similar to those used in natural language processing, are being developed to "translate" spectroscopic data directly into a chemical structure, potentially offering a faster and more intuitive approach to solving complex molecular puzzles.[25]
Conclusion
Automated structure verification is an indispensable tool in modern chemical research, enabling higher throughput and greater confidence in experimental results. The most robust and trustworthy system is not built on a single piece of software but on a holistic workflow. This workflow begins with the acquisition of a comprehensive, multi-technique spectroscopic dataset (HRMS, a full suite of 2D NMR, and IR) and feeds into a powerful CASE software engine capable of leveraging all available data. While automated systems excel at verifying proposed structures and determining planar connectivity, the unambiguous assignment of absolute configuration remains the domain of X-ray crystallography. By understanding the strengths and limitations of each component, research organizations can build a self-validating and efficient process that ensures the structural integrity of their most valuable assets: their novel compounds.
References
-
Structure Elucidator Suite - CASE NMR Software. ACD/Labs. [Link]
-
Mnova Structure Elucidation Software. Mestrelab Research. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. [Link]
-
Computer-assisted structure elucidation. Wikipedia. [Link]
-
Structure Elucidator Suite. SoftwareOne Marketplace. [Link]
-
Structure Elucidation & Verification | Software & Automation. ACD/Labs. [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]
-
Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
-
Advances in structure elucidation of small molecules using mass spectrometry. National Center for Biotechnology Information (PMC). [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. [Link]
-
STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. John Wiley & Sons. [Link]
-
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme Chemistry. [Link]
-
Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development. SciSpace. [Link]
-
X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). [Link]
-
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Link. [Link]
-
Automated Structure Verification by NMR, Part 1: Lead Optimization Support in Drug Discovery. American Laboratory. [Link]
-
The use of X-ray crystallography to determine absolute configuration. ResearchGate. [Link]
-
The role of computer-assisted structure elucidation (CASE) programs in the structure elucidation of complex natural products. Royal Society of Chemistry. [Link]
-
The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Pittcon. [Link]
-
Structure verification of small molecules using mass spectrometry and NMR spectroscopy. ResearchGate. [Link]
-
Comparing software tools for optical chemical structure recognition. Royal Society of Chemistry. [Link]
-
Infrared and NMR fusion boosts automated structure verification. Chemistry World. [Link]
-
Poster note: Fully automated structure verification of organic compounds by combining high resolution accurate MS with NMR data analysis. Bruker. [Link]
-
Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Royal Society of Chemistry. [Link]
-
A transformer based generative chemical language AI model for structural elucidation of organic compounds. National Center for Biotechnology Information (PMC). [Link]
-
Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. PubMed Central. [Link]
-
(PDF) Comparing software tools for optical chemical structure recognition. ResearchGate. [Link]
-
The automation of natural product structure elucidation. Semantic Scholar. [Link]
-
Challenges in natural product-based drug discovery assisted with in silico-based methods. National Center for Biotechnology Information (PMC). [Link]
-
Automated Structure Verification: What are the Right Experiments and Processing? Technology Networks. [Link]
-
The Automation of Natural Product Structure Elucidation. ResearchGate. [Link]
-
Top 10 Structural Design And Analysis Software (2026). Novatr. [Link]
-
Verification of Building Structures Using Point Clouds and Building Information Models. MDPI. [Link]
-
Comparison of automated crystallographic model-building pipelines. White Rose Research Online. [Link]
-
Automated Verification of Small Molecule Structures at Sanofi. ACD/Labs. [Link]
-
Comparison, Analysis, and Molecular Dynamics Simulations of Structures of a Viral Protein Modeled Using Various Computational Tools. MDPI. [Link]
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jchps.com [jchps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. scilit.com [scilit.com]
- 11. Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Automated chemical structure verification tool combines infrared and NMR spectroscopy data | Chemistry World [chemistryworld.com]
- 13. Computer-assisted structure elucidation - Wikipedia [en.wikipedia.org]
- 14. The role of computer-assisted structure elucidation (CASE) programs in the structure elucidation of complex natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 15. platform.softwareone.com [platform.softwareone.com]
- 16. acdlabs.com [acdlabs.com]
- 17. Mnova Structure Elucidation Software - Mestrelab [mestrelab.com]
- 18. acdlabs.com [acdlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. researchgate.net [researchgate.net]
- 24. Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 25. A transformer based generative chemical language AI model for structural elucidation of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Performance Analysis of Benzophenone-Based UV Absorbers
In the field of photoprotection, whether for human skin or industrial materials, the efficacy of an ultraviolet (UV) absorber is paramount. Among the earliest and most widely used organic UV filters is the benzophenone family. This guide provides an in-depth comparison of benzophenone-based UV absorbers against common alternatives, grounded in fundamental performance metrics and supported by actionable experimental protocols for their evaluation.
The Photochemical Mechanism of Benzophenones
Benzophenone-based UV absorbers are aromatic ketones characterized by a conjugated structure of two benzene rings linked by a carbonyl group.[1] This configuration is the key to their function. The defining feature for UV absorption in cosmetic and industrial applications is a hydroxyl group in the ortho position to the carbonyl.[2]
The mechanism of action involves the following steps:
-
UV Photon Absorption: The molecule absorbs a high-energy UV photon, causing a π-π* electron transition and promoting the molecule to an excited singlet state.[3]
-
Energy Dissipation: The molecule rapidly converts this electronic energy into vibrational energy, which is then harmlessly dissipated as heat.[3] This process is facilitated by an intramolecular hydrogen bond between the ortho-hydroxyl group and the carbonyl oxygen, which forms a stable six-membered ring.[2][4] This structure allows for an efficient keto-enol tautomerization, a key process in dissipating the absorbed energy.[1]
-
Return to Ground State: The molecule returns to its ground state, ready to absorb another photon. This cyclical process allows a single molecule to dissipate a significant amount of UV energy over its lifetime.[4]
Caption: Workflow for the in vitro photostability testing of UV absorbers.
Conclusion and Future Perspectives
Benzophenone-based UV absorbers, particularly oxybenzone, have been foundational in photoprotection for decades due to their broad-spectrum coverage and photostability. However, the scientific landscape is shifting. Mounting evidence regarding their potential for endocrine disruption and significant environmental toxicity has led to regulatory restrictions and a decline in their use in consumer products. [5][6][7] The future of UV protection lies in the development and adoption of next-generation filters that offer high-efficiency, broad-spectrum coverage, and excellent photostability without the associated safety and environmental concerns. Formulators are increasingly turning to inorganic filters like non-nano zinc oxide and newer, larger-molecule organic filters (e.g., triazines) that exhibit minimal skin penetration and greater environmental compatibility. The rigorous application of the performance analysis protocols detailed in this guide is essential for validating these alternatives and ensuring the development of safe and effective photoprotective technologies.
References
- DiNardo, J. C., & Downs, C. A. (2018). Review of environmental effects of oxybenzone and other sunscreen active ingredients.
- Downs, C. A., et al. (2016). Toxicopathological Effects of the Sunscreen UV Filter, Oxybenzone (Benzophenone-3), on Coral Planulae and Cultured Primary Cells and Its Environmental Contamination in Hawaii and the U.S. Virgin Islands.
-
Partners in Chemicals. (2023, September 13). Omnistab Benzophenone UV absorbers. Retrieved from Partners in Chemicals Website: [Link]
-
Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Retrieved from Tintoll Website: [Link]
-
Bonda, C. (2015, October 27). Photostability Test for Additional Sunscreen Claims, Part I: Protocol Setup. Retrieved from Cosmetics & Toiletries Website: [Link]
-
Practical Dermatology. (2019, February 26). Update on Human Safety and the Environmental Impact of Physical and Chemical Sunscreen Filters. Retrieved from Practical Dermatology Website: [Link]
-
Semantic Scholar. (n.d.). Review of environmental effects of oxybenzone and other sunscreen active ingredients. Retrieved from Semantic Scholar Website: [Link]
-
Raytop Chemical. (2022, July 12). How do UV absorbers work? Retrieved from Raytop Chemical Website: [Link]
- Vione, D., et al. (2014). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters.
- Papachristou, E., et al. (2022). Environmental impacts due to the use of sunscreen products: a mini-review. Ecotoxicology, 31(7), 960–971.
-
Cosmetics Info. (n.d.). Benzophenone-3. Retrieved from Cosmetics Info Website: [Link]
- Lin, C., et al. (2021). Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. International Journal of Molecular Sciences, 22(19), 10762.
-
GOV.UK. (n.d.). SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS). Retrieved from GOV.UK Website: [Link]
-
Eurofins. (n.d.). Photostability-Sunscreens. Retrieved from Eurofins Website: [Link]
-
European Commission. (n.d.). OPINION on Benzophenone-3 (CAS No 131-57-7, EC No 205-031-5). Retrieved from European Commission Public Health Website: [Link]
-
COLIPA. (2009, June). IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS. Retrieved from Regulations.gov Website: [Link]
-
Abich Inc. (n.d.). In Vitro Sunscreen Photostability Testing Insights. Retrieved from Abich Inc Website: [Link]
-
Meintjes, M. (2025, September 2). EU's decade-long evaluation confirms endocrine disruption risk from UV filter. Retrieved from Cosmetics Business Website: [Link]
- Wawrzyńczak, A., & Nowak, I. (2011). Spectrophotometric determination of UV protection provided by cosmetic products with sunscreen properties. CHEMIK, 65(7), 655-660.
-
wikiHow. (n.d.). How to Do Spectrophotometric Analysis. Retrieved from wikiHow Website: [Link]
-
ResearchGate. (2023, July). A comparative review of natural and synthetic UV filters: Gadusol and benzophenone-3 as representative examples. Retrieved from ResearchGate Website: [Link]
-
Chitec. (n.d.). The Science of Stability: How UV Absorbers Extend Material Performance. Retrieved from Chitec Website: [Link]
-
COSlaw.eu. (2021, December 29). New restrictions for the UV filters Benzophenone-3 and Octocrylene. Retrieved from COSlaw.eu Website: [Link]
-
people4ocean. (2020, December 24). What's in Your Sunscreen? Understanding Oxybenzone and Octinoxate. Retrieved from people4ocean Website: [Link]
-
ResearchGate. (n.d.). Determination of ultraviolet light absorber longevity and distribution in automotive paint systems using ultraviolet micro-spectroscopy. Retrieved from ResearchGate Website: [Link]
-
University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: UV-Vis spectrophotometer [Video]. YouTube. [Link]
-
Pharma Beginners. (2019, November 11). Calibration of UV Spectrophotometer Procedure and Protocol 2019. Retrieved from Pharma Beginners Website: [Link]
-
Arkivoc. (n.d.). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV absorbers. Retrieved from Arkivoc Website: [Link]
-
ResearchGate. (n.d.). UV Absorber Permanence and Coating Lifetimes. Retrieved from ResearchGate Website: [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapters: <851> SPECTROPHOTOMETRY AND LIGHT-SCATTERING. Retrieved from uspbpep.com Website: [Link]
-
Healthline. (2019, June 13). What Sunscreen Ingredients to Look for — and Which Banned Ones to Avoid. Retrieved from Healthline Website: [Link]
-
ResearchGate. (n.d.). UV absorbers for protection and performance. Retrieved from ResearchGate Website: [Link]
Sources
- 1. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How do UV absorbers work ? - Raytop Chemical [raytopoba.com]
- 3. Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 4. partinchem.com [partinchem.com]
- 5. EU’s decade-long evaluation confirms endocrine disruption risk from UV filter [personalcareinsights.com]
- 6. Review of environmental effects of oxybenzone and other sunscreen active ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Thiomorpholine and Morpholine Derivatives
Introduction: The Tale of Two Heterocycles in Drug Discovery
In the landscape of medicinal chemistry, morpholine and its sulfur-containing counterpart, thiomorpholine, are recognized as "privileged scaffolds."[1][2] These six-membered heterocyclic rings are integral components in a multitude of clinically approved drugs and investigational molecules. Their ability to improve pharmacokinetic properties, such as solubility and metabolic stability, and to form key interactions with biological targets makes them invaluable to drug designers.[3][4] A critical area of investigation for these compounds, particularly in oncology, is their cytotoxic potential.
This guide provides an in-depth comparative analysis of the cytotoxic profiles of thiomorpholine and morpholine derivatives. It moves beyond a simple cataloging of data to explore the structural nuances, mechanisms of action, and structure-activity relationships (SAR) that govern their effects on cell viability. We will delve into supporting experimental data and provide detailed, field-proven protocols for researchers aiming to evaluate these compounds. It is crucial to note that the cytotoxic effects are profoundly influenced by the entire molecular structure of the derivative, not merely the core heterocycle. Direct comparative studies on the parent morpholine and thiomorpholine molecules are scarce; the literature is rich with data on their more complex and functionally diverse derivatives.[5]
Structural Nuances: Oxygen vs. Sulfur and Its Biological Implications
The fundamental difference between a morpholine and a thiomorpholine ring is the substitution of the oxygen atom for a sulfur atom. This seemingly minor change has significant stereoelectronic consequences that influence a molecule's biological activity.
-
Lipophilicity: The sulfur atom in thiomorpholine generally imparts greater lipophilicity compared to the more electronegative oxygen in morpholine. This can enhance membrane permeability and alter how the molecule distributes within biological systems.[6]
-
Metabolism: The sulfur atom is a "soft spot" for metabolism, readily undergoing oxidation to form the corresponding sulfoxide (S-oxide) and sulfone (S,S-dioxide).[6][7] This metabolic handle can be exploited in prodrug strategies or, conversely, can be a liability. The oxidation state of the sulfur can dramatically alter the compound's activity.
-
Target Interaction: The different sizes and electronic properties of oxygen and sulfur affect the molecule's ability to form hydrogen bonds and other non-covalent interactions within a protein's binding pocket, leading to different target affinities and specificities.
Caption: Generalized intrinsic apoptosis pathway often triggered by cytotoxic agents.
Experimental Protocols for Cytotoxicity Assessment
To ensure scientific rigor and reproducibility, standardized protocols are essential. The following are self-validating methodologies for assessing the cytotoxicity of novel derivatives.
General Experimental Workflow
A systematic approach is crucial for obtaining reliable data. The workflow begins with compound preparation and cell culture, proceeds to cytotoxicity screening, and is followed by mechanistic studies for promising candidates.
Sources
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Benzophenone Quantification
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and materials science, the reliable quantification of compounds like benzophenone is not merely a procedural step but the bedrock of product safety and efficacy. Benzophenone, a widely used UV filter in sunscreens and a photoinitiator in inks and coatings, is under increasing scrutiny due to its potential endocrine-disrupting properties.[1] As such, the analytical methods employed for its quantification must be robust, accurate, and, most importantly, demonstrably equivalent when transferred between laboratories or updated with new technology.
This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a simple recitation of protocols to provide a comprehensive comparison of the three most prevalent analytical techniques for benzophenone quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Herein, we delve into the causality behind experimental choices, the principles of a self-validating system, and the critical process of cross-validation. Our objective is to equip you with the knowledge to not only select the appropriate analytical method but also to ensure the integrity and consistency of your data through rigorous cross-validation.
The Imperative of Cross-Validation
Method validation, as outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, establishes that an analytical procedure is suitable for its intended purpose.[2][3] Cross-validation, while not explicitly detailed as a separate process in ICH Q2(R1), is a critical component of method transfer and lifecycle management, as alluded to in FDA guidance.[4][5] It is the formal process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably to produce comparable results. This is paramount when:
-
Transferring a method from a development lab to a quality control (QC) lab.
-
Comparing a new or updated method with an established one.
-
Correlating results from different laboratories, for instance, in a collaborative study or when outsourcing analyses.
Failure to perform adequate cross-validation can lead to out-of-specification (OOS) results, batch failures, and regulatory delays, all of which have significant financial and safety implications.
Comparative Analysis of Analytical Methods for Benzophenone
The selection of an analytical method for benzophenone quantification is a multi-faceted decision, balancing sensitivity, selectivity, sample matrix complexity, and throughput.[6] Below is a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio after ionization and fragmentation. | Combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, which uses two mass analyzers in series.[7] |
| Typical Linearity (r²) | ≥0.998[8] | >0.999[9] | 0.991–0.999[10] |
| Accuracy (% Recovery) | 99.58 - 101.39%[8] | Generally within 80-115% | 80.0–108%[10] |
| Precision (% RSD) | Intra-day: 0.81%, Inter-day: 0.91%[8] | Typically <15% | Intra-day: 0.8–6.1%, Inter-day: 1.8–9.5%[10] |
| Limit of Quantification (LOQ) | ~0.1 µ g/spot [11] | 50-250 ng/mL[12] | 0.01 - 0.23 µg/L[10] |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides a high degree of confidence in analyte identification. | Very High; the use of specific precursor-to-product ion transitions (MRM) significantly reduces matrix interference. |
| Sample Matrix Suitability | Well-suited for relatively clean matrices like finished cosmetic products and pharmaceutical formulations.[8] | Effective for complex matrices like food packaging and environmental samples, often requiring derivatization for polar analytes.[9][13] | The gold standard for complex biological matrices (e.g., urine, plasma) and trace-level quantification.[10] |
| Throughput | High | Moderate | Moderate to High |
Experimental Protocols: A Step-by-Step Guide
The following protocols are representative methodologies for the quantification of benzophenone. The rationale behind key steps is explained to provide a deeper understanding of the analytical process.
Protocol 1: Benzophenone Quantification in a Cosmetic Cream using HPLC-UV
This method is ideal for routine quality control of finished products where the concentration of benzophenone is expected to be relatively high and the matrix is less complex.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: Methanol:Water (95:5, v/v), with pH adjusted to 3.2 with phosphoric acid.[8] The high organic content of the mobile phase ensures adequate retention and elution of the non-polar benzophenone on the C18 column. The acidic pH helps to suppress the ionization of any acidic functional groups in the sample matrix, leading to better peak shape.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection Wavelength: 315 nm.[8] This wavelength is chosen based on the UV absorbance maximum of benzophenone, maximizing sensitivity.
-
Injection Volume: 20 µL.[8]
-
Column Temperature: Ambient.
2. Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 100-mL volumetric flask.[8]
-
Add the diluent (Methanol:Water, 95:5, v/v) to the flask and shake vigorously for 5 minutes to ensure complete dissolution of the benzophenone.[8]
-
Filter the solution through a 0.22-µm nylon syringe filter to remove any particulate matter that could damage the HPLC column.[8]
3. Standard Preparation:
-
Prepare a stock standard solution of benzophenone (1.0 mg/mL) in the diluent.
-
Prepare a working standard solution (e.g., 0.2 mg/mL) by diluting the stock solution with the diluent.[8]
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for benzophenone-3 under these conditions is approximately 4.9 minutes.[8]
-
Quantify the amount of benzophenone in the sample by comparing the peak area with that of the standard.
Protocol 2: Benzophenone Quantification in Food Packaging using GC-MS
This method is suitable for the analysis of benzophenone that has migrated from packaging into a food simulant or the packaging material itself. GC-MS provides the necessary selectivity to differentiate benzophenone from other potential migrants.
1. Instrumentation and Chromatographic Conditions:
-
System: A standard GC-MS system.
-
Column: A mid-polarity column such as a TraceGOLD TG-17MS (30 m x 0.25 mm x 0.25 µm).[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]
-
Injector Temperature: 270 °C in splitless mode.[14]
-
Oven Temperature Program: Initial temperature of 100 °C, ramped at 10 °C/min to 260 °C and held for 4 minutes.[14] This temperature program allows for the efficient separation of benzophenone from other volatile and semi-volatile compounds.
-
MS Detector: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.
2. Sample Preparation (from Food Simulant - Tenax®):
-
The food simulant (e.g., Tenax®) is exposed to the packaging material under controlled conditions (e.g., 10 days at 40°C).[13]
-
The Tenax® is then extracted with diethyl ether.[13]
-
The extract is evaporated to dryness and reconstituted in a known volume of a suitable solvent (e.g., methanol) for GC-MS analysis.[13]
3. Standard Preparation:
-
Prepare a stock solution of benzophenone in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range.
4. Analysis:
-
Inject the standards and samples into the GC-MS system.
-
Identify benzophenone based on its retention time and the presence of characteristic ions in the mass spectrum.
-
Quantify benzophenone using a calibration curve generated from the standard solutions.
The Cross-Validation Workflow: A Visual Guide
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as the HPLC-UV and GC-MS methods described above.
Caption: A logical workflow for the cross-validation of two analytical methods.
Key Parameters in Cross-Validation
The following diagram illustrates the core parameters that are assessed during the cross-validation process, in accordance with ICH guidelines.[15][16]
Caption: Core parameters assessed during analytical method cross-validation.
Conclusion: Upholding Data Integrity through Rigorous Science
The cross-validation of analytical methods for benzophenone quantification is a scientifically rigorous process that underpins the reliability and consistency of analytical data. While HPLC-UV offers a robust and high-throughput solution for routine analysis of less complex matrices, GC-MS and LC-MS/MS provide enhanced selectivity and sensitivity, which are crucial for more challenging sample types and trace-level quantification.
By understanding the principles behind each method, adhering to detailed experimental protocols, and implementing a systematic cross-validation workflow, researchers and scientists can ensure the integrity of their data, meet regulatory expectations, and ultimately contribute to the development of safe and effective products. This guide serves as a foundational resource to navigate the complexities of analytical method comparison and to champion the principles of expertise, trustworthiness, and authoritative grounding in your scientific endeavors.
References
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). MDPI. [Link]
-
Development and Validation of HPLC–MS/MS Method for the Simultaneous Determination of 8-Hydroxy-2′-deoxyguanosine and Twelve Cosmetic Phenols in Human Urine. (2015). Chromatographia. [Link]
-
Stability indicating HPLC method for the determination of benzophenone-3 and avobenzone in cosmetic formulations. (2011). Journal of Liquid Chromatography & Related Technologies. [Link]
-
Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation. [Link]
-
Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives in Paper and Cardboard Packaging Materials by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
-
Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. (2019). Acta Chromatographica. [Link]
-
Analysis of Printing Ink Components from Food Packaging Materials by GC/MS/MS. (2012). Agilent. [Link]
-
Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry. (2013). Hindawi. [Link]
-
An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. (2022). Frontiers in Environmental Science. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
-
Measurement of 11 benzophenone ultraviolet-filters in cosmetics by high performance liquid chromatography. (2015). ResearchGate. [Link]
-
Getting the Analytical Method Validation, Verification and Transfer Right. (n.d.). ComplianceOnline. [Link]
-
Basic Principles of HPLC, MS & LC-MS. (n.d.). Chemyx. [Link]
-
Sample Preparation for Benzophenone Detection. (2023). Encyclopedia.pub. [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
-
Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. (2021). MDPI. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. [Link]
-
Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015). YouTube. [Link]
-
ICH Q2 R1 || Analytical Method Validation || Identification test by IR ||. (2022). YouTube. [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemyx.com [chemyx.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzophenones in Breakfast Cereal Food Packaging: QuEChERS Extraction [thermofisher.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. m.youtube.com [m.youtube.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Researcher's Guide to Catalyst Selection in the Mannich Reaction: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the Mannich reaction is a cornerstone transformation for synthesizing β-amino carbonyl compounds—critical intermediates for a vast range of pharmaceuticals and biologically active molecules.[1][2] The choice of catalyst is paramount, directly influencing yield, stereoselectivity, and overall efficiency. This guide provides an objective, data-driven comparison of prominent catalytic systems for the Mannich reaction to aid in selecting the optimal catalyst for your synthetic needs.
The three-component Mannich reaction involves the aminoalkylation of a carbon acid (like a ketone or aldehyde) with a non-enolizable aldehyde and a primary or secondary amine.[1][2][3] Catalysts for this transformation are broadly categorized into organocatalysts, metal-based catalysts, and, more recently, biocatalysts, each presenting a unique set of advantages and limitations.[1]
Organocatalysts: The Proline Paradigm
L-proline and its derivatives have emerged as powerful, economical, and environmentally friendly organocatalysts for asymmetric Mannich reactions.[1][4] They are celebrated for their ability to operate under mild conditions, often at room temperature, and are readily available in both enantiomeric forms.[1]
Mechanism of Action & Stereochemical Control
The efficacy of proline catalysis hinges on its bifunctional nature. The secondary amine of proline reacts with the ketone donor to form a nucleophilic enamine intermediate, while the carboxylic acid moiety activates the electrophilic imine (formed in situ from the aldehyde and amine) via hydrogen bonding.[5] This dual activation within a constrained chiral environment is the key to achieving high stereocontrol.[5][6] The enamine preferentially attacks one face of the imine, leading to high enantioselectivity.[7]
For instance, (S)-proline typically favors the formation of syn diastereomers when an α-substituent is present on the carbonyl donor.[3][7] This predictability is a significant advantage in synthetic planning.
Causality in Proline Catalysis: Why it Works
-
Enamine Formation: The reaction of proline with a ketone donor shifts the equilibrium towards the more nucleophilic enamine species, which is crucial for the subsequent C-C bond formation.
-
Transition State Organization: The carboxylic acid group on the proline ring acts as a Brønsted acid, protonating the imine nitrogen. This creates a well-organized, cyclic-like transition state, held together by a hydrogen bond. It is this rigid assembly that dictates the stereochemical outcome, as the enamine can only approach the imine from the less sterically hindered face.[5][7]
Caption: L-Proline catalytic cycle in the Mannich reaction.
Advantages & Limitations
-
Advantages: Metal-free, low toxicity, operational simplicity, and excellent stereocontrol.[1]
-
Limitations: Can require high catalyst loadings (10–30 mol%), and its efficiency can be sensitive to the specific substrates used.[1][5] Solubility can also be an issue in non-polar organic solvents.[5]
Metal-Based Catalysts: Lewis Acid Activation
Metal complexes, particularly those of copper, zinc, and lanthanides, function as potent Lewis acid catalysts in the Mannich reaction.[1][8][9][10] They offer the advantage of operating at very low catalyst loadings and can provide access to stereochemical outcomes complementary to those of organocatalysts.
Mechanism of Action
Unlike the enamine mechanism of proline, metal catalysts typically activate the electrophilic imine component. The metal center coordinates to the imine, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the enol or enolate form of the carbonyl donor.[8] Chiral ligands attached to the metal center create a chiral environment that directs the approach of the nucleophile, thus inducing enantioselectivity.[8][9][11]
For example, copper(I) complexes with chiral bisphosphine ligands have been shown to effectively catalyze the asymmetric Mannich reaction of glycine Schiff bases with ketimines, affording α,β-diamino acid derivatives in high yields and excellent stereoselectivities.[9][12] Similarly, lanthanide triflates (Ln(OTf)₃) are remarkably effective, water-tolerant Lewis acids for promoting Mannich-type reactions.[10][13]
Advantages & Limitations
-
Advantages: High catalytic activity at low loadings (often ≤5 mol%), broad substrate scope, and high stereoselectivity.[1][8]
-
Limitations: Cost and potential toxicity of the metal, sensitivity to air and moisture for some complexes, and the risk of metal contamination in the final product, which is a significant concern in drug development.[1]
Biocatalysts: The Green Frontier
Enzymes, particularly lipases, have recently been explored as catalysts for the Mannich reaction, leveraging their inherent chirality and ability to operate in aqueous media.[14][15] This approach, often termed "catalytic promiscuity," utilizes an enzyme's active site to catalyze a reaction different from its native biological function.[16]
Mechanism and Performance
The precise mechanism can vary, but it is believed that the enzyme's active site can stabilize the transition state of the reaction. For instance, lipases have been shown to catalyze the direct, three-component Mannich reaction of aldehydes, anilines, and ketones in water.[17][16] Wheat germ lipase (WGL), for example, has been used to catalyze the reaction between ketimines and acetone, achieving enantioselectivities of up to 95% ee.[14][15][16]
Advantages & Limitations
-
Advantages: Environmentally benign (often works in water), high enantioselectivity, and mild reaction conditions.[17]
-
Limitations: The substrate scope can be narrow, reactions may be slower than conventional methods, and often require pre-formation of the imine in a separate step.[16][18]
Head-to-Head Performance Data
The following table summarizes the performance of selected catalysts, providing a comparative overview to guide catalyst selection.
| Catalyst System | Aldehyde | Amine | Ketone/Donor | Conditions | Yield (%) | ee (%) | dr (anti:syn) |
| (S)-Proline (20 mol%) | p-Nitrobenzaldehyde | p-Anisidine | Acetone | DMSO, rt, 24h | 95 | 96 | N/A |
| Cu(I)-Ph-BPE (1 mol%) | β,γ-alkynyl-α-ketimino ester | (used to form ketimine) | β,γ-unsaturated N-acylpyrazole | CH₂Cl₂, Et₃N, rt, 2h | 78 | (low, 32%) | High |
| Zn-ProPhenol | Perfluoroalkyl alkynyl ketimine | (used to form ketimine) | Butenolide | Toluene, rt | 35-92 | >95 | 4:1 to >50:1 |
| Wheat Germ Lipase (WGL) | 3-phenyl-2H-1,4-benzoxazine (ketimine) | (used to form ketimine) | Acetone | DMSO, 25°C | High | up to 95 | N/A |
| Sc(OTf)₃ (10 mol%) | Benzaldehyde | Aniline | Silyl enol ether | CH₃CN, -78°C | 91 | N/A | 71:29 |
Data compiled from multiple sources for representative reactions.[1][8][18][19] Performance varies significantly with specific substrates.
Experimental Protocols & Workflow
Trustworthy and reproducible science requires meticulous methodology. Below is a representative, self-validating protocol for a classic organocatalyzed asymmetric Mannich reaction.
Protocol: (S)-Proline-Catalyzed Synthesis of a β-Amino Ketone
This protocol describes the three-component reaction between an aldehyde, an amine, and a ketone.
Materials:
-
p-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)
-
p-Anisidine (1.1 mmol, 135.5 mg)
-
(S)-Proline (0.2 mmol, 23.0 mg, 20 mol%)
-
Acetone (10.0 mmol, 0.74 mL, serves as reactant and solvent)
-
Dimethyl Sulfoxide (DMSO), anhydrous (2.0 mL)
-
Ethyl acetate, saturated aq. NaHCO₃, brine, anhydrous Na₂SO₄
Procedure:
-
Iminium Formation (Pre-formation or in situ): To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add p-nitrobenzaldehyde (1.0 mmol) and p-anisidine (1.1 mmol). Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the N-aryl imine. Causality: Pre-mixing allows for the formation of the electrophilic imine before the introduction of the nucleophile, often leading to cleaner reactions.
-
Catalyst Introduction: Add (S)-proline (0.2 mmol) to the mixture. Stir for an additional 10 minutes.
-
Nucleophile Addition: Add acetone (10.0 mmol) to the reaction mixture.
-
Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL). Causality: The aqueous wash removes the DMSO solvent and the proline catalyst, which are water-soluble.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield the desired β-amino ketone.
-
Characterization: Confirm the structure of the product via ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).
Caption: A typical experimental workflow for the Mannich reaction.
Conclusion and Future Outlook
The choice of catalyst for a Mannich reaction is a critical decision that depends on the specific substrates, desired stereochemical outcome, and practical considerations like cost, scalability, and toxicity.
-
Organocatalysts , like proline, are ideal for many applications due to their low cost, operational simplicity, and high stereoselectivity, making them a first choice for initial investigations.
-
Metal-based catalysts offer unparalleled activity and a broad substrate scope, making them indispensable for challenging transformations, provided that potential metal contamination can be managed.
-
Biocatalysts represent a promising green alternative, particularly for reactions in aqueous media, though their substrate scope is currently more limited.
Future developments will likely focus on creating more robust and versatile catalysts with even lower loadings, expanding the scope of biocatalytic reactions, and developing novel activation modes that merge the benefits of different catalyst classes.
References
-
Wu, L., Xiang, Y., et al. (2016). Biocatalytic asymmetric Mannich reaction of ketimines using wheat germ lipase. Catalysis Science & Technology. Available at: [Link]
-
Zhang, X., et al. (2021). Copper-Catalyzed Direct Asymmetric Vinylogous Mannich Reaction between β,γ-Alkynyl-α-ketimino Esters and β,γ-Unsaturated N-Acylpyrazoles. Organic Letters. Available at: [Link]
-
Semantic Scholar. (2016). Biocatalytic asymmetric Mannich reaction of ketimines using wheat germ lipase. Available at: [Link]
-
Synfacts. (2012). Copper-Catalyzed Asymmetric Mannich Reaction of Glycine Imines. Thieme Chemistry. Available at: [Link]
-
Fan, Y., et al. (2019). Cu(I)-Catalyzed Asymmetric Mannich Reaction of Glycine Schiff Bases to Ketimines. The Journal of Organic Chemistry. Available at: [Link]
-
ACS Publications. (2019). Cu(I)-Catalyzed Asymmetric Mannich Reaction of Glycine Schiff Bases to Ketimines. Available at: [Link]
-
Kobayashi, S., & Ishitani, H. (1995). A novel Mannich-type reaction in aqueous media. Lanthanide triflate-catalysed condensation of aldehydes, amines and vinyl ethers for the synthesis of β-amino ketones. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
He, T., et al. (2010). Lipase-Catalyzed Direct Mannich Reaction in Water: Utilization of Biocatalytic Promiscuity for C—C Bond Formation in a “One-Pot” Synthesis. Green Chemistry. Available at: [Link]
-
Sugiura, M., & Nakai, T. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Symmetry. Available at: [Link]
-
Sharma, U., et al. (2020). Bio-Catalysis in Multicomponent Reactions. Catalysts. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... Available at: [Link]
-
Wang, Y., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers. Available at: [Link]
-
Sci-Hub. (1995). A novel Mannich-type reaction in aqueous media. Lanthanide triflate-catalysed condensation of aldehydes, amines and vinyl ethers for the synthesis of β-amino ketones. Available at: [Link]
-
Kobayashi, S., et al. (1996). A novel Mannich-type reaction: Lanthanide triflate-catalyzed reactions of N-(α-aminoalkyl)benzotriazoles with silyl enolates. Tetrahedron Letters. Available at: [Link]
-
Wikipedia. (n.d.). Mannich reaction. Available at: [Link]
-
Black, M., et al. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. ACS Catalysis. Available at: [Link]
-
Jiang, C., et al. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NIH. (2023). Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystallization. Available at: [Link]
-
Reyes-Gutiérrez, P., et al. (2021). Catalytic Diastereo- and Enantioselective Vinylogous Mannich Reaction of Alkylidenepyrazolones to Isatin-Derived Ketimines. Organic Letters. Available at: [Link]
-
Ibrahem, I., & Córdova, A. (2005). Proline-catalysed Mannich reactions of acetaldehyde. Nature. Available at: [Link]
-
Chemistry LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Available at: [Link]
-
ResearchGate. (2016). Bio-catalytic asymmetric Mannich reaction of ketimines using wheat germ lipase. Available at: [Link]
-
RSC Publishing. (n.d.). Catalytic enantio- and diastereoselective Mannich reaction of α-substituted isocyanoacetates and ketimines. Available at: [Link]
-
Kawamura, Y., et al. (2022). Organocatalytic Enantioselective γ-Position-Selective Mannich Reactions of β-Ketocarbonyl Derivatives. Organic Letters. Available at: [Link]
-
Kawamura, Y., et al. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Buchcic, A., et al. (2019). Enantioselective Mannich Reaction Promoted by Chiral Phosphinoyl-Aziridines. Catalysts. Available at: [Link]
-
Wang, Y., et al. (2018). Mechanochemical asymmetric three-component Mannich reaction involving unreactive arylamines. Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. (1995). A novel Mannich-type reaction in aqueous media. Lanthanide triflate-catalysed condensation of aldehydes, amines and vinyl ethers for the synthesis of β-amino ketones. Available at: [Link]
-
Heravi, M., et al. (2021). Organocatalyzed Asymmetric Mannich Reaction: An Update. ChemistrySelect. Available at: [Link]
-
Verkade, J. M. M., et al. (2008). Organocatalysed asymmetric Mannich reactions. Chemical Society Reviews. Available at: [Link]
-
ResearchGate. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Available at: [Link]
-
MDPI. (2021). Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations. Available at: [Link]
-
Yoon, T., & Jacobsen, E. (2003). Asymmetric Mannich Synthesis of α-Amino Esters by Anion-Binding Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
RSC Publishing. (2023). Organocatalytic enantioselective Mannich and retro-Mannich reactions and combinations of these reactions to afford tetrasubstituted α-amino acid derivatives. Available at: [Link]
-
ChemEurope. (n.d.). Lanthanide triflates. Available at: [Link]
-
Alza, E., et al. (2007). Organocatalytic Asymmetric Mannich Reactions: New Methodology, Catalyst Design, and Synthetic Applications. Chemistry – A European Journal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mannich reaction - Wikipedia [en.wikipedia.org]
- 4. 20.210.105.67 [20.210.105.67]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Sci-Hub: are you are robot? [sci-hub.box]
- 10. A novel Mannich-type reaction in aqueous media. Lanthanide triflate-catalysed condensation of aldehydes, amines and vinyl ethers for the synthesis of β-amino ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Lanthanide_triflates [chemeurope.com]
- 14. Biocatalytic asymmetric Mannich reaction of ketimines using wheat germ lipase - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Biocatalytic asymmetric Mannich reaction of ketimines using wheat germ lipase | Semantic Scholar [semanticscholar.org]
- 16. Bio-Catalysis in Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone (CAS No. 898781-96-9), a compound whose specific toxicological and environmental impact data is not extensively documented. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes information from the known hazards of its constituent chemical moieties—a halogenated benzophenone and a thiomorpholine group—to establish a robust and precautionary disposal procedure.
Hazard Profile Analysis: A Precautionary Approach
Due to the limited availability of specific hazard data for this compound, a risk assessment must be conducted based on the toxicological profiles of its structural components.[1]
-
Halogenated Benzophenone Core: Benzophenone itself is classified as a suspected carcinogen and is known to be very toxic to aquatic life with long-lasting effects.[2][3][4] The presence of chlorine and fluorine substituents on the aromatic rings can enhance the persistence and potential toxicity of the compound.[5][6] Halogenated organic compounds are often subject to stringent disposal regulations due to their environmental impact.[7][8]
-
Thiomorpholine Moiety: Thiomorpholine and its derivatives are recognized as bioactive compounds.[9][10][11] While specific toxicity data for this particular substituted compound is scarce, the general class of heterocyclic amines warrants careful handling to avoid potential biological effects.[1][9]
-
Combustibility: Upon heating, this compound may decompose and emit toxic and irritating fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen halides.[12][13][14]
Based on this composite profile, this compound should be handled as a substance that is potentially carcinogenic, an irritant, and hazardous to the aquatic environment.
Personal Protective Equipment (PPE) and Handling
Given the inferred hazard profile, stringent adherence to safety protocols is paramount during the handling and disposal of this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact, as some related compounds can be absorbed through the skin.[1] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To avoid inhalation of any dust or vapors, especially during transfer or if heating is possible.[2][15] |
Handling Precautions:
-
Avoid the formation of dust and aerosols.[15]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]
-
Keep the compound away from strong oxidizing agents.[15]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[3]
-
Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full complement of recommended PPE.
-
Containment: For a solid spill, carefully sweep the material to avoid generating dust.[15] For a liquid spill, use an inert absorbent material like sand, earth, or vermiculite.[12][13] Do not use combustible materials to absorb the spill.
-
Collection: Place the contained waste into a clearly labeled, sealable container for hazardous waste.[13]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.[17][18][19] This compound should be treated as a hazardous waste.
Step 1: Waste Identification and Segregation
-
This compound must be classified as a halogenated organic hazardous waste.
-
Do not mix this waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[7]
-
Keep this waste stream separate from other incompatible waste types.
Step 2: Containerization
-
Use a designated, properly labeled, and leak-proof container for the collection of this waste.[17]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
The container should be kept closed at all times except when adding waste.[17]
Step 3: Labeling
-
Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the associated hazards (e.g., "Toxic," "Environmental Hazard").
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from sources of ignition.[15]
-
Ensure secondary containment is in place to capture any potential leaks.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3]
-
The likely method of disposal for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle halogenated compounds.[4]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
-
Redox. (2025). Safety Data Sheet Benzophenone. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
LookChem. (2017). 4-CHLORO-3-FLUORO-2'-THIOMORPHOLINOMETHYL BENZOPHENONE Safety Data Sheets(SDS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste. Retrieved from [Link]
- Gáspár, A., & Csenki, Z. (2017). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 22(12), 2137.
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
- Gaballah, S., & El-Hendawy, M. (2022). Ban fluorinated organic substances to spark green alternatives.
- Mabury, S. (2005).
-
Interstate Technology & Regulatory Council. (n.d.). Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (n.d.). 5 Environmental Fate and Transport Processes. Retrieved from [Link]
-
Wikipedia. (n.d.). Hazardous waste. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiomorpholine. Retrieved from [Link]
- Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539.
- Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ban fluorinated organic substances to spark green alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. uakron.edu [uakron.edu]
- 9. jchemrev.com [jchemrev.com]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. epa.gov [epa.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Hazardous waste - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
For researchers, scientists, and drug development professionals, the proper handling of novel chemical compounds is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone, a complex organic molecule. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound[1][2], this document synthesizes data from structurally related molecules, including benzophenone, thiomorpholine, and halogenated organic compounds, to establish a robust safety protocol.
The core principle of this guide is to foster a proactive safety culture by explaining the why behind each recommendation, empowering you to make informed decisions that go beyond simple procedural adherence.
Hazard Assessment: Deconstructing the Molecule
Understanding the potential hazards of this compound begins with an analysis of its constituent chemical moieties. The molecule's structure suggests a combination of hazards associated with a halogenated benzophenone, a thiomorpholine ring, and the overall nature of a complex, likely solid, organic compound.
-
Benzophenone Moiety: Benzophenone itself is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects[3][4][5][6]. Dusts from benzophenone derivatives can form combustible concentrations in the air[3].
-
Halogenated Aromatic Rings (Chloro- and Fluoro- groups): Halogenated organic compounds can be irritants to the skin, eyes, and respiratory tract. Some are suspected carcinogens and may cause damage to organs such as the liver and kidneys with prolonged exposure[7][8]. Thermal decomposition of these compounds can release toxic and irritating gases like hydrogen chloride and hydrogen fluoride[9].
-
Thiomorpholine Moiety: Thiomorpholine is a corrosive substance that can cause severe skin burns and eye damage[10][11]. It is also air-sensitive and requires careful storage[12].
Based on this analysis, this compound should be handled as a substance that is potentially carcinogenic, a skin and eye irritant/corrosive, and harmful to the environment.
Summary of Potential Hazards
| Hazard Type | Associated Moiety | Potential Effects |
| Carcinogenicity | Benzophenone | Suspected of causing cancer[3][5]. |
| Skin/Eye Irritation & Corrosion | Thiomorpholine, Halogenated Rings | Can cause skin irritation, serious eye damage, and potential burns[10][11]. |
| Respiratory Irritation | Halogenated Rings, Benzophenone Dust | May cause respiratory tract irritation[7][13]. |
| Aquatic Toxicity | Benzophenone | Very toxic to aquatic life with long-lasting effects[3][4]. |
| Combustibility | Benzophenone | Fine dust dispersed in air may be a potential dust explosion hazard[3]. |
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is essential for minimizing exposure. The following recommendations are based on a cautious approach, assuming the compound possesses the combined hazards of its components.
PPE Selection Workflow
Sources
- 1. 4-CHLORO-3-FLUORO-2'-THIOMORPHOLINOMETHYL BENZOPHENONE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. employees.delta.edu [employees.delta.edu]
- 5. merckmillipore.com [merckmillipore.com]
- 6. carlroth.com [carlroth.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Thiomorpholine | C4H9NS | CID 67164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Thiomorpholine - Safety Data Sheet [chemicalbook.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
